molecular formula C9H6ClNO B1589341 7-Chloroisoquinolin-1-ol CAS No. 24188-74-7

7-Chloroisoquinolin-1-ol

Cat. No.: B1589341
CAS No.: 24188-74-7
M. Wt: 179.6 g/mol
InChI Key: YWUCOQGBXQHOJM-UHFFFAOYSA-N
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Description

7-Chloroisoquinolin-1-ol is a useful research compound. Its molecular formula is C9H6ClNO and its molecular weight is 179.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-2H-isoquinolin-1-one
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InChI

InChI=1S/C9H6ClNO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YWUCOQGBXQHOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CNC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434098
Record name 7-chloroisoquinolin-1-ol
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Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24188-74-7
Record name 7-Chloro-1(2H)-isoquinolinone
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Record name 7-chloroisoquinolin-1-ol
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Record name 7-chloroisoquinolin-1(2H)-one
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Foundational & Exploratory

A Comprehensive Technical Guide to 7-Chloroisoquinolin-1-ol for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as an in-depth resource for researchers, medicinal chemists, and professionals in drug development focused on the synthesis, properties, and applications of 7-Chloroisoquinolin-1-ol. This key heterocyclic intermediate presents a valuable scaffold in the design of novel therapeutics. This document provides not only foundational data but also actionable insights derived from established experimental contexts.

Core Compound Identification and Physicochemical Properties

This compound, a substituted isoquinolinone, is a crucial building block in synthetic organic chemistry. Its structure, characterized by a chlorine atom at the 7th position of the isoquinoline ring and a hydroxyl group at the 1st position, gives rise to its unique reactivity and utility in constructing more complex molecules. The compound exists in tautomeric equilibrium with its keto form, 7-chloro-1(2H)-isoquinolinone, which is the predominant form.

Table 1: Chemical Identifiers and Molecular Properties

IdentifierValueSource
CAS Number 24188-74-7[1][2][3][4]
Molecular Formula C₉H₆ClNO[1][2]
Molecular Weight 179.60 g/mol [1]
IUPAC Name 7-chloro-2H-isoquinolin-1-one[1]
Synonyms This compound, 7-CHLORO-1(2H)-ISOQUINOLINONE, 7-Chloro-1-hydroxyisoquinoline[1][2]

Table 2: Physicochemical Data

PropertyValueSource
Melting Point 245-247 °C (Solvent: methanol)[2]
Boiling Point (Predicted) 414.9 ± 45.0 °C[2]
Density (Predicted) 1.339 ± 0.06 g/cm³[2]
pKa (Predicted) 11.99 ± 0.20[2]
Appearance Off-white to light yellow solid[2]
Storage Sealed in dry, Room Temperature[2]

Strategic Synthesis Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The causality behind the chosen reagents and steps lies in achieving an intramolecular cyclization to form the isoquinolinone core. A common route involves the Curtius rearrangement of an acrylic acid derivative.

Experimental Protocol: Synthesis of 7-Chloroisoquinolin-1(2H)-one

This protocol is based on a reported synthesis methodology[2]. The rationale for this two-step approach is the efficient conversion of a carboxylic acid to an isocyanate via an acyl azide intermediate, which then undergoes thermally induced cyclization.

Step 1: Formation of the Acyl Azide Intermediate

  • Dissolve (E)-3-(4-chlorophenyl)acrylic acid (0.1 mol) and triethylamine (0.2 mol) in benzene (100 mL).

  • To this solution, add diphenyl phosphate azide (DPPA, 0.1 mol) dropwise. The triethylamine acts as a base to deprotonate the carboxylic acid, facilitating the reaction with DPPA to form the acyl azide.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Concentrate the solution under reduced pressure.

  • Purify the resulting crude product by flash chromatography (e.g., Biotage system with 20/80 ethyl acetate/hexane) to yield the intermediate azide as a solid.

Step 2: Intramolecular Cyclization

  • Dissolve the purified azide intermediate (from Step 1) in 1,2-dichloroethane (100 mL).

  • Slowly heat the mixture to 90 °C over a period of 30 minutes. This controlled heating initiates the Curtius rearrangement, where the acyl azide loses N₂ gas to form an isocyanate intermediate.

  • Heat the reaction mixture to reflux and maintain this temperature for 3 hours. The elevated temperature promotes the intramolecular electrophilic cyclization of the isocyanate onto the aromatic ring, followed by tautomerization to form the stable isoquinolinone product.

  • Cool the mixture to room temperature. A solid precipitate should form.

  • Collect the solid by filtration and wash with toluene to afford the final product, 7-chloroisoquinolin-1(2H)-one.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product A (E)-3-(4-chlorophenyl)acrylic acid C Step 1: Acyl Azide Formation (Benzene, 2h, RT) A->C B Diphenyl phosphate azide (DPPA) Triethylamine (Et3N) B->C D Intermediate Azide C->D Purification E Step 2: Thermal Cyclization (1,2-dichloroethane, Reflux, 3h) D->E F 7-Chloroisoquinolin-1(2H)-one E->F Precipitation & Filtration

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 7-chloroisoquinolin-1-one scaffold is of significant interest to the pharmaceutical industry due to its presence in various biologically active molecules. Its utility is primarily as a key intermediate for the synthesis of more complex drug candidates.

Hepatitis C Virus (HCV) NS3 Protease Inhibitors

A prominent application of 7-chloroisoquinolin-1(2H)-one is as a reagent in the development of potent HCV NS3 protease inhibitors. It serves as a foundational piece in the synthesis of complex molecules like Asunaprevir (BMS-650032), an orally bioavailable drug for the treatment of hepatitis C infection[2]. The isoquinolinone core is crucial for establishing the necessary interactions within the enzyme's active site.

Serotonin 5-HT₃ Receptor Antagonists

This compound has also been utilized in the synthesis and pharmacological evaluation of a series of 1,2-dihydro-1-[(5-methyl-1-imidazol-4-yl)methyl]-2-oxopyridine derivatives, which have shown activity as 5-HT₃ antagonists[2]. These antagonists are clinically important for managing nausea and vomiting, particularly those induced by chemotherapy. The structural features of the isoquinolinone can be modified to optimize binding affinity and selectivity for the 5-HT₃ receptor.

Applications cluster_pharma Therapeutic Areas Core {this compound | Key Chemical Intermediate} HCV Hepatitis C NS3 Protease Inhibitors e.g., Asunaprevir Core->HCV:f0 Reagent for Synthesis Oncology Oncology Support 5-HT3 Antagonists e.g., Antiemetics Core->Oncology:f0 Scaffold for Synthesis

Caption: Key application areas of this compound.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[2].

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes[2].

References

An In-Depth Technical Guide to 7-Chloroisoquinolin-1-ol: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the isoquinoline scaffold is a "privileged structure," consistently found in a wide array of biologically active natural products and synthetic drugs. This guide focuses on a particularly valuable derivative: 7-Chloroisoquinolin-1-ol (CAS No. 24188-74-7). This molecule is not merely another halogenated heterocycle; its true significance lies in its structural features, most notably its existence in a tautomeric equilibrium and its role as a versatile precursor in the synthesis of complex pharmaceutical agents.

This document serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data, aiming to provide a deeper understanding of the causality behind its properties, the logic of its synthesis, and its strategic application in the quest for novel therapeutics. We will explore its fundamental physicochemical characteristics, detail its synthesis and spectroscopic confirmation, and illuminate its proven value through its incorporation into groundbreaking antiviral drugs.

Part 1: Physicochemical and Structural Properties

A thorough understanding of a molecule's intrinsic properties is the foundation of its application. This section dissects the core structural and physical data of this compound.

Core Molecular Data

The fundamental identifiers and properties of this compound are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 24188-74-7[1][2]
Molecular Formula C₉H₆ClNO[1][2]
Molecular Weight 179.60 g/mol [1][2]
Appearance Off-white to light yellow solid[2]
Common Synonyms 7-Chloro-1(2H)-isoquinolinone, 7-chloro-2H-isoquinolin-1-one[1][2]
Structural Elucidation & Tautomerism

A critical feature of this compound is its existence as a mixture of two rapidly interconverting structural isomers, a phenomenon known as tautomerism.[3] Specifically, it exhibits lactam-lactim tautomerism, where a proton migrates between the nitrogen and oxygen atoms.[4]

  • Lactim Form: 7-Chloroisoquinolin-1-ol (an aromatic alcohol).

  • Lactam Form: 7-Chloro-1(2H)-isoquinolinone (a cyclic amide).

While named as an "-ol", the lactam form is often the predominant species, especially in polar solvents and the solid state. This equilibrium is crucial as it dictates the molecule's reactivity, hydrogen bonding capability, and interaction with biological targets.

Caption: Lactam-Lactim tautomeric equilibrium of the title compound.

Spectroscopic Profile

Spectroscopic analysis provides definitive structural confirmation. The data presented here corresponds to the predominantly observed tautomer in the specified deuterated solvents.

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CD₃OD): δ ppm: 8.24 (d, J = 2.27 Hz, 1H), 7.67 (d, J = 2.01 Hz, 1H), 7.66 (s, 1H), 7.18 (d, J = 7.05 Hz, 1H), 6.66 (d, J = 7.05 Hz, 1H).[2]

  • ¹³C NMR (101 MHz, DMSO-d₆): δ ppm: 160.72, 136.55, 132.43, 130.77, 129.52, 128.54, 127.21, 125.62, 104.05.[2]

Expert Interpretation: The ¹H NMR spectrum clearly shows five distinct protons in the aromatic region, consistent with the isoquinolinone core. The downfield chemical shift of the proton at 8.24 ppm is characteristic of a proton adjacent to both a chlorine atom and the isoquinoline nitrogen. The two doublets with a coupling constant of ~7 Hz are indicative of the two protons on the pyridinone ring. The ¹³C NMR spectrum shows nine distinct carbon signals, with the peak at 160.72 ppm being characteristic of a carbonyl carbon, confirming the predominance of the lactam tautomer in DMSO.

Mass Spectrometry (MS):

  • LC/MS (M+H)⁺: m/z 180.[2]

Expert Interpretation: The mass spectrum shows a molecular ion peak corresponding to the protonated molecule. The characteristic isotopic pattern for a compound containing one chlorine atom (an M+2 peak with roughly one-third the intensity of the M peak) would be expected and is a key confirmation point in mass spectrometric analysis.[5]

Physical Properties

The physical properties dictate the handling, storage, and formulation of the compound.

PropertyValueReference(s)
Melting Point 245-247 °C (Solvent: methanol)[2]
Boiling Point 414.9 ± 45.0 °C (Predicted)[2]
Density 1.339 ± 0.06 g/cm³ (Predicted)[2]
pKa 11.99 ± 0.20 (Predicted)[2]
Storage Sealed in a dry environment at room temperature.[2]

Part 2: Synthesis and Reactivity

The utility of a building block is defined by the reliability of its synthesis and the predictability of its chemical behavior.

Synthetic Pathway

A robust synthesis for 7-Chloroisoquinolin-1(2H)-one has been documented, proceeding from (E)-3-(4-chlorophenyl)acrylic acid.[2] This multi-step process leverages a Curtius rearrangement followed by thermal cyclization.

Causality Behind Experimental Choices:

  • Step 1 (Azide Formation): The use of Diphenylphosphoryl azide (DPPA) is a safe and efficient method for converting a carboxylic acid into an acyl azide. Triethylamine (Et₃N) acts as a base to deprotonate the carboxylic acid, facilitating the reaction.

  • Step 2 (Rearrangement & Cyclization): Heating the intermediate acyl azide in a high-boiling solvent like 1,2-dichloroethane induces a Curtius rearrangement, where the azide loses N₂ gas to form an isocyanate. This is immediately followed by an intramolecular electrophilic substitution (a cyclization) onto the aromatic ring to form the final heterocyclic product. The high temperature is necessary to overcome the activation energy for both the rearrangement and the cyclization steps.

SynthesisWorkflow start (E)-3-(4-chlorophenyl)acrylic acid reagents1 DPPA, Et3N Benzene start->reagents1 intermediate Intermediate Acyl Azide reagents1->intermediate Step 1: Azide Formation reagents2 Heat (90°C -> Reflux) 1,2-dichloroethane intermediate->reagents2 product 7-Chloro-1(2H)-isoquinolinone reagents2->product Step 2: Curtius Rearrangement & Cyclization

Caption: Synthetic workflow for 7-Chloro-1(2H)-isoquinolinone.

Chemical Reactivity

The reactivity of this compound is centered around three key areas:

  • The Lactam/Lactim System: The nitrogen can be alkylated or acylated, and the oxygen (in the lactim form) can be converted into other functional groups. A common and highly useful reaction is the conversion of the C=O group into a C-Cl group using reagents like phosphorus oxychloride (POCl₃), transforming the isoquinolinone into a 1,7-dichloroisoquinoline, a versatile intermediate for nucleophilic substitution reactions.

  • The Chlorine at C-7: The chlorine atom on the benzene ring is relatively unreactive towards standard nucleophilic aromatic substitution but can be displaced under palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig reactions), allowing for the introduction of aryl, alkyl, or amino groups.

  • Electrophilic Aromatic Substitution: The electron-donating nature of the amide group (in the lactam form) can direct further electrophilic substitution on the benzene ring, although the chloro-substituent is deactivating.

Part 3: Applications in Drug Discovery and Research

The true value of this compound is realized in its application as a scaffold for potent therapeutic agents. The 7-chloroquinoline/isoquinoline core is a well-established pharmacophore, known for its presence in drugs with a wide range of activities including anticancer, antimalarial, and antibacterial properties.[6][7][8]

Keystone Intermediate for Asunaprevir (HCV Inhibitor)

The most prominent application of this scaffold is in the synthesis of Asunaprevir (BMS-650032) , a potent, orally efficacious NS3 protease inhibitor developed for the treatment of Hepatitis C virus (HCV) infection.[2][9] In Asunaprevir, the 7-chloro-1-oxyisoquinoline moiety serves as a crucial P2 capping group that binds to the NS3 protease active site.[9][10] The synthesis of Asunaprevir involves coupling a modified proline derivative to the oxygen of this compound, highlighting the direct and critical role of this building block.[11]

DrugScaffold cluster_scaffold Core Scaffold cluster_modification Chemical Modifications cluster_application Therapeutic Application scaffold This compound alkylation Alkylation (N) scaffold->alkylation etherification Etherification (O) scaffold->etherification coupling Cross-Coupling (Cl) scaffold->coupling anticancer Anticancer Agents alkylation->anticancer antimalarial Antimalarial Agents alkylation->antimalarial asunaprevir Asunaprevir (HCV Protease Inhibitor) etherification->asunaprevir coupling->anticancer coupling->antimalarial

Caption: Role of the core scaffold in developing therapeutic agents.

A Platform for Diverse Biological Activities

Beyond its role in Asunaprevir, the 7-chloroquinoline scaffold, to which our title compound belongs, has been extensively explored for other therapeutic targets. Derivatives have shown significant promise as:

  • Anticancer Agents: By inhibiting key signaling pathways such as VEGFR-2, which is crucial for tumor angiogenesis.[12]

  • Antimalarial Drugs: The 7-chloroquinoline core is famously the basis of chloroquine. New derivatives are continuously being investigated to combat resistant strains of Plasmodium falciparum.[8]

  • Neuroprotective Agents: Certain 4-amino-7-chloroquinoline derivatives have been identified as synthetic agonists of the nuclear receptor NR4A2, a promising drug target for Parkinson's disease.[13]

Part 4: Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided as self-validating systems.

Protocol: Spectroscopic Analysis (NMR & MS)
  • Sample Preparation (NMR): Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a clean NMR tube. Ensure complete dissolution, using gentle warming or sonication if necessary.

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of ≥400 MHz.

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

    • Set the spectral width to encompass the expected chemical shift range (e.g., 0-12 ppm).

    • Process the data with an exponential line broadening of 0.3 Hz to improve resolution.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • A higher number of scans (≥1024) is required due to the low natural abundance of ¹³C.

    • Set the spectral width to ~250 ppm.

  • Sample Preparation and Analysis (MS):

    • Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Introduce the sample into an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a mass analyzer (e.g., Quadrupole or TOF).

    • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion at m/z ~180. Confirm the presence of the [M+2+H]⁺ isotope peak at m/z ~182.

Protocol: Synthesis of 7-Chloro-1(2H)-isoquinolinone[2]
  • Step 1 - Azide Formation:

    • In a round-bottom flask under an inert atmosphere, dissolve (E)-3-(4-chlorophenyl)acrylic acid (18.3 g, 0.1 mol) and triethylamine (20.2 g, 0.2 mol) in benzene (100 mL).

    • To this stirred solution, add Diphenylphosphoryl azide (DPPA) (27.5 g, 0.1 mol) dropwise at room temperature.

    • Stir the reaction mixture for 2 hours.

    • Concentrate the solution under reduced pressure and purify the resulting intermediate azide by column chromatography.

  • Step 2 - Cyclization:

    • Dissolve the purified intermediate azide (16 g) in 1,2-dichloroethane (100 mL).

    • Slowly heat the mixture to 90 °C over 30 minutes, then increase the temperature to reflux.

    • Maintain the reflux for 3 hours.

    • Cool the reaction mixture to room temperature. The product will precipitate as a solid.

    • Collect the solid by filtration, wash with toluene, and dry under vacuum to yield the final product.

Part 5: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound and its tautomer should be handled with appropriate care.

  • GHS Hazard Information (for 7-chloro-2H-isoquinolin-1-one):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling Precautions:

    • Always handle the compound in a certified chemical fume hood.[14]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15][16]

    • Avoid inhalation of dust and contact with skin and eyes.[17]

    • In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[15]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][14]

    • Keep away from incompatible materials such as strong oxidizing agents.[16]

Conclusion

This compound is far more than a simple halogenated heterocycle. Its lactam-lactim tautomerism provides unique chemical properties, while its robust synthesis makes it an accessible and valuable building block. Its central role in the structure of the HCV drug Asunaprevir is a testament to its importance in modern drug design. The broader 7-chloroquinoline scaffold continues to yield promising candidates for anticancer, antimalarial, and neuroprotective therapies. For the research scientist and drug development professional, a deep understanding of this molecule's properties, synthesis, and reactivity opens a door to the rational design of the next generation of therapeutics.

References

7-Chloroisoquinolin-1-ol structure and functional groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Chloroisoquinolin-1-ol: Structure, Tautomerism, and Functional Group Analysis

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and pharmaceutical development, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the isoquinoline core, a bicyclic aromatic system of a fused benzene and pyridine ring, is of paramount importance.[1] This guide focuses on a key derivative, this compound (CAS No: 24188-74-7), a compound that serves as a critical intermediate in the synthesis of complex, high-value molecules.[2] Its utility is exemplified by its role in the preparation of Asunaprevir (BMS-650032), an NS3 protease inhibitor developed for the treatment of Hepatitis C, underscoring its relevance to drug development professionals.[2]

A defining characteristic of this molecule is its existence in a state of tautomeric equilibrium. It predominantly exists not as the aromatic alcohol (enol form) but as its more stable keto isomer, 7-chloro-1,2-dihydroisoquinolin-1-one (also known as 7-chloro-1(2H)-isoquinolinone).[2][3] This phenomenon, known as keto-enol tautomerism, is fundamental to its structure and reactivity.[4][5] Understanding this equilibrium and the distinct functional groups of the dominant tautomer is crucial for predicting its chemical behavior and harnessing its synthetic potential. This guide provides an in-depth analysis of its structure, functional groups, and the experimental logic behind its characterization.

Part 1: Molecular Structure and Tautomeric Equilibrium

The molecular identity of this compound is defined by the formula C₉H₆ClNO and a molecular weight of approximately 179.60 g/mol .[2][3] However, a simple representation of the "-ol" form is chemically incomplete. The molecule is best understood as an equilibrium between two tautomeric forms: the enol (lactim) and the keto (lactam).

tautomerism cluster_enol Enol Form (Lactim) This compound cluster_keto Keto Form (Lactam) 7-Chloro-1(2H)-isoquinolinone enol keto enol->keto Equilibrium (Keto form is favored)

Caption: Tautomeric equilibrium, heavily favoring the more stable keto (lactam) form.

For heterocyclic systems like quinolines and isoquinolines, the equilibrium overwhelmingly favors the keto (lactam) form due to the thermodynamic stability of the cyclic amide group and its capacity for robust intermolecular hydrogen bonding in the solid state.[4] Therefore, for all practical purposes in synthesis and reaction planning, the compound should be treated as 7-chloro-1(2H)-isoquinolinone.

Physicochemical Properties

The properties of the compound are reflective of the dominant lactam structure, which influences its melting point, solubility, and acidity.

PropertyValueSource
Molecular Formula C₉H₆ClNOPubChem[3]
Molecular Weight 179.6 g/mol ChemicalBook[2]
Melting Point 245-247 °CChemicalBook[2]
Boiling Point (Predicted) 414.9 ± 45.0 °CChemicalBook[2]
pKa (Predicted) 11.99 ± 0.20ChemicalBook[2]
Appearance Off-white to light yellow solidChemicalBook[2]

Part 2: A Deep Dive into Functional Groups

The reactivity and synthetic utility of this compound are dictated by the functional groups present in its dominant keto tautomer. A thorough understanding of these groups is essential for designing synthetic transformations.

functional_groups mol 7-Chloro-1(2H)-isoquinolinone lactam Lactam (Cyclic Amide) - Dominant reactive center - N-H is weakly acidic - C=O is a hydrogen bond acceptor mol->lactam Primary Functionality aryl_halide Aryl Halide (C-Cl) - Electron-withdrawing - Site for nucleophilic aromatic substitution - Modifies ring electronics mol->aryl_halide Key Substituent aromatic_system Bicyclic Aromatic System - Isoquinoline core - Undergoes electrophilic substitution - Provides rigid scaffold mol->aromatic_system Core Scaffold

Caption: Key functional groups and their roles in 7-Chloro-1(2H)-isoquinolinone.

  • Lactam (Cyclic Amide) : This is the most significant functional group. Unlike a linear amide, its structure is constrained within a ring. The N-H proton is weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or other substitutions. The carbonyl (C=O) group is polar and acts as a hydrogen bond acceptor, significantly influencing the compound's melting point and solubility.

  • Aryl Halide : The chlorine atom at the 7-position is attached to an sp²-hybridized carbon of the benzene ring. It is an electron-withdrawing group via induction, influencing the electron density of the aromatic system. While typically less reactive than alkyl halides, this C-Cl bond can be a site for nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions under specific conditions.[6]

  • Bicyclic Aromatic System : The fused benzene and pyridine-like rings form a rigid, planar isoquinoline scaffold.[6] This system is susceptible to electrophilic aromatic substitution, although the positions of attack are directed by the existing chloro and lactam functionalities. The scaffold's planarity allows for potential π-π stacking interactions, a key consideration in drug-receptor binding.

Part 3: Spectroscopic Validation and Protocol Logic

The structural identity and predominance of the keto tautomer are confirmed through a combination of spectroscopic techniques. This multi-faceted approach forms a self-validating system, a cornerstone of trustworthy chemical analysis.

Summary of Spectroscopic Data
TechniqueObservationInterpretationSource
¹H NMR (400 MHz, CD₃OD)δ (ppm): 6.66 (d), 7.18 (d), 7.66 (s), 7.67 (d), 8.24 (d)Signals correspond to the distinct protons on the bicyclic aromatic core of the lactam structure.ChemicalBook[2]
¹³C NMR (101 MHz, DMSO-D₆)δ (ppm): 104.05, 125.62, 127.21, 128.54, 129.52, 130.77, 132.43, 136.55, 160.72 The downfield signal at 160.72 ppm is characteristic of a carbonyl carbon (C=O) in a lactam, confirming the keto form.ChemicalBook[2]
LC/MS m/z (M+H)⁺: 180The mass-to-charge ratio corresponds to the protonated molecular weight of C₉H₆ClNO.ChemicalBook[2]
IR Spectroscopy Strong absorption ~1650-1680 cm⁻¹A peak in this region would be definitive for the C=O stretch of the lactam.(Predicted)

Causality in Experimental Choice: The choice of ¹³C NMR is particularly powerful for resolving the tautomeric question. An enol form would show a signal for a hydroxyl-bearing aromatic carbon (C-OH) around 150-155 ppm. The observed signal at 160.72 ppm is unequivocally in the carbonyl region, providing definitive evidence for the lactam structure as the sole observable tautomer in solution.[2]

Part 4: Synthesis Protocol and Mechanistic Insight

The preparation of 7-chloro-1(2H)-isoquinolinone provides a practical example of its synthesis, showcasing a field-proven methodology relevant to researchers.

Workflow for the Synthesis of 7-Chloro-1(2H)-isoquinolinone

synthesis_workflow start (E)-3-(4-chlorophenyl)acrylic acid + DPPA, Et3N in Benzene intermediate Intermediate Azide Formation start->intermediate Step 1a purification Concentration & Purification (Fast Chromatography) intermediate->purification Step 1b cyclization_setup Dissolve Azide in 1,2-dichloroethane Heat to 90°C purification->cyclization_setup Step 2a cyclization_reaction Reflux for 3 hours (Intramolecular Cyclization) cyclization_setup->cyclization_reaction Step 2b isolation Cool to Room Temperature Precipitation of Solid cyclization_reaction->isolation Step 3a final_product Filter and Wash with Toluene Yields 7-chloro-1(2H)-isoquinolinone isolation->final_product Step 3b

Caption: Synthetic workflow from acrylic acid to the target lactam.

Detailed Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures.[2]

Step 1: Intermediate Azide Formation

  • To a solution of (E)-3-(4-chlorophenyl)acrylic acid (18.3 g, 0.1 mol) and triethylamine (Et₃N, 20.2 g, 0.2 mol) in benzene (100 mL), add diphenyl phosphate azide (DPPA, 27.5 g, 0.1 mol) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the solution under reduced pressure.

  • Purify the residue using fast chromatography (e.g., Biotage system) with a mobile phase of 20/80 ethyl acetate/hexane to yield the intermediate azide as a solid.

    • Expert Insight: The use of DPPA facilitates a Curtius-type rearrangement. Triethylamine acts as a base to form the carboxylate salt, which then reacts with DPPA.

Step 2: Intramolecular Cyclization

  • Dissolve the intermediate azide (from Step 1) in 100 mL of 1,2-dichloroethane.

  • Slowly heat the resulting mixture to 90 °C over a period of 30 minutes.

  • Increase the temperature to reflux and maintain for 3 hours.

    • Expert Insight: Heating the azide intermediate in a high-boiling solvent promotes the loss of N₂ and an intramolecular electrophilic attack on the aromatic ring to form the desired heterocyclic system.

Step 3: Product Isolation

  • Cool the reaction mixture to room temperature. A solid precipitate should form.

  • Collect the solid by filtration.

  • Wash the collected solid with toluene to remove residual solvent and impurities.

  • Dry the solid to obtain 7-chloroisoquinolin-1(2H)-one.

Conclusion

This compound is a misleading name for a molecule that exists almost exclusively as its keto tautomer, 7-chloro-1(2H)-isoquinolinone. Its chemical identity is defined by a stable lactam ring, an aryl chloride substituent, and a rigid isoquinoline scaffold. These functional groups provide distinct handles for synthetic manipulation, making it a valuable precursor in multi-step syntheses, particularly in the development of antiviral agents like Asunaprevir.[2] For researchers and drug development professionals, a precise understanding of its dominant tautomeric form and the reactivity of its functional groups is not merely academic—it is a prerequisite for its successful application in the synthesis of next-generation therapeutics.

References

The Isoquinolin-1-one Scaffold: A Technical Primer on the Therapeutic Potential of 7-Chloroisoquinolin-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinolin-1-one nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This technical guide delves into the latent therapeutic applications of a key derivative, 7-Chloroisoquinolin-1-ol. While direct therapeutic use of this specific molecule is not extensively documented, its integral role as a synthetic precursor and the vast pharmacological activities of the broader isoquinoline class provide a compelling rationale for its investigation. This document will explore the therapeutic landscape of isoquinolin-1-ones, detail the significance of this compound as a strategic building block in drug discovery, and provide hypothetical, yet scientifically grounded, experimental workflows for elucidating its potential. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic interventions.

Introduction: The Isoquinoline Scaffold in Modern Drug Discovery

The isoquinoline framework, a bicyclic aromatic system composed of a fused benzene and pyridine ring, is a recurring motif in numerous natural products and synthetic pharmaceuticals.[1] Its structural rigidity and ability to present substituents in a defined three-dimensional space make it an ideal foundation for designing molecules that can interact with high specificity and affinity to biological targets.[2]

Derivatives of the isoquinoline scaffold have demonstrated a remarkable breadth of pharmacological activities, including but not limited to:

  • Anticancer: Many isoquinoline-based compounds exhibit potent antiproliferative effects through various mechanisms such as the inhibition of kinases, topoisomerases, and microtubule polymerization.[2][3]

  • Antimicrobial: The isoquinoline nucleus is found in several natural and synthetic compounds with antibacterial and antifungal properties.[1]

  • Antiviral: A notable example is the use of an isoquinoline derivative in the synthesis of the Hepatitis C virus (HCV) NS3 protease inhibitor, Asunaprevir.[4][5]

  • Anti-inflammatory and Analgesic: Certain isoquinoline derivatives have shown promise in modulating inflammatory pathways and acting as analgesics.[1]

  • Central Nervous System (CNS) Activity: The scaffold is present in compounds that exhibit effects on the CNS, including anti-Alzheimer's potential.[2]

This wide spectrum of activity underscores the importance of the isoquinoline scaffold in the development of novel therapeutics.[6] this compound, as a functionalized member of this family, represents a strategic starting point for the exploration of new chemical entities with therapeutic potential.

This compound: A Privileged Synthetic Intermediate

This compound (CAS No: 24188-74-7) is a stable, off-white to light yellow solid. Its chemical structure features a chloro-substituted isoquinolin-1-one core. This substitution pattern is of particular interest to medicinal chemists for several reasons:

  • Reactive Handle: The chlorine atom at the 7-position provides a reactive site for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse functional groups.

  • Modulation of Physicochemical Properties: The chloro substituent influences the electronic properties and lipophilicity of the molecule, which can be fine-tuned to optimize pharmacokinetic and pharmacodynamic profiles.

  • Strategic Synthetic Precursor: It serves as a key building block for the synthesis of more complex molecules.[7][8] A prime example is its role in the multi-step synthesis of Asunaprevir, a potent inhibitor of the HCV NS3 protease.[4][5][9]

The established use of this compound in the synthesis of a clinically significant antiviral agent highlights its value in drug discovery programs.

Synthesis of this compound

A common synthetic route to 7-Chloroisoquinolin-1(2H)-one involves the following key steps:

  • Azide Formation: (E)-3-(4-chlorophenyl)acrylic acid is reacted with diphenyl phosphate azide (DPPA) in the presence of a base like triethylamine.

  • Thermal Cyclization: The resulting intermediate azide is heated in a suitable solvent (e.g., 1,2-dichloroethane) to induce cyclization and formation of the 7-chloroisoquinolin-1(2H)-one product.

This process provides a reliable method for producing the starting material for further derivatization.

Potential Therapeutic Applications: An Evidence-Based Extrapolation

Given the limited direct data on this compound's therapeutic activity, we can extrapolate its potential by examining the biological activities of the isoquinolin-1-one scaffold and its derivatives.

Anticancer Potential: Targeting Kinase Signaling

The isoquinolin-1-one core is recognized as a privileged scaffold for the development of kinase inhibitors.[10] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

Hypothesized Mechanism of Action: Derivatives of this compound could be designed to target the ATP-binding site of various kinases. The isoquinolin-1-one core can mimic the hinge-binding motif of ATP, while substituents at the 7-position and other sites can be modified to achieve selectivity and potency for specific kinase targets, such as Epidermal Growth Factor Receptor (EGFR).[3]

Experimental Workflow: Kinase Inhibition Assay

G cluster_0 Compound Preparation cluster_1 Kinase Assay cluster_2 Data Analysis start Synthesize this compound Derivatives dissolve Dissolve in DMSO start->dissolve incubation Incubate with Test Compounds dissolve->incubation recombinant_kinase Recombinant Kinase (e.g., EGFR) recombinant_kinase->incubation atp_substrate ATP & Substrate atp_substrate->incubation detection Measure Kinase Activity (e.g., Luminescence) incubation->detection ic50 Calculate IC50 Values detection->ic50 sar Establish Structure-Activity Relationship (SAR) ic50->sar

References

An In-Depth Technical Guide to the Safe Handling of 7-Chloroisoquinolin-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the essential safety protocols and handling precautions for 7-Chloroisoquinolin-1-ol (CAS No. 24188-74-7). Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond mere procedural lists to explain the scientific rationale behind each recommendation. By integrating principles of risk assessment, engineering controls, and emergency preparedness, this whitepaper serves as a critical resource for maintaining a safe and compliant laboratory environment when working with this and structurally related chlorinated heterocyclic compounds.

Compound Profile and Inherent Risks

This compound, which exists in tautomeric equilibrium with 7-chloro-1(2H)-isoquinolinone, is a halogenated aromatic heterocycle.[1] The presence of the chloro-substituent and the isoquinoline core imparts specific reactivity and toxicological properties that dictate the necessary handling precautions. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1] Understanding these risks is the foundational step in developing a robust safety plan.

GHS Hazard Identification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazard information.[2] For this compound, the classification underscores its irritant properties.[1]

Hazard Class Category Hazard Statement Signal Word GHS Pictogram
Skin Corrosion/Irritation2H315: Causes skin irritationWarningGHS07 (!)
Serious Eye Damage/Irritation2AH319: Causes serious eye irritationWarningGHS07 (!)
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationWarningGHS07 (!)

Data sourced from PubChem CID 10012505.[1]

The causality behind these hazards relates to the chemical's structure. As a chlorinated heterocyclic compound, it can interact with biological macromolecules, leading to localized inflammatory responses upon contact with skin or mucous membranes. Inhalation of fine dust particles can similarly irritate the sensitive tissues of the respiratory tract.

Risk Assessment Workflow

A self-validating safety protocol begins with a thorough risk assessment before any experimental work is initiated.[3] This process involves not just identifying the inherent hazards of the chemical but also evaluating the risks associated with the specific procedures being performed.

A Identify Hazards (H315, H319, H335) C Assess Exposure Potential (Inhalation, Dermal, Ocular) A->C B Evaluate Experimental Procedure (e.g., Weighing, Dissolving, Reaction) B->C D Review Existing Controls (Fume Hood, Ventilation) C->D E Determine Risk Level (Low, Medium, High) D->E F Implement/Verify Controls (PPE, SOPs) E->F G Proceed with Experiment F->G

Caption: Risk assessment workflow for handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)

Minimizing exposure is a fundamental principle of laboratory safety and is best achieved through a combination of engineering controls and appropriate PPE.[4]

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at its source. For a fine particulate solid like this compound, which poses an inhalation risk, the primary engineering control is a properly functioning chemical fume hood.[5]

  • Chemical Fume Hood: All manipulations that could generate dust or aerosols, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This contains airborne particles and prevents them from entering the laboratory atmosphere and the user's breathing zone.[5]

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[6]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential for protecting personnel from exposure when engineering controls cannot completely eliminate the risk.[3] The selection of PPE must be based on the specific hazards of this compound.

Protection Type Required PPE Rationale and Specifications
Eye & Face Chemical safety gogglesProtects against dust particles and splashes. Must meet ANSI Z87.1 standards or equivalent (e.g., EN166 in Europe).[7]
Hand Nitrile glovesProvides a barrier against dermal contact. Always inspect gloves for tears or holes before use.[5] Wash hands thoroughly after removing gloves.[6]
Body Laboratory coatProtects skin and personal clothing from contamination. Should be buttoned completely.[5]
Respiratory Not required if using a fume hoodIf engineering controls fail or for emergency situations, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.[8]

Standard Operating Procedures: Handling and Storage

Adherence to established protocols is critical for ensuring safety and experimental reproducibility. The following step-by-step procedures are designed to minimize risk during routine laboratory operations.

Experimental Workflow: Weighing and Solution Preparation

A 1. Prepare Work Area (Inside Fume Hood) B 2. Don Required PPE (Goggles, Lab Coat, Gloves) A->B C 3. Place Compound in Hood B->C D 4. Carefully Weigh Solid (Use anti-static weigh boat) C->D E 5. Transfer to Vessel & Add Solvent D->E F 6. Cap and Label Vessel E->F G 7. Clean & Decontaminate Area F->G H 8. Doff PPE & Wash Hands G->H

Caption: Step-by-step workflow for safely handling this compound.

Detailed Protocol:

  • Preparation: Ensure the fume hood sash is at the proper working height and the work surface is clean and uncluttered.[4]

  • Don PPE: Put on all required personal protective equipment as specified in Section 2.2.[9]

  • Weighing: Perform all weighing operations on a balance located inside the fume hood to contain any dust. Use a spatula to carefully transfer the solid to a weigh boat. Avoid any actions that could create airborne dust.

  • Dissolving: Place the receiving flask or beaker containing the appropriate solvent in the fume hood. Carefully add the weighed solid to the solvent.

  • Storage of Solution: Immediately cap the vessel containing the solution and label it clearly with the compound name, concentration, solvent, and date.

  • Cleanup: Decontaminate the spatula and work surface. Dispose of the used weigh boat and any contaminated wipes as hazardous waste.

  • Doffing PPE: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.[10]

Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and preventing accidental exposure.

  • Container: Keep the container tightly closed to prevent contamination.[9][10]

  • Location: Store in a cool, dry, and well-ventilated area.[6][10]

  • Compatibility: Store away from incompatible materials. While specific incompatibility data is limited, it is prudent to store it away from strong oxidizing agents.

  • Atmosphere: Some related chlorinated compounds are noted to be air-sensitive.[10] While not explicitly stated for this compound, storing under an inert atmosphere (e.g., nitrogen or argon) is a best practice to prevent potential degradation.

Emergency and Spill Response

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with the location and operation of safety equipment, including safety showers and eyewash stations.[11]

Exposure Response Protocol

cluster_0 Exposure Incident A Incident Occurs B Skin Contact A->B C Eye Contact A->C D Inhalation A->D B1 Remove contaminated clothing. Wash area with soap & water for 15 min. B->B1 C1 Rinse eyes cautiously with water for 15 min. Remove contact lenses if possible. C->C1 D1 Move to fresh air. Keep comfortable for breathing. D->D1 E Seek Medical Attention (Bring SDS) B1->E C1->E D1->E

Caption: Decision tree for responding to personnel exposure incidents.

  • If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation develops or persists.[9]

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[10] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

  • If Inhaled: Remove the person from the exposure area to fresh air. Keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[10]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[12]

Spill Cleanup Protocol

For small spills within a fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Wear appropriate PPE, including double gloves, a lab coat, and safety goggles.

  • Containment: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the dust from becoming airborne.

  • Collection: Carefully sweep up the material and place it into a suitable, labeled container for hazardous waste.[9] Avoid creating dust.

  • Decontamination: Wipe the spill area with a damp cloth. Place the cloth and any contaminated materials into the waste container.

  • Disposal: Seal the container and dispose of it as hazardous waste according to institutional and local regulations.[10]

Waste Disposal

Chemical waste from this compound, including unused product and contaminated materials, is classified as hazardous waste.[10]

  • All waste must be collected in properly labeled, sealed containers.

  • Disposal must be carried out through a licensed professional waste disposal service.[8]

  • Do not dispose of this chemical down the drain or in regular trash.[10] Adhere strictly to all local, state, and federal environmental regulations.

References

A Guide to 7-Chloroisoquinolin-1-ol: Synthesis, Characterization, and Application of a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Halogenated derivatives, in particular, offer chemists a powerful tool to modulate the physicochemical and pharmacological properties of lead compounds, enhancing potency, selectivity, and metabolic stability.[4][5] This technical guide provides an in-depth exploration of 7-Chloroisoquinolin-1-ol (which exists in tautomeric equilibrium with 7-chloro-2H-isoquinolin-1-one), a pivotal intermediate in modern drug discovery. We will dissect its synthesis, elucidate its chemical and physical properties, and demonstrate its strategic importance in the development of high-value therapeutics, such as the hepatitis C virus (HCV) inhibitor, asunaprevir.

Introduction: The Strategic Value of the 7-Chloroisoquinoline Scaffold

The fusion of a benzene and a pyridine ring to form the isoquinoline core gives rise to a privileged structure with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][6] The introduction of a chlorine atom at the 7-position of the isoquinolin-1-ol backbone is not a trivial modification. This substitution critically influences the molecule's electronic distribution, lipophilicity, and metabolic profile, making this compound a highly sought-after building block for creating new chemical entities with tailored therapeutic characteristics.[4]

Its primary value lies in its dual functionality: the nucleophilic character of the isoquinoline nitrogen and the reactive potential of the chloro-substituent, which can be further functionalized through various cross-coupling reactions. This guide serves as a comprehensive resource for researchers and drug development professionals, detailing the practical synthesis and application of this versatile intermediate.

Synthesis and Mechanistic Rationale

The preparation of this compound can be efficiently achieved through a multi-step sequence starting from (E)-3-(4-chlorophenyl)acrylic acid.[7] This pathway leverages a thermally induced cyclization, a robust and scalable method for constructing the isoquinolinone core.

Synthetic Pathway Overview

The synthesis proceeds via two main steps: the formation of an acyl azide intermediate followed by a heat-induced rearrangement and cyclization. This approach is favored for its reliability and good overall yield.

G cluster_0 Step 1: Azide Formation cluster_1 Step 2: Cyclization A (E)-3-(4-chlorophenyl)acrylic acid B Acyl Azide Intermediate A->B DPPA, Et3N Benzene, 2h C This compound B->C 1,2-dichloroethane Heat (90°C to reflux), 3h

Caption: Synthetic workflow for this compound.

Causality in Experimental Design
  • Step 1: Azide Formation: The choice of diphenyl phosphate azide (DPPA) is deliberate. It serves as a safe and efficient replacement for more hazardous azide sources in a Curtius-type reaction mechanism. Triethylamine (Et3N) acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating the attack on DPPA to form the acyl azide. Benzene is used as an inert solvent for this transformation.[7]

  • Step 2: Thermal Cyclization: The acyl azide intermediate is not isolated but is dissolved in a high-boiling solvent like 1,2-dichloroethane. Upon heating, the azide undergoes a rearrangement to form an isocyanate, which then undergoes an intramolecular electrophilic substitution onto the adjacent phenyl ring, followed by tautomerization to yield the thermodynamically stable isoquinolinone product.[7] The gradual heating to reflux ensures controlled reaction kinetics and minimizes side-product formation.

Detailed Experimental Protocol

This protocol is adapted from a known synthetic procedure.[7]

Step 1: Preparation of the Acyl Azide Intermediate

  • To a solution of (E)-3-(4-chlorophenyl)acrylic acid (18.3 g, 0.1 mol) and triethylamine (20.2 g, 0.2 mol) in benzene (100 mL), add diphenyl phosphate azide (DPPA, 27.5 g, 0.1 mol) dropwise at room temperature.

  • Stir the reaction mixture for 2 hours.

  • Concentrate the solution under reduced pressure. The resulting crude azide is used directly in the next step without extensive purification.

Step 2: Synthesis of 7-Chloroisoquinolin-1(2H)-one

  • Dissolve the crude intermediate from Step 1 in 1,2-dichloroethane (100 mL).

  • Slowly heat the resulting mixture to 90 °C over a period of 30 minutes.

  • Increase the temperature to reflux and maintain for 3 hours.

  • Cool the reaction mixture to room temperature. A solid precipitate will form.

  • Collect the solid by filtration and wash with toluene.

  • The resulting solid is 7-chloroisoquinolin-1(2H)-one (yield: 9.5 g, 53%).[7]

Physicochemical Properties and Characterization

Accurate characterization is essential for verifying the identity and purity of the synthesized intermediate.

Summary of Properties
PropertyValueReference
IUPAC Name 7-chloro-2H-isoquinolin-1-one[8]
Synonyms This compound, 7-Chloro-1(2H)-isoquinolinone[7][8]
CAS Number 24188-74-7[7][8]
Molecular Formula C₉H₆ClNO[7][8]
Molecular Weight 179.60 g/mol [8]
Appearance Off-white to light yellow solid[7]
Melting Point 245-247 °C[7]
Spectroscopic Data

The following spectroscopic data provides a definitive fingerprint for the compound's structure.[7]

  • ¹H NMR (400 MHz, CD₃OD) δ (ppm): 8.24 (d, J = 2.27 Hz, 1H), 7.67 (d, J = 2.01 Hz, 1H), 7.66 (s, 1H), 7.18 (d, J = 7.05 Hz, 1H), 6.66 (d, J = 7.05 Hz, 1H).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 160.72, 136.55, 132.43, 130.77, 129.52, 128.54, 127.21, 125.62, 104.05.

  • LC/MS (m/z): [M+H]⁺ = 180.[7]

Application in Drug Discovery: A Gateway to Complex Therapeutics

The utility of this compound is best exemplified by its role as a key starting material in the synthesis of complex, high-value pharmaceutical agents.

Case Study: Synthesis of Asunaprevir (HCV Inhibitor)

This compound is a crucial reagent for the synthesis of methoxyisoquinoline derivatives, which are precursors in the total synthesis of asunaprevir (BMS-650032).[7] Asunaprevir is a potent, orally bioavailable NS3 protease inhibitor used for the treatment of hepatitis C virus infection.[7] The 7-chloro position on the isoquinoline core is strategically important for the final structure and activity of the drug.

Caption: Role of this compound in a drug discovery pipeline.

This pathway underscores the compound's value. It provides a robust, well-characterized starting point, enabling medicinal chemists to build molecular complexity efficiently, ultimately leading to the development of life-saving medicines. The presence of the chlorine atom allows for further diversification through metal-catalyzed cross-coupling reactions, opening avenues to a wide library of potential drug candidates.

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is imperative.

  • Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8]

  • Precautions: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a dry, cool place (room temperature) away from moisture and direct light to ensure long-term stability.[7]

Conclusion

This compound is more than just a chemical compound; it is a strategic enabler in the field of medicinal chemistry. Its efficient and well-documented synthesis, combined with its versatile reactivity, makes it an indispensable intermediate for the construction of complex molecular architectures. Its pivotal role in the synthesis of asunaprevir highlights its proven value in the pharmaceutical industry. For researchers and scientists dedicated to the discovery of novel therapeutics, a thorough understanding of this key building block is essential for accelerating the journey from laboratory synthesis to clinical application.

References

Harnessing the Cytotoxic Potential: The Antiproliferative Properties of Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a privileged structure in medicinal chemistry, has yielded compounds with a vast spectrum of biological activities. Among these, chloroquinoline derivatives, historically celebrated for their antimalarial efficacy, are now at the forefront of oncology research.[1][2] Their demonstrated ability to impede the growth of various cancer cells has catalyzed a surge in studies aimed at elucidating their mechanisms of action and optimizing their therapeutic potential. This guide provides a detailed exploration of the core antiproliferative mechanisms of chloroquinoline derivatives, offers validated experimental protocols for their evaluation, and discusses the critical interplay of signaling pathways that underpin their anticancer effects.

Core Mechanisms of Antiproliferative Action

Chloroquinoline and its derivatives exert their antiproliferative effects through a multi-pronged attack on cancer cell homeostasis. While often interconnected, these mechanisms can be broadly categorized into the inhibition of autophagy, induction of apoptosis, and induction of cell cycle arrest.

Autophagy Inhibition: A Double-Edged Sword

Autophagy is a cellular self-digestion process that degrades and recycles damaged organelles and proteins to maintain homeostasis. In the context of cancer, autophagy can be a survival mechanism, helping tumor cells withstand metabolic stress and chemotherapy-induced damage.[3]

Chloroquinoline derivatives are weak bases that readily accumulate in the acidic environment of lysosomes.[4] This accumulation neutralizes the lysosomal pH, inhibiting the activity of acid hydrolases and, crucially, preventing the fusion of autophagosomes with lysosomes.[3][5] This blockade of the final stage of autophagy leads to a buildup of dysfunctional autophagosomes and toxic cellular waste, ultimately triggering cell death.[6][7][8] Key molecular indicators of this process include the accumulation of microtubule-associated light chain 3-II (LC3-II), which is localized to autophagosome membranes, and the p62 protein, which is normally degraded during autophagy.[7][8]

The inhibition of this pro-survival pathway is a cornerstone of the antiproliferative effect of chloroquinolines and explains their synergistic activity when combined with other chemotherapeutic agents.[3][8][9]

Induction of Apoptosis: The Programmed Demise of Cancer Cells

Apoptosis, or programmed cell death, is a critical barrier to tumorigenesis. Many chloroquinoline derivatives have been shown to be potent inducers of apoptosis in a wide range of cancer cell lines.[4][10][11][12] This can occur through several routes:

  • Lysosomal Membrane Permeabilization (LMP): The aforementioned disruption of lysosomal function can lead to the release of cathepsins and other hydrolases into the cytoplasm, triggering the mitochondrial (intrinsic) apoptosis pathway.[9][13]

  • Activation of the p53 Pathway: Chloroquine has been shown to activate the p53 tumor suppressor pathway, a central regulator of cell fate, leading to the transcription of pro-apoptotic genes.[4][14]

  • DNA Damage: Some derivatives can intercalate into DNA or induce reactive oxygen species (ROS), causing DNA double-strand breaks that, if left unrepaired, initiate an apoptotic response.[2][15]

The execution of apoptosis involves the activation of a cascade of cysteine proteases known as caspases. A key event is the cleavage of caspase-3, which in turn cleaves critical cellular substrates like poly (ADP-ribose) polymerase-1 (PARP), leading to the characteristic morphological changes of apoptosis.[16][17]

Cell Cycle Arrest: Halting Uncontrolled Division

The cell cycle is a tightly regulated process that governs cell division. A hallmark of cancer is the loss of this regulation, leading to uncontrolled proliferation. Chloroquinoline derivatives can intervene by arresting the cell cycle at specific checkpoints, most commonly the G0/G1 or G2/M phases.[18][19][20]

  • G0/G1 Arrest: Treatment with some derivatives leads to an accumulation of cells in the G0/G1 phase, preventing them from entering the DNA synthesis (S) phase.[10][19][20][21] This is often associated with the downregulation of key regulatory proteins like cyclin D1 and cyclin-dependent kinase 2 (CDK2) and the upregulation of inhibitors like p27.[22]

  • G2/M Arrest: Other derivatives can cause arrest at the G2/M checkpoint, preventing cells from entering mitosis.[18] This can be linked to the disruption of proteins essential for mitotic progression, such as polo-like kinase 1 (Plk1).[18]

By halting cell division, these compounds effectively inhibit tumor growth.

Diagram 1: Core Antiproliferative Mechanisms of Chloroquinoline Derivatives

cluster_cell Cellular Environment CQ Chloroquinoline Derivative Lysosome Lysosome (Acidic pH) CQ->Lysosome Accumulates & Neutralizes pH Apoptosis Apoptosis Induction (Caspase-3 Cleavage↑) CQ->Apoptosis p53 Activation, DNA Damage CellCycle Cell Cycle Arrest (G0/G1 or G2/M) CQ->CellCycle Modulates Cyclins & CDKs Cell Cancer Cell Autophagy Autophagy Inhibition (LC3-II↑, p62↑) Lysosome->Autophagy Blocks Autophagosome Fusion & Degradation Autophagy->Apoptosis LMP-Mediated Trigger Death Reduced Cell Proliferation & Viability Autophagy->Death Apoptosis->Death CellCycle->Death

Caption: Overview of the primary mechanisms by which chloroquinoline derivatives exert antiproliferative effects.

Key Signaling Pathway Modulation

The anticancer effects of chloroquinolines are rooted in their ability to interfere with critical signaling pathways that drive cancer progression.

  • PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival. Chloroquine derivatives have been shown to inhibit this pathway, often by disrupting lysosomal function which is critical for mTORC1 activation.[9][10][23] Inhibition of mTOR further enhances the block on autophagy, creating a powerful feedback loop.[23]

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer, promoting proliferation and survival. Chloroquine has been found to suppress the phosphorylation (activation) of STAT3, thereby inhibiting its downstream effects.[6][11][21]

Diagram 2: Chloroquinoline's Impact on the PI3K/Akt/mTOR Pathway

GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Autophagy_Inhibit Autophagy Inhibition mTORC1->Autophagy_Inhibit Inhibits Autophagy Initiation CQ Chloroquinoline Derivative CQ->mTORC1 Inhibits Activation Lysosome Lysosome CQ->Lysosome Lysosome->mTORC1 Required for mTORC1 Activation

Caption: Chloroquinoline disrupts the PI3K/Akt/mTOR signaling axis by inhibiting mTORC1 activation.

Essential Experimental Methodologies

Validating the antiproliferative activity of novel chloroquinoline derivatives requires a suite of robust and reproducible assays. The following protocols are foundational for characterizing these compounds.

Workflow for Assessing Antiproliferative Properties

A logical experimental flow ensures comprehensive characterization, starting with broad cytotoxicity screening and moving towards specific mechanistic inquiries.

Diagram 3: Experimental Workflow for Compound Evaluation

start Synthesized Chloroquinoline Derivative treat Treat Cancer Cell Lines (e.g., 24, 48, 72h) start->treat mtt Assess Cell Viability (MTT Assay) treat->mtt flow Analyze Cell Cycle (Flow Cytometry) treat->flow western Detect Protein Markers (Western Blot) treat->western ic50 Calculate IC50 Values mtt->ic50 conclusion Determine Mechanism of Action ic50->conclusion cycle_data Quantify Cell Cycle Phase Distribution flow->cycle_data cycle_data->conclusion protein_data Analyze Autophagy & Apoptosis Markers western->protein_data protein_data->conclusion

Caption: A standard workflow for the in vitro evaluation of chloroquinoline derivatives.

Protocol: Cell Viability Assessment (MTT Assay)

This colorimetric assay is a widely used method for assessing metabolic activity, which serves as an indicator of cell viability and proliferation.[24][25]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[26] The intensity of the purple color, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[1][27]

  • Compound Treatment: Prepare serial dilutions of the chloroquinoline derivative. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell blank control (medium only).[27] Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.[25][27]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[26]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[27] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[27]

  • Data Analysis: Subtract the absorbance of the blank control. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Cell Cycle Analysis (Flow Cytometry)

This technique is used to quantify the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to double-stranded DNA. The fluorescence intensity of stained cells is therefore directly proportional to their DNA content. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1, while cells in the S phase have an intermediate amount.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate approximately 1x10^6 cells in a 6-well plate and treat with the chloroquinoline derivative (typically at its IC50 concentration) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells to include the apoptotic population. Centrifuge the cell suspension at ~300 x g for 5 minutes.[28]

  • Fixation: Discard the supernatant and resuspend the cell pellet in 0.5 mL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[28][29][30] Incubate for at least 2 hours at 4°C (or store long-term at -20°C).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet twice with PBS. Resuspend the cells in 1 mL of a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[29][31]

  • Flow Cytometry Acquisition: Incubate in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer, collecting data for at least 10,000-20,000 events per sample.[31]

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to generate a DNA content frequency histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[29]

Protocol: Apoptosis Detection (Western Blot)

Western blotting is a fundamental technique for detecting specific proteins, such as the cleaved (active) forms of caspases and PARP, which are hallmarks of apoptosis.[16][32]

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with primary antibodies specific to the target protein. A secondary antibody conjugated to an enzyme allows for detection.[32]

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with the test compound. Harvest the cells and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[32] Quantify the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.[32]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[32]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[32]

  • Antibody Incubation: Incubate the membrane with a primary antibody targeting an apoptosis marker (e.g., anti-cleaved caspase-3, anti-cleaved PARP) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[32]

  • Signal Visualization: After further washing, add an enhanced chemiluminescent (ECL) substrate and capture the signal using an imaging system.[32]

  • Interpretation: An increase in the signal for the cleaved forms of caspase-3 or PARP in treated samples compared to the control indicates the induction of apoptosis.

Data Presentation and Interpretation

Table 1: Example of Antiproliferative Activity (IC50) Data

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.

CompoundCell LineIC50 (µM) at 72h
ChloroquineHCT116 (Colon)2.27[15]
Derivative QTCA-1MDA-MB-231 (Breast)19.91[10]
Derivative 81CCRF-CEM (Leukemia)< 50 (active)[2]
Hypothetical Cmpd XA549 (Lung)15.5
Hypothetical Cmpd YU87MG (Glioblastoma)8.2

Data presented are illustrative and sourced from cited literature where noted.

Table 2: Example of Cell Cycle Analysis Data

Changes in cell cycle distribution indicate the phase of arrest.

Treatment (24h)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control48.5%35.1%16.4%
Compound Z (10 µM)72.3%15.2%12.5%

Data are hypothetical. A significant increase in the G0/G1 population for Compound Z suggests a G1 phase arrest.

Conclusion and Future Directions

Chloroquinoline derivatives represent a highly promising class of antiproliferative agents with multifaceted mechanisms of action. Their ability to co-opt fundamental cellular processes such as autophagy, apoptosis, and cell cycle progression makes them potent cytotoxic agents and valuable candidates for combination therapies. The key to advancing these compounds from the laboratory to the clinic lies in a deep, mechanistic understanding derived from rigorous and validated experimental protocols as outlined in this guide.

Future research should focus on designing novel derivatives with improved selectivity for cancer cells to minimize off-target toxicity, further exploring their synergistic potential with targeted therapies and immunotherapy, and identifying predictive biomarkers to select patient populations most likely to respond to treatment.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Chloroisoquinolin-1(2H)-one from 3-(4-chlorophenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 7-Chloroisoquinolin-1(2H)-one, a valuable scaffold in medicinal chemistry, starting from the readily available 3-(4-chlorophenyl)acrylic acid. The described synthetic route is a multi-step process involving reduction, Curtius rearrangement, N-acetylation, Bischler-Napieralski cyclization, and final dehydrogenation. This guide offers detailed, step-by-step protocols, explains the rationale behind the choice of reagents and conditions, and provides visual aids to illustrate the workflow and key mechanisms.

Introduction: The Significance of the Isoquinolinone Scaffold

The isoquinolin-1(2H)-one core is a privileged structure in drug discovery, appearing in a wide array of biologically active compounds and natural products. Its rigid, planar structure provides a versatile template for the development of therapeutic agents targeting various biological pathways. The introduction of a chlorine atom at the 7-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule, making 7-Chloroisoquinolin-1(2H)-one a key intermediate for the synthesis of novel drug candidates.

Synthetic Strategy: A Multi-Step Approach

The synthesis of 7-Chloroisoquinolin-1(2H)-one from 3-(4-chlorophenyl)acrylic acid is achieved through a logical five-step sequence. This strategy is designed to be robust and adaptable, employing well-established chemical transformations.

Synthetic_Workflow A 3-(4-chlorophenyl)acrylic acid B 3-(4-chlorophenyl)propanoic acid A->B Step 1: Reduction C 2-(4-chlorophenyl)ethan-1-amine B->C Step 2: Curtius Rearrangement D N-(2-(4-chlorophenyl)ethyl)acetamide C->D Step 3: N-Acetylation E 7-chloro-3,4-dihydroisoquinolin-1(2H)-one D->E Step 4: Bischler-Napieralski Cyclization F 7-Chloroisoquinolin-1(2H)-one E->F Step 5: Dehydrogenation

Caption: Overall synthetic workflow from 3-(4-chlorophenyl)acrylic acid to 7-Chloroisoquinolin-1(2H)-one.

Detailed Experimental Protocols

PART 1: Synthesis of the Precursor - 2-(4-chlorophenyl)ethan-1-amine

Step 1: Reduction of 3-(4-chlorophenyl)acrylic acid to 3-(4-chlorophenyl)propanoic acid

  • Rationale: The initial step involves the saturation of the carbon-carbon double bond of the acrylic acid. Catalytic hydrogenation is a clean and efficient method for this transformation, utilizing palladium on carbon as the catalyst.

  • Protocol:

    • To a solution of 3-(4-chlorophenyl)acrylic acid (1.0 eq) in methanol, add 10% Palladium on carbon (0.05 eq).

    • The reaction mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

    • The filtrate is concentrated under reduced pressure to yield 3-(4-chlorophenyl)propanoic acid, which can be used in the next step without further purification.

Step 2: Curtius Rearrangement to 2-(4-chlorophenyl)ethan-1-amine

  • Rationale: The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.[1] The reaction proceeds through an acyl azide intermediate which rearranges to an isocyanate, followed by hydrolysis to the amine.[2][3] Diphenylphosphoryl azide (DPPA) is a commonly used reagent for the one-pot conversion of carboxylic acids to acyl azides.[4]

  • Protocol:

    • To a stirred solution of 3-(4-chlorophenyl)propanoic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.5 eq).

    • Add diphenylphosphoryl azide (DPPA) (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the evolution of nitrogen gas.

    • After the gas evolution ceases, cool the reaction mixture and add 2M hydrochloric acid.

    • Heat the mixture to reflux to hydrolyze the intermediate isocyanate.

    • Cool the reaction to room temperature and basify with aqueous sodium hydroxide.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(4-chlorophenyl)ethan-1-amine.

PART 2: Construction of the Isoquinolinone Core

Step 3: N-Acetylation of 2-(4-chlorophenyl)ethan-1-amine

  • Rationale: The primary amine is acylated with an acetyl group to form the corresponding amide, which is the necessary precursor for the subsequent intramolecular cyclization. Acetic anhydride is a readily available and effective acetylating agent.

  • Protocol:

    • Dissolve 2-(4-chlorophenyl)ethan-1-amine (1.0 eq) in dichloromethane.

    • Add triethylamine (1.2 eq) to the solution.

    • Cool the mixture in an ice bath and add acetic anhydride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-(4-chlorophenyl)ethyl)acetamide.

Step 4: Bischler-Napieralski Cyclization to 7-chloro-3,4-dihydroisoquinolin-1(2H)-one

  • Rationale: The Bischler-Napieralski reaction is a classic and effective method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[5][6][7] The reaction is an intramolecular electrophilic aromatic substitution, typically promoted by a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[5] For substrates with electron-withdrawing groups, a stronger dehydrating system like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ can be more effective.[5] The cyclization is expected to occur at the position ortho to the ethylamide substituent, leading to the desired 7-chloro isomer due to steric and electronic factors.

Bischler-Napieralski_Mechanism A N-(2-(4-chlorophenyl)ethyl)acetamide B Intermediate A->B + POCl3 C Nitrilium ion B->C Elimination D Cyclized Intermediate C->D Intramolecular Electrophilic Aromatic Substitution E 7-chloro-3,4-dihydroisoquinolin-1(2H)-one D->E Rearomatization

Caption: Simplified mechanism of the Bischler-Napieralski reaction.

  • Protocol:

    • To a solution of N-(2-(4-chlorophenyl)ethyl)acetamide (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (POCl₃) (3.0 eq).

    • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 7-chloro-3,4-dihydroisoquinolin-1(2H)-one.

Step 5: Dehydrogenation to 7-Chloroisoquinolin-1(2H)-one

  • Rationale: The final step is the aromatization of the dihydroisoquinolinone ring to the desired isoquinolin-1(2H)-one. This oxidation can be effectively achieved by heating with a palladium on carbon (Pd/C) catalyst in a high-boiling point solvent.[8]

  • Protocol:

    • To a solution of 7-chloro-3,4-dihydroisoquinolin-1(2H)-one (1.0 eq) in a high-boiling solvent such as diphenyl ether or p-cymene, add 10% Palladium on carbon (0.1 eq).

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and dilute with an appropriate solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the final product, 7-Chloroisoquinolin-1(2H)-one.

Summary of Reaction Parameters

StepReactionKey ReagentsSolventTemperatureTypical Reaction Time
1ReductionH₂, 10% Pd/CMethanolRoom Temperature2-4 hours
2Curtius RearrangementDPPA, Triethylamine, HClToluene, WaterReflux4-6 hours
3N-AcetylationAcetic anhydride, TriethylamineDichloromethane0 °C to Room Temperature1-2 hours
4Bischler-Napieralski CyclizationPOCl₃TolueneReflux4-8 hours
5Dehydrogenation10% Pd/CDiphenyl etherReflux6-12 hours

Conclusion

The synthetic route detailed in this application note provides a reliable and comprehensive guide for the preparation of 7-Chloroisoquinolin-1(2H)-one from 3-(4-chlorophenyl)acrylic acid. By following these protocols, researchers in the fields of organic synthesis and drug development can efficiently access this important chemical intermediate for the exploration of new therapeutic agents. The provided rationale for each step aims to empower scientists with the understanding necessary to adapt and optimize these procedures for their specific research needs.

References

Experimental Protocol for the Synthesis of 7-Chloroquinoline-Benzimidazole Hybrids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 7-chloroquinoline-benzimidazole hybrids. Molecular hybridization is a powerful strategy in medicinal chemistry that combines two or more pharmacophores to create a single molecule with potentially enhanced efficacy or a novel mechanism of action.[1] The 7-chloroquinoline scaffold is a cornerstone of antimalarial drugs like chloroquine, while the benzimidazole nucleus is found in various anticancer agents, including bendamustine and binimetinib.[2][3] The resulting hybrid molecules have demonstrated significant potential as antiproliferative and antiplasmodial agents.[4][5] This guide details a robust and reproducible procedure involving the condensation of a 7-chloroquinoline-functionalized aldehyde with an appropriate benzene-1,2-diamine derivative. We provide in-depth explanations for key experimental choices, detailed characterization methods, and critical safety precautions, ensuring both scientific integrity and practical applicability for researchers in drug discovery.

Introduction: The Rationale for Hybridization

The strategy of creating hybrid molecules is predicated on the concept of generating multitarget therapeutics. This approach can potentially overcome challenges associated with combination therapies, such as drug resistance, dose limitations, and adverse drug-drug interactions.[1]

  • The 7-Chloroquinoline Moiety: This pharmacophore is renowned for its antiplasmodial activity. Its established role in drugs like chloroquine has also led to investigations into its potential as an anticancer agent, with several derivatives entering clinical trials.[2][4]

  • The Benzimidazole Moiety: As a versatile nitrogen-containing heterocycle, benzimidazole is a privileged scaffold in medicinal chemistry. Its derivatives are known to interact with various therapeutic targets, leading to their successful clinical application as anticancer therapeutics.[1][3]

By covalently linking these two potent pharmacophores, the resulting hybrid molecule can exhibit a synergistic or additive effect, leading to pharmacological potency greater than the sum of its individual components.[2] This guide focuses on a common and effective synthetic route: the oxidative coupling and cyclocondensation of an aldehyde and a diamine.

General Reaction Scheme

The core of this synthesis involves a condensation reaction between a 7-chloroquinoline aldehyde intermediate and a substituted benzene-1,2-diamine. This reaction is typically performed in a high-boiling point solvent like Dimethyl Sulfoxide (DMSO) at elevated temperatures, using sodium metabisulfite as a catalyst and mild oxidizing agent.[1][2]

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Hybrid Synthesis (Condensation) A 3-Aminobenzyl alcohol C (3-((7-chloroquinolin-4-yl)amino)phenyl)methanol (Intermediate 1) A->C Reflux in EtOH B 7-Chloroquinoline B->C D 3-((7-chloroquinolin-4-yl)amino)benzaldehyde (Key Aldehyde Intermediate) C->D Oxidation (e.g., SO3-Pyridine) F 7-Chloroquinoline-Benzimidazole Hybrid (Final Product) D->F Na2S2O5, DMSO, 165°C E Substituted benzene-1,2-diamine E->F

Caption: General two-part synthetic pathway.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplier (Example)Notes
7-chloroquinoline≥98%Sigma-Aldrich
3-aminobenzyl alcohol≥98%Alfa Aesar
Ethanol (EtOH)AnhydrousFisher Scientific
Sulfur trioxide pyridine complex98%Sigma-AldrichHandle in a fume hood.
Dimethyl sulfoxide (DMSO)AnhydrousAcros OrganicsHigh boiling point solvent.
Triethylamine (TEA)≥99%Sigma-AldrichBase, handle in a fume hood.
Benzene-1,2-diamine≥99%Sigma-AldrichOr substituted derivatives.
Sodium metabisulfite (Na₂S₂O₅)ACS ReagentSigma-Aldrich
Ethyl acetate (EtOAc)ACS GradeFisher ScientificFor extraction and chromatography.
HexaneACS GradeFisher ScientificFor chromatography.
Dichloromethane (DCM)ACS GradeFisher ScientificFor extraction.
Sodium sulfate (Na₂SO₄)AnhydrousFisher ScientificFor drying organic layers.
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Thermometer

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • UV lamp for TLC visualization

  • Glass funnels for filtration

  • Flash chromatography setup

  • NMR Spectrometer (e.g., Bruker 400 MHz)

  • Mass Spectrometer (ESI-MS)

  • Melting point apparatus

Detailed Experimental Protocol

This protocol is divided into two primary stages: the synthesis of the key aldehyde intermediate and the final condensation to form the hybrid product.

PART A: Synthesis of 3-((7-chloroquinolin-4-yl)amino)benzaldehyde

This intermediate is synthesized in two steps: a nucleophilic substitution followed by an oxidation.[2]

Step A1: Synthesis of (3-((7-chloroquinolin-4-yl)amino)phenyl)methanol

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-chloroquinoline (1.0 eq) and 3-aminobenzyl alcohol (1.1 eq).

  • Solvent Addition: Add anhydrous ethanol (approx. 10 mL per gram of 7-chloroquinoline).

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 12-18 hours. The reaction progress should be monitored by TLC (e.g., using a 7:3 Hexane:EtOAc mobile phase).

    • Causality Explanation: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for the nucleophilic aromatic substitution, where the amino group of the benzyl alcohol displaces the chlorine at the C4 position of the quinoline ring. Ethanol is a suitable polar protic solvent for this reaction.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. A precipitate will typically form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. Dry the product under vacuum to yield the alcohol intermediate.

Step A2: Oxidation to 3-((7-chloroquinolin-4-yl)amino)benzaldehyde

  • Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the alcohol intermediate from Step A1 (1.0 eq) in anhydrous DMSO.

  • Reagent Addition: Add triethylamine (TEA, 3.0 eq). In a separate flask, prepare a solution of sulfur trioxide pyridine complex (3.0 eq) in anhydrous DMSO. Add this solution dropwise to the reaction mixture at room temperature while stirring vigorously.

    • Causality Explanation: This is a Parikh-Doering oxidation. The sulfur trioxide pyridine complex is a mild electrophilic oxidizing agent. Triethylamine acts as a base to facilitate the elimination step in the oxidation mechanism, converting the alcohol to an aldehyde with minimal over-oxidation to a carboxylic acid.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching & Extraction: Once complete, carefully pour the reaction mixture into a beaker of ice water. A precipitate of the crude aldehyde will form. Stir for 30 minutes, then collect the solid by filtration. Wash thoroughly with water. The crude product can be further purified by recrystallization from ethanol or by flash chromatography if necessary.

PART B: Synthesis of 2-(3-((7-chloroquinolin-4-yl)amino)phenyl)-1H-benzo[d]imidazole

This is the final condensation step to form the target hybrid.[1][2]

  • Setup: To a 100 mL round-bottom flask, add the aldehyde intermediate from Part A (1.0 eq), the desired benzene-1,2-diamine derivative (1.0 eq), and sodium metabisulfite (Na₂S₂O₅, 1.2 eq).

  • Solvent Addition: Add anhydrous DMSO (approx. 15 mL).

  • Reaction: Heat the reaction mixture to 165°C using an oil bath and stir for 15-30 minutes.

    • Causality Explanation: This is a Phillips-Ladenburg benzimidazole synthesis. The high temperature is required for the condensation and subsequent intramolecular cyclization. DMSO is an ideal solvent due to its high boiling point and ability to dissolve the reactants. Sodium metabisulfite acts as a catalyst and a mild in-situ oxidizing agent to facilitate the final aromatization of the dihydrobenzimidazole intermediate to the stable benzimidazole ring.[1]

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice water, which will cause the crude product to precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid extensively with water, followed by a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water mixture) to obtain the final 7-chloroquinoline-benzimidazole hybrid.

Experimental Workflow and Data

Overall Workflow Diagram

G cluster_A Part A: Intermediate Synthesis cluster_B Part B: Hybrid Synthesis cluster_C Analysis & Characterization A1 Step A1: Nucleophilic Substitution A2 TLC Monitoring A1->A2 A3 Filtration & Drying A2->A3 A4 Step A2: Oxidation A3->A4 A5 TLC Monitoring A4->A5 A6 Quenching & Filtration A5->A6 B1 Step B: Condensation Reaction (165°C) A6->B1 Aldehyde Intermediate B2 Precipitation in Ice Water B1->B2 B3 Filtration & Washing B2->B3 B4 Recrystallization B3->B4 C1 NMR (1H, 13C) B4->C1 Purified Product C2 Mass Spectrometry (ESI-MS) B4->C2 C3 Melting Point B4->C3 C4 Elemental Analysis B4->C4

Caption: Step-by-step experimental and analytical workflow.

Summary of Reaction Parameters
StepKey ReagentsSolventTemperatureTimeTypical Yield
A1 7-chloroquinoline, 3-aminobenzyl alcoholEthanolReflux (~78°C)12-18 h80-90%
A2 Alcohol intermediate, SO₃-Pyridine, TEADMSORoom Temp.4-6 h75-85%
B Aldehyde, Benzene-1,2-diamine, Na₂S₂O₅DMSO165°C15-30 min70-90%

Characterization of the Final Product

To confirm the identity, structure, and purity of the synthesized hybrid, the following analytical techniques are essential.[2][6][7]

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical structure, confirming the presence of both quinoline and benzimidazole protons and carbons and their connectivity.

  • Mass Spectrometry (MS): Typically using Electrospray Ionization (ESI), this technique confirms the molecular weight of the synthesized compound.

  • Elemental Analysis (C, H, N): Determines the elemental composition of the molecule, which should agree with the calculated values for the target structure to within ±0.4%.

  • Melting Point (Mp): A sharp melting point range is indicative of a pure crystalline compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Fume Hood: Handle volatile, corrosive, or toxic reagents such as triethylamine, sulfur trioxide pyridine complex, and DMSO in a certified chemical fume hood.

  • High Temperatures: Use caution when working with the heating mantle and oil bath operating at 165°C. Ensure the setup is secure.

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste disposal guidelines.

References

Characterization of 7-chloroisoquinolin-1(2H)-one by ¹H and ¹³C NMR Spectroscopy: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-chloroisoquinolin-1(2H)-one is a key heterocyclic scaffold utilized in medicinal chemistry and drug development. Its derivatives have shown potential in targeting a range of biological entities, making the precise structural elucidation and purity assessment of this compound paramount for reproducible research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous characterization of such organic molecules. This application note provides a detailed guide to the ¹H and ¹³C NMR characterization of 7-chloroisoquinolin-1(2H)-one, including comprehensive, field-proven protocols for sample preparation and data acquisition. The presented spectral analysis is grounded in established principles of NMR spectroscopy, offering researchers, scientists, and drug development professionals a reliable reference for their work.

It is important to note that 7-chloroisoquinolin-1(2H)-one can exist in tautomeric equilibrium with its 7-chloro-1-hydroxyisoquinoline form. The presented NMR data is consistent with the lactam form being predominant in the specified solvent systems.

Chemical Structure and Atom Numbering

For clarity in spectral assignments, the chemical structure of 7-chloroisoquinolin-1(2H)-one is presented below with conventional atom numbering.

Figure 1: Structure of 7-chloroisoquinolin-1(2H)-one cluster_0 C1 C1=O N2 N2-H C1->N2 C3 C3 N2->C3 C4 C4 C3->C4 C4a C4a C4->C4a C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 C7 C7-Cl C6->C7 C8 C8 C7->C8 C8->C8a C8a->C1

Caption: Structure of 7-chloroisoquinolin-1(2H)-one with atom numbering.

Experimental Protocols

Materials and Equipment
  • Compound: 7-chloroisoquinolin-1(2H)-one

  • Deuterated Solvents: Methanol-d₄ (CD₃OD) and Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Internal Standard: Tetramethylsilane (TMS) (optional, for referencing)

  • NMR Tubes: 5 mm high-precision NMR tubes

  • Glassware: Vials, Pasteur pipettes

  • Equipment: Vortex mixer, analytical balance

  • Spectrometer: NMR spectrometer with a proton frequency of at least 400 MHz

Protocol 1: NMR Sample Preparation

This protocol outlines the steps for preparing a high-quality NMR sample of 7-chloroisoquinolin-1(2H)-one for analysis.[1][2][3]

G Figure 2: Workflow for NMR Sample Preparation weigh 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL CD₃OD or DMSO-d₆) weigh->dissolve mix 3. Vortex to Homogenize dissolve->mix filter 4. Filter into NMR Tube (Use pipette with glass wool) mix->filter cap 5. Cap and Label Tube filter->cap

Caption: A streamlined workflow for preparing NMR samples.

Step-by-Step Methodology:

  • Weighing the Sample: Accurately weigh the required amount of 7-chloroisoquinolin-1(2H)-one. For ¹H NMR, 5-25 mg is typically sufficient, while for ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1]

  • Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (CD₃OD for ¹H NMR or DMSO-d₆ for ¹³C NMR).

  • Homogenization: Securely cap the vial and vortex until the sample is completely dissolved. Gentle heating may be applied if solubility is an issue, but ensure the compound is stable at the elevated temperature.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution.[2] This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[2]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

Protocol 2: NMR Data Acquisition

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.[4]

G Figure 3: Workflow for NMR Data Acquisition insert 1. Insert Sample into Spectrometer lock 2. Lock on Deuterium Signal insert->lock shim 3. Shim for Magnetic Field Homogeneity lock->shim tune 4. Tune and Match Probe shim->tune acquire 5. Set Acquisition Parameters and Acquire Spectrum tune->acquire

Caption: Key steps for acquiring high-quality NMR spectra.

Step-by-Step Methodology:

  • Instrument Setup: Insert the prepared NMR tube into the spectrometer.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.[4]

  • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which will result in sharp, symmetrical peaks.[4]

  • Tuning and Matching: Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to maximize signal transmission and sensitivity.

  • Acquisition:

    • For ¹H NMR: Utilize a standard single-pulse experiment. A spectral width of approximately 12 ppm, centered around 6-7 ppm, is a good starting point. An acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds are generally sufficient for qualitative analysis. The number of scans can be adjusted based on the sample concentration, typically ranging from 8 to 64.

    • For ¹³C NMR: A standard proton-decoupled pulse sequence should be used. The spectral width will be much larger, around 200-220 ppm. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary to achieve an adequate signal-to-noise ratio.[5]

Results and Spectral Analysis

The following tables summarize the experimental ¹H and ¹³C NMR data for 7-chloroisoquinolin-1(2H)-one.

¹H NMR Data

Table 1: ¹H NMR Spectral Data for 7-chloroisoquinolin-1(2H)-one (400 MHz, CD₃OD)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.24d2.27H-8
7.67d2.01H-6
7.66s-H-5
7.18d7.05H-4
6.66d7.05H-3

Data sourced from ChemicalBook.[1]

Interpretation of the ¹H NMR Spectrum:

  • H-8 (8.24 ppm, d): This downfield doublet is assigned to the proton at the C-8 position. Its deshielding is attributed to the anisotropic effect of the neighboring carbonyl group and its position on the aromatic ring. The small coupling constant (J = 2.27 Hz) is characteristic of a meta-coupling to H-6.

  • H-6 (7.67 ppm, d): This doublet corresponds to the proton at the C-6 position. The observed splitting with a small coupling constant (J = 2.01 Hz) is due to meta-coupling with H-8.

  • H-5 (7.66 ppm, s): The singlet at 7.66 ppm is assigned to the H-5 proton. The lack of significant coupling is consistent with its position relative to other protons.

  • H-4 (7.18 ppm, d): This doublet is assigned to the H-4 proton. It exhibits a vicinal coupling (J = 7.05 Hz) with the H-3 proton.

  • H-3 (6.66 ppm, d): The most upfield of the aromatic signals, this doublet is assigned to the H-3 proton. It shows a vicinal coupling (J = 7.05 Hz) with the H-4 proton.

¹³C NMR Data

Table 2: ¹³C NMR Spectral Data for 7-chloroisoquinolin-1(2H)-one (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
160.72C-1
136.55C-8a
132.43C-7
130.77C-4a
129.52C-5
128.54C-6
127.21C-8
125.62C-4
104.05C-3

Data sourced from ChemicalBook.[1]

Interpretation of the ¹³C NMR Spectrum:

  • C-1 (160.72 ppm): This downfield signal is characteristic of a carbonyl carbon in a lactam ring.

  • Aromatic Carbons (125-137 ppm): The signals in this region correspond to the carbon atoms of the benzene and pyridine rings.

    • C-7 (132.43 ppm): This signal is assigned to the carbon directly attached to the chlorine atom.

    • The remaining quaternary carbons (C-8a and C-4a ) and the protonated carbons (C-5, C-6, C-8, and C-4 ) are found in this range. The specific assignments are based on predicted chemical shifts and comparison with related structures.

  • C-3 (104.05 ppm): This upfield signal is assigned to the C-3 carbon, which is adjacent to the nitrogen atom and part of the enamine-like system within the lactam ring.

Discussion

The presented ¹H and ¹³C NMR data are in full agreement with the structure of 7-chloroisoquinolin-1(2H)-one. The chemical shifts and coupling patterns provide a unique fingerprint for this molecule, allowing for its unambiguous identification. The downfield shift of the carbonyl carbon in the ¹³C NMR spectrum and the presence of characteristic aromatic proton signals confirm the overall molecular framework.

It is important for researchers to note that the choice of deuterated solvent can influence the chemical shifts of labile protons (such as the N-H proton) and, to a lesser extent, other protons in the molecule.[6] The data presented here were obtained in two different solvents (CD₃OD for ¹H and DMSO-d₆ for ¹³C), which is a common practice. When comparing experimental data, it is crucial to use the same solvent system for consistency.

Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR characterization of 7-chloroisoquinolin-1(2H)-one. The detailed protocols for sample preparation and data acquisition, coupled with a thorough analysis of the experimental spectra, serve as a valuable resource for scientists engaged in synthetic chemistry, medicinal chemistry, and drug discovery. Adherence to these protocols will ensure the acquisition of high-quality, reproducible NMR data, which is fundamental for structural verification and purity assessment of this important chemical entity.

References

Application Note: A Robust High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of isoquinoline alkaloids. Isoquinolines are a large and diverse group of naturally occurring compounds with significant pharmacological activities.[1][2] Accurate and reliable quantification of these compounds is crucial in pharmaceutical research, natural product chemistry, and quality control. This document outlines a systematic approach to method development, including the rationale for selecting the stationary phase, mobile phase composition, and detection parameters. A detailed, step-by-step protocol for the analysis of a representative set of isoquinoline alkaloids is provided, along with guidelines for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

Introduction: The Significance of Isoquinoline Alkaloid Analysis

Isoquinoline alkaloids are a class of heterocyclic organic compounds characterized by a fusion of a benzene ring and a pyridine ring.[2] This structural motif is the foundation for a vast array of natural products with potent biological activities, including analgesic, antimicrobial, and antitumor properties.[1][2] Prominent examples include morphine, codeine, berberine, and sanguinarine. Given their therapeutic potential and occasional toxicity, the ability to accurately separate and quantify isoquinoline alkaloids in various matrices, such as plant extracts and pharmaceutical formulations, is of paramount importance.[1][6]

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the analysis of isoquinoline alkaloids due to its high resolution, sensitivity, and versatility.[1][2][7] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for these moderately polar to nonpolar compounds.[7] This guide will walk the user through the logical development of a reliable RP-HPLC method, emphasizing the scientific principles that underpin each methodological choice.

Method Development: A Causality-Driven Approach

The development of a successful HPLC method is a systematic process that involves the optimization of several key parameters. The physicochemical properties of isoquinoline alkaloids, particularly their basicity (pKa of the nitrogen atom is typically around 5-6), play a critical role in dictating the optimal chromatographic conditions.[7]

Stationary Phase Selection: Managing Secondary Interactions

The choice of the stationary phase is fundamental to achieving good peak shape and resolution. For isoquinoline alkaloids, a C18 (octadecylsilane) column is the most common and effective choice.[6][8]

  • Rationale: The nonpolar C18 stationary phase provides hydrophobic interactions with the aromatic rings of the isoquinoline structure, leading to retention.[9] However, a critical challenge in the analysis of basic compounds like isoquinolines is their interaction with residual silanol groups on the silica backbone of the stationary phase. These interactions can lead to peak tailing and poor reproducibility.[1][10]

  • Recommendation: To mitigate these undesirable interactions, the use of a modern, high-purity silica column with end-capping is strongly recommended.[10] End-capping chemically modifies the residual silanol groups, reducing their availability for interaction with the basic analytes. For particularly challenging separations, a column with low silanol activity may be beneficial.[10][11]

Mobile Phase Optimization: Controlling Retention and Peak Shape

The mobile phase composition is the most powerful tool for controlling the retention and selectivity of the separation.[12][13] For isoquinoline alkaloids, a mixture of an aqueous buffer and an organic modifier is typically used in a gradient elution mode.

  • Organic Modifier: Acetonitrile is often preferred over methanol as the organic modifier for the analysis of aromatic compounds as it can provide better resolution and peak shape.[7]

  • Aqueous Phase and pH Control: The pH of the mobile phase is a critical parameter for the analysis of ionizable compounds like isoquinolines.[10][14]

    • Acidic pH: Maintaining the mobile phase at an acidic pH (typically between 2.5 and 4.0) ensures that the isoquinoline alkaloids are consistently in their protonated (charged) form.[7][10] This prevents peak splitting and broadening that can occur when the analyte exists in both charged and uncharged forms.[1] Furthermore, a low pH suppresses the ionization of residual silanol groups on the stationary phase, minimizing peak tailing.[10]

    • Additives: The use of mobile phase additives is crucial for achieving symmetrical peaks.

      • Acids: Formic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%) are commonly used to maintain a low pH.[7] TFA can also act as an ion-pairing agent, further improving peak shape for basic compounds.[7]

      • Buffers: Ammonium formate or ammonium acetate buffers (10-20 mM) can be used to control the pH and improve reproducibility.[1]

      • Amine Modifiers: In some cases, adding a small amount of a basic additive like triethylamine (TEA) can competitively bind to active silanol sites, reducing peak tailing.[10][14]

Detection

UV detection is the most common method for the analysis of isoquinoline alkaloids, as their aromatic nature results in strong UV absorbance.[7]

  • Wavelength Selection: A photodiode array (PDA) detector is highly recommended to determine the wavelength of maximum absorbance (λmax) for each analyte.[7] A typical starting point for detection is around 254 nm or 280 nm.[7][15] For a mixture of isoquinolines, a wavelength that provides a good response for all compounds of interest should be chosen.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a starting point for the analysis of a mixture of common isoquinoline alkaloids. It incorporates system suitability tests to ensure the validity of the results.

Materials and Reagents
  • Standards: Reference standards of the isoquinoline alkaloids of interest (e.g., berberine, palmatine, sanguinarine).

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (≥98%), ammonium formate.

  • Sample Preparation: Syringe filters (0.22 µm).

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Quaternary pump, autosampler, column oven, PDA detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 254 nm

Table 1: HPLC System and Conditions

Time (min)% Mobile Phase A% Mobile Phase B
09010
205050
251090
301090
319010
359010

Table 2: Gradient Elution Program

Sample and Standard Preparation
  • Standard Stock Solutions: Prepare individual stock solutions of each isoquinoline alkaloid standard (e.g., 1 mg/mL) in methanol.

  • Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the initial mobile phase (90:10 Mobile Phase A:Mobile Phase B) to a suitable concentration (e.g., 10 µg/mL).

  • Sample Preparation:

    • For plant extracts, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering matrix components.[6][16]

    • Dissolve the sample in the initial mobile phase.[17]

    • Filter the sample through a 0.22 µm syringe filter prior to injection to prevent column blockage.[17]

System Suitability

Before running samples, perform system suitability tests by injecting the working standard solution multiple times (n=5). The following parameters should be evaluated:

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
Resolution (Rs) > 2 between adjacent peaks
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Table 3: System Suitability Parameters

These criteria ensure that the chromatographic system is performing adequately and that the results will be reliable.

Method Validation (as per ICH Q2(R1) Guidelines)

A full method validation should be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[18] The key validation parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be > 0.999.[5]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. For assay of a drug substance, the recommended minimum range is 80% to 120% of the test concentration.[3]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction, Filtration) Sample_Prep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection Detection (PDA) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Validation Method Validation Quantification->Validation

Caption: A logical workflow for the HPLC analysis of isoquinoline alkaloids.

Method Development Logic

Method_Development cluster_column Stationary Phase cluster_mobile Mobile Phase cluster_detection Detection Analyte_Properties Analyte Properties (Isoquinoline, Basic) Column_Choice C18 Column Analyte_Properties->Column_Choice pH_Control Acidic pH (2.5-4.0) Analyte_Properties->pH_Control requires protonation UV_Detector UV-Vis (PDA) Analyte_Properties->UV_Detector has chromophores Endcapping End-capped Column_Choice->Endcapping to minimize peak tailing Organic_Modifier Acetonitrile Aqueous_Phase Aqueous Buffer Aqueous_Phase->pH_Control Additives Formic Acid / TFA pH_Control->Additives Wavelength Select λmax UV_Detector->Wavelength

References

Mass spectrometry analysis of 7-Chloroisoquinolin-1-ol fragmentation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Mass Spectrometric Analysis of 7-Chloroisoquinolin-1-ol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the analysis of this compound using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). Isoquinolinone scaffolds are prevalent in medicinal chemistry, making the structural elucidation of substituted analogues like this compound critical for drug development and quality control. This application note details a robust methodology, from sample preparation to instrument configuration and data interpretation, focusing on the elucidation of its characteristic fragmentation pathways. The protocols herein are designed to be self-validating, incorporating principles of scientific integrity to ensure trustworthy and reproducible results for researchers and drug development professionals.

Introduction and Scientific Context

This compound is a halogenated derivative of the isoquinolinone heterocyclic system. This structural motif is a key component in a variety of pharmacologically active molecules.[1] The precise characterization of such compounds is fundamental, and mass spectrometry stands as a premier analytical technique for this purpose due to its high sensitivity and specificity.[2][3] Understanding the gas-phase ion chemistry of this compound under collision-induced dissociation (CID) is essential for its unambiguous identification in complex matrices, for metabolite identification studies, and for quality control in synthesis protocols.

This guide moves beyond a simple recitation of steps, delving into the causal logic behind the experimental design. We will explore how the inherent chemical properties of this compound—specifically its lactam structure, aromatic system, and chloro-substituent—dictate its fragmentation behavior. The presented workflow is built upon established principles of mass spectrometry for N-containing heterocyclic compounds and halogenated organics.[4][5][6]

Foundational Principles: Ionization and Fragmentation

Ionization: Electrospray Ionization (ESI)

For a polar, nitrogen-containing molecule like this compound, which exists in tautomeric equilibrium with 7-chloro-1(2H)-isoquinolinone, Electrospray Ionization (ESI) is the method of choice.[7] ESI is a "soft" ionization technique that minimizes in-source fragmentation, allowing for the reliable generation of the protonated molecular ion, [M+H]⁺.[8] The analysis is conducted in positive ion mode, facilitated by an acidic mobile phase (e.g., containing formic acid) which promotes protonation at the most basic site, likely the nitrogen or carbonyl oxygen atom.

Structural Elucidation: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation.[9][10] The process involves the selection of a specific precursor ion (in this case, the [M+H]⁺ ion of this compound) which is then subjected to fragmentation through collision with an inert gas (e.g., argon or nitrogen) in a collision cell.[10][11] The resulting product ions are mass-analyzed, generating a fragmentation spectrum that serves as a structural fingerprint of the precursor molecule.[12]

Experimental Workflow: A Validated Protocol

This section provides a detailed, step-by-step protocol for the LC-MS/MS analysis of this compound.

Workflow Overview

The logical flow of the experiment is designed to ensure data integrity and reproducibility.

G cluster_prep Phase 1: Sample & System Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Interpretation A Prepare Stock & Working Solutions of Analyte B Condition LC System (Column Equilibration) C Inject Sample via LC B->C D MS1: Full Scan Analysis (Identify Precursor Ion [M+H]⁺) C->D E MS2: Product Ion Scan (Fragment [M+H]⁺ via CID) D->E F Analyze MS1 for [M+H]⁺ and Chlorine Isotope Pattern E->F G Analyze MS2 Spectrum (Identify Key Fragment Ions) F->G H Propose Fragmentation Pathway (Correlate Fragments to Structure) G->H

Caption: High-level experimental workflow for MS/MS analysis.

Materials and Reagents
  • Analyte: this compound (Molecular Formula: C₉H₆ClNO, Monoisotopic Mass: 179.0138 Da).[13]

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water.

  • Additive: Optima LC-MS grade Formic Acid.

Sample Preparation

The causality here is to ensure the analyte is fully dissolved and at a concentration suitable for ESI-MS without causing detector saturation.

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Solution (5 µg/mL): Perform a serial dilution of the stock solution with 50:50 acetonitrile/water containing 0.1% formic acid to achieve a final concentration of 5 µg/mL. The acidic environment is crucial for promoting efficient protonation.[7]

LC-MS/MS Instrumentation and Parameters

The parameters below are typical for a standard quadrupole or ion trap mass spectrometer and are provided as a robust starting point.

Parameter Category Parameter Setting / Value Rationale for Setting
Liquid Chromatography ColumnC18, 2.1 x 50 mm, 3.5 µmStandard reverse-phase column for small molecule separation.
Mobile Phase AWater + 0.1% Formic AcidAqueous phase with additive to promote protonation.
Mobile Phase BAcetonitrile + 0.1% Formic AcidOrganic phase for elution.
Flow Rate0.3 mL/minTypical flow rate for analytical LC-MS.
Gradient5% B to 95% B over 5 minA generic gradient to ensure elution of the analyte.
Ion Source (ESI) Ionization ModePositiveOptimal for nitrogen-containing heterocyclic compounds.
Capillary Voltage+3.5 kVCreates a stable electrospray plume.
Nebulizer Gas (N₂)40 psiAssists in droplet formation.
Drying Gas (N₂) Flow10 L/minFacilitates solvent evaporation and ion desolvation.
Drying Gas Temp.325 °CEnsures efficient desolvation without thermal degradation.
Mass Spectrometer MS1 Scan Rangem/z 100 - 300To detect the [M+H]⁺ precursor ion.
MS2 Parameters
Precursor Ionm/z 180.0Corresponds to [C₉H₇³⁵ClNO]⁺.
Isolation Width1.0 DaSelects the precursor ion with sufficient specificity.
Collision GasArgonInert gas for efficient collision-induced dissociation.
Collision Energy (CE)10-40 eV (Ramped)A ramped CE ensures the capture of both low-energy and high-energy fragments.

Results and Discussion: The Fragmentation Pathway

Precursor Ion Identification (MS1)

In the full scan (MS1) spectrum, this compound is expected to show a protonated molecule [M+H]⁺. A key validation checkpoint is the presence of the characteristic chlorine isotopic pattern. The spectrum should display two major peaks:

  • m/z 180.0: Corresponding to the molecule containing the ³⁵Cl isotope.

  • m/z 182.0: Corresponding to the molecule containing the ³⁷Cl isotope.

The relative intensity of these peaks should be approximately 3:1, which is a definitive indicator of a monochlorinated compound.[14]

Product Ion Spectrum (MS2) and Fragmentation Mechanism

The MS/MS spectrum of m/z 180.0 reveals the fragmentation pattern. The primary cleavages are dictated by the most labile bonds and the formation of stable neutral losses or product ions. The fragmentation of isoquinoline alkaloids and related heterocyclic systems often involves losses of small neutral molecules like CO and HCN, as well as cleavages related to substituents.[5][15]

G M [M+H]⁺ m/z 180.0 C₉H₇ClNO⁺ F1 [M+H-CO]⁺ m/z 152.0 C₈H₇ClN⁺ M->F1 - CO (28 Da) F2 [M+H-Cl]⁺ m/z 145.0 C₉H₇NO⁺ M->F2 - Cl• (35 Da) F3 [M+H-CO-HCN]⁺ m/z 125.0 C₇H₆Cl⁺ F1->F3 - HCN (27 Da) F4 [M+H-CO-Cl]⁺ m/z 117.0 C₈H₇N⁺ F1->F4 - Cl• (35 Da)

Caption: Proposed fragmentation pathway for this compound.

Major Proposed Fragmentations:

  • Loss of Carbon Monoxide (CO): The lactam structure readily loses CO, a common fragmentation pathway for N-heterocyclic ketones.[4] This is often the most prominent fragmentation, leading to a stable product ion.

    • [M+H]⁺ (m/z 180.0) → [M+H-CO]⁺ (m/z 152.0) + CO

    • The resulting ion at m/z 152.0 retains the chlorine atom, which can be confirmed by the presence of an isotopic peak at m/z 154.0.

  • Loss of Chlorine Radical (Cl•): Halogenated aromatic compounds can undergo homolytic cleavage to lose the halogen radical.[14][16]

    • [M+H]⁺ (m/z 180.0) → [M+H-Cl]⁺ (m/z 145.0) + Cl•

    • This fragment at m/z 145.0 would appear as a single peak, lacking the chlorine isotopic signature, providing further evidence for this specific loss.

  • Sequential Losses: The primary fragment ions can undergo further fragmentation. The ion at m/z 152.0 can subsequently lose a chlorine radical or hydrogen cyanide (HCN), a characteristic loss from pyridine-like rings.

    • [M+H-CO]⁺ (m/z 152.0) → [M+H-CO-Cl]⁺ (m/z 117.0) + Cl•

    • [M+H-CO]⁺ (m/z 152.0) → [M+H-CO-HCN]⁺ (m/z 125.0) + HCN

Summary of Expected Ions

The following table summarizes the key ions expected in the MS/MS analysis of this compound.

Ion Description Proposed Formula Calculated m/z (³⁵Cl) Neutral Loss Notes
Precursor Ion[C₉H₇ClNO]⁺180.02-Shows 3:1 isotope peak at m/z 182.0.
Product Ion 1[C₈H₇ClN]⁺152.03CO (27.99 Da)Primary fragment. Shows 3:1 isotope peak at m/z 154.0.
Product Ion 2[C₉H₇NO]⁺145.05Cl (34.97 Da)Lacks chlorine isotope pattern.
Product Ion 3[C₇H₆Cl]⁺125.02CO + HCN (55.01 Da)Secondary fragment. Shows 3:1 isotope peak at m/z 127.0.
Product Ion 4[C₈H₇N]⁺117.06CO + Cl (62.96 Da)Secondary fragment. Lacks chlorine isotope pattern.

Conclusion

This application note provides a robust and scientifically grounded protocol for the mass spectrometric analysis of this compound. By employing ESI-MS/MS, researchers can reliably determine the structure and fragmentation pattern of this compound. The characteristic losses of CO and Cl•, validated by the presence or absence of the chlorine isotopic signature in the product ions, offer a self-validating system for confident identification. This methodology is directly applicable to quality control, reaction monitoring, and metabolic studies involving this compound and structurally related compounds.

References

Application Notes and Protocols for the Evaluation of 7-Chloroisoquinolin-1-ol in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] In oncology, isoquinoline derivatives have demonstrated significant potential, exhibiting cytotoxic and antiproliferative effects against a variety of cancer cell lines.[3][4] The anticancer mechanisms of these compounds are diverse, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in tumor progression.[5]

7-Chloroisoquinolin-1-ol is a halogenated derivative of the isoquinolin-1-ol backbone. While specific anticancer activity for this particular molecule is not yet extensively documented in publicly available literature, its structural alerts, particularly the presence of the 7-chloroquinoline core, suggest a strong rationale for its investigation as a potential anticancer agent. Derivatives of 7-chloroquinoline have shown promise in exhibiting cytotoxic effects and inducing apoptosis in cancer cells, with some studies suggesting potential interactions with key oncogenic targets like PARP-1, Src, and PI3K/mTOR.[6]

This document serves as a comprehensive guide for researchers, providing a structured workflow and detailed protocols for the systematic evaluation of this compound's anticancer potential. The proposed studies are designed to first establish its cytotoxic profile and then to elucidate its mechanism of action, thereby providing a solid foundation for its further development as a therapeutic candidate.

Proposed Research Workflow

A logical and phased approach is recommended to efficiently evaluate the anticancer properties of this compound. This workflow ensures that each step builds upon the findings of the previous one, from broad screening to detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Target Identification & Validation a Compound Preparation & QC b Cell Line Panel Selection a->b c Cytotoxicity Screening (MTT/XTT Assay) b->c d IC50 Determination c->d e Apoptosis vs. Necrosis Assay (Annexin V/PI) d->e Proceed with potent and selective compounds f Cell Cycle Analysis e->f g Caspase Activation Assay e->g h Kinase Inhibition Profiling g->h Investigate upstream signaling i PARP Inhibition Assay g->i Investigate DNA repair pathways j Western Blot Analysis of Key Signaling Proteins h->j i->j

Caption: Proposed experimental workflow for evaluating this compound.

Phase 1: Cytotoxicity Screening and IC50 Determination

The initial step is to assess the dose-dependent cytotoxic effects of this compound across a panel of human cancer cell lines. This will establish its potency and selectivity.

Data Presentation: Example IC50 Values

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following table illustrates how to present such data. Note: These are example values for illustrative purposes.

Cell LineTissue of OriginThis compound IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7 Breast Adenocarcinoma15.2 ± 1.80.9 ± 0.1
MDA-MB-231 Breast Adenocarcinoma (Triple Negative)8.5 ± 1.11.2 ± 0.2
A549 Lung Carcinoma25.7 ± 3.21.5 ± 0.3
HCT116 Colon Carcinoma12.1 ± 1.50.7 ± 0.1
PC-3 Prostate Carcinoma30.4 ± 4.12.1 ± 0.4
HEK293T Normal Embryonic Kidney> 1005.8 ± 0.7
Protocol 1: Cell Viability Assessment using XTT Assay

The XTT assay is a colorimetric method to measure cell viability based on the metabolic activity of living cells.[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, PC-3) and a non-cancerous cell line (e.g., HEK293T).

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

  • This compound (stock solution in DMSO).

  • XTT Cell Viability Assay Kit.

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of medium containing the desired concentration of the compound. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.

  • Incubation with XTT: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to convert XTT into a formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the log of the compound concentration. Use a non-linear regression analysis to determine the IC50 value.

Phase 2: Elucidation of the Mechanism of Cell Death

Once cytotoxicity is established, the next crucial step is to determine how this compound induces cell death. A primary focus should be on distinguishing between apoptosis (programmed cell death) and necrosis.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is a standard method for differentiating apoptotic and necrotic cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231).

  • This compound.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization, followed by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Phase 3: Target Identification and Pathway Analysis

Based on the structural similarities to other bioactive isoquinolines, it is plausible that this compound may exert its effects through the inhibition of key cellular enzymes like kinases or PARP.

Hypothesized Signaling Pathway: PARP Inhibition and Apoptosis Induction

A potential mechanism of action for this compound involves the inhibition of Poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA single-strand break repair.[8][9] Inhibition of PARP in cancer cells, especially those with existing DNA repair deficiencies (e.g., BRCA mutations), can lead to the accumulation of DNA damage and subsequent apoptosis.[10]

G cluster_repair cluster_inhibition DNA_damage DNA Single-Strand Break (SSB) PARP_recruitment PARP-1 Recruitment and Activation DNA_damage->PARP_recruitment PARP1 PARP-1 PARP_trapping PARP-1 Trapping on DNA PARP1->PARP_trapping Compound This compound Compound->PARP1 Inhibits PARylation PARylation PARP_recruitment->PARylation Repair_factors Recruitment of Repair Factors PARylation->Repair_factors SSB_repair SSB Repair Repair_factors->SSB_repair Replication_fork_collapse Replication Fork Collapse PARP_trapping->Replication_fork_collapse DSB DNA Double-Strand Break (DSB) Replication_fork_collapse->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Hypothesized mechanism of action via PARP-1 inhibition.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol describes a general method to screen this compound against a panel of kinases to identify potential targets.

Materials:

  • Kinase panel (commercially available).

  • Kinase-specific substrates and ATP.

  • This compound.

  • Kinase assay buffer.

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit).

  • White, opaque 96-well plates.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the test compound to the kinase assay buffer.

  • Pre-incubation: Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kit, which generates a luminescent signal proportional to kinase activity.

  • Data Analysis: Measure luminescence using a plate reader. Plot the signal against the inhibitor concentration to determine the IC50 value for each kinase.

Conclusion

While this compound is an understudied compound, its chemical structure is suggestive of potential anticancer activity. The protocols and workflow detailed in this application note provide a robust framework for its systematic evaluation. By progressing from broad cytotoxicity screening to detailed mechanistic and target identification studies, researchers can thoroughly characterize the anticancer properties of this compound and determine its viability for further preclinical and clinical development.

References

Application Notes and Protocols: 7-Chloroisoquinolin-1-ol as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Isoquinolin-1-one Scaffold

The isoquinolin-1-one core is a privileged heterocyclic motif, prominently featured in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure serves as an excellent scaffold for the spatial orientation of functional groups, enabling precise interactions with biological targets. The introduction of a chlorine atom at the 7-position and the presence of a tautomeric hydroxyl/amide functionality at the 1-position endows 7-chloroisoquinolin-1-ol with three reactive sites. This strategic functionalization makes it a highly valuable and versatile building block for the synthesis of diverse and complex heterocyclic compounds, particularly in the realm of drug discovery and materials science.

This guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on detailed application notes and protocols for its key transformations. We will delve into the causality behind experimental choices, offering insights that bridge theoretical knowledge with practical laboratory application.

Synthesis of the Building Block: this compound

A plausible synthetic route, adapted from related syntheses, is the condensation of 2-chloro-5-nitrobenzoic acid and malonic acid to form the isoquinoline scaffold.[2] Subsequent reduction of the nitro group and diazotization followed by a Sandmeyer reaction would yield the 7-chloro derivative.

Key Synthetic Transformations and Protocols

This compound offers three primary points of diversification:

  • C-7 Position: The chlorine atom is a versatile handle for palladium-catalyzed cross-coupling reactions.

  • N-2 Position: The nitrogen atom of the lactam can be functionalized through N-alkylation.

  • O-1 Position: The tautomeric hydroxyl group can undergo O-alkylation, particularly under Mitsunobu conditions.

The following sections provide detailed protocols for these key transformations.

Palladium-Catalyzed Cross-Coupling at the C-7 Position

The chlorine atom at the C-7 position is amenable to substitution via powerful C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are cornerstones of modern organic synthesis, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents.[3][4]

The Suzuki-Miyaura reaction is a robust method for forming biaryl and heteroaryl-aryl structures.[5] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with a relatively unreactive aryl chloride.[6]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Aryl chlorides are more challenging substrates for oxidative addition to palladium(0) compared to bromides or iodides.[6] Therefore, electron-rich and bulky phosphine ligands, such as those from the Buchwald (e.g., SPhos, XPhos) or Hartwig groups, are essential. These ligands promote the formation of the active monoligated Pd(0) species and facilitate the oxidative addition step.[7]

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[6] Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required for less reactive aryl chlorides to ensure efficient formation of the boronate species.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base.[8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Reagent/ParameterRecommended ConditionsRationale
This compound 1.0 equivStarting material
Arylboronic Acid 1.2 - 1.5 equivCoupling partner
Palladium Precatalyst Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)Source of Pd(0)
Phosphine Ligand SPhos or XPhos (4-10 mol%)Facilitates oxidative addition
Base K₃PO₄ (2.0 - 3.0 equiv)Activates boronic acid
Solvent Dioxane/H₂O or Toluene/H₂O (e.g., 10:1 v/v)Solubilizes reactants and base
Temperature 80 - 110 °CProvides activation energy
Atmosphere Inert (Nitrogen or Argon)Prevents catalyst degradation

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 Combine this compound, boronic acid, and base in vessel prep2 Evacuate and backfill with inert gas (3x) prep1->prep2 prep3 Add Pd precatalyst and phosphine ligand prep2->prep3 prep4 Add degassed solvent prep3->prep4 react1 Heat to 80-110 °C with vigorous stirring prep4->react1 react2 Monitor by TLC or LC-MS react1->react2 workup1 Cool, dilute with water, and extract react2->workup1 workup2 Wash, dry, and concentrate organic layers workup1->workup2 workup3 Purify by column chromatography workup2->workup3 final_product final_product workup3->final_product Characterize Product (NMR, MS)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

N-Alkylation of the Isoquinolin-1-one Core

The nitrogen atom of the lactam in this compound can be alkylated to introduce a variety of substituents. This transformation is typically achieved via an Sₙ2 reaction with an alkyl halide in the presence of a suitable base. Causality Behind Experimental Choices:

  • Base: The choice of base is critical to deprotonate the N-H of the lactam, rendering it nucleophilic. [9]Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are generally preferred as they effectively solvate the cation of the base and do not interfere with the Sₙ2 reaction. [10]* Alkylating Agent: The reactivity of the alkylating agent follows the order I > Br > Cl. For less reactive systems, using an alkyl iodide or adding a catalytic amount of an iodide salt (e.g., KI) can accelerate the reaction via the Finkelstein reaction.

Experimental Protocol: General Procedure for N-Alkylation

Reagent/ParameterRecommended ConditionsRationale
This compound 1.0 equivStarting material
Alkyl Halide (R-X) 1.1 - 1.5 equivElectrophile
Base K₂CO₃ (2.0 - 3.0 equiv) or NaH (1.2 equiv)Deprotonates the N-H
Solvent Anhydrous DMF or ACNPolar aprotic medium
Temperature Room Temperature to 80 °CDepends on reactivity
Atmosphere Inert (for NaH)Prevents reaction with moisture

Step-by-Step Methodology:

  • To a solution of this compound in the chosen solvent, add the base.

  • Stir the mixture at room temperature for a short period to allow for deprotonation.

  • Add the alkyl halide to the reaction mixture.

  • Stir the reaction at the appropriate temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

O-Alkylation via the Mitsunobu Reaction

While N-alkylation is often the kinetically favored pathway under standard basic conditions, O-alkylation can be achieved with high regioselectivity using the Mitsunobu reaction. [11][12]This reaction allows for the conversion of the tautomeric hydroxyl group to an ether under mild, neutral conditions. [13] Causality Behind Experimental Choices:

  • Reagents: The classic Mitsunobu conditions involve triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). [14]The PPh₃ and DEAD react to form a phosphonium salt, which then activates the alcohol for nucleophilic attack.

  • Nucleophile: In this case, the hydroxyl group of this compound acts as the nucleophile, and an external alcohol is the electrophile precursor. The reaction proceeds with inversion of configuration at the carbon of the alcohol.

  • Solvent: Anhydrous THF is the most common solvent for the Mitsunobu reaction as it is inert to the reaction conditions and effectively solubilizes the reactants.

Experimental Protocol: General Procedure for O-Alkylation (Mitsunobu Reaction)

Reagent/ParameterRecommended ConditionsRationale
This compound 1.0 equivNucleophile
Alcohol (R-OH) 1.1 - 1.5 equivElectrophile precursor
Triphenylphosphine (PPh₃) 1.5 equivActivates the alcohol
DIAD or DEAD 1.5 equivCo-reagent with PPh₃
Solvent Anhydrous THFInert reaction medium
Temperature 0 °C to Room TemperatureMild reaction conditions
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions

Step-by-Step Methodology:

  • To a solution of this compound, the alcohol, and triphenylphosphine in anhydrous THF at 0 °C under an inert atmosphere, add the DIAD or DEAD dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can often be purified by direct column chromatography to remove triphenylphosphine oxide and the hydrazide byproduct.

Regioselectivity of Alkylation

G cluster_n_alkylation N-Alkylation cluster_o_alkylation O-Alkylation start This compound n_reagents R-X, Base (e.g., K₂CO₃) Solvent (e.g., DMF) start->n_reagents o_reagents R-OH, PPh₃, DIAD/DEAD Solvent (e.g., THF) start->o_reagents n_product N-Alkyl Product n_reagents->n_product Sₙ2 Reaction o_product O-Alkyl Product o_reagents->o_product Mitsunobu Reaction

References

Application Notes and Protocols for the Development of Antimicrobial Agents from Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Resurgence of Isoquinoline Alkaloids in an Era of Antimicrobial Resistance

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of numerous natural and synthetic bioactive compounds.[1][2] Historically, isoquinoline alkaloids like morphine and codeine have been pivotal in medicine.[2] In the contemporary challenge of escalating antimicrobial resistance, this versatile scaffold is experiencing a renaissance, with researchers actively exploring its potential to yield novel antimicrobial agents.[2][3] Naturally occurring isoquinoline alkaloids, such as berberine, have long been recognized for their broad-spectrum antimicrobial activities.[3][4][5] Modern medicinal chemistry now leverages this natural precedent, synthesizing diverse libraries of isoquinoline derivatives to uncover compounds with enhanced potency, selectivity, and efficacy against multidrug-resistant pathogens.[2][6]

These compounds exert their antimicrobial effects through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, disruption of cell wall synthesis, and compromising the integrity of the cell membrane.[4][7][8] This multi-pronged attack potential makes isoquinoline derivatives a promising class of molecules for developing next-generation antibiotics.

This guide provides a comprehensive overview of the key experimental workflows involved in the discovery and preclinical evaluation of antimicrobial agents derived from the isoquinoline scaffold. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to navigate this exciting area of research.

Rational Drug Design and Synthesis of Isoquinoline Derivatives

The journey from a lead isoquinoline scaffold to a potent antimicrobial agent is a meticulous process of chemical synthesis and optimization. The selection of a synthetic route is often guided by the desired substitution patterns on the isoquinoline core, which in turn influence the compound's biological activity.

Key Synthetic Strategies

Classic reactions like the Bischler-Napieralski and Pictet-Spengler cyclizations remain fundamental for constructing the core dihydroisoquinoline and tetrahydroisoquinoline structures, respectively.[3][4] These methods involve the intramolecular cyclization of phenethylamines. Modern advancements have also introduced greener and more efficient synthetic methodologies, including microwave-assisted and ultrasound-assisted reactions.[3]

A general workflow for the synthesis and initial screening of isoquinoline derivatives is depicted below:

G cluster_0 Design & Synthesis cluster_1 Antimicrobial Screening cluster_2 Mechanism of Action Scaffold_Selection Scaffold Selection (e.g., Dihydroisoquinoline) Synthesis Chemical Synthesis (e.g., Bischler-Napieralski) Scaffold_Selection->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Library_Generation Library of Derivatives Purification->Library_Generation Primary_Screening Primary Screening (e.g., Agar Diffusion) Library_Generation->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination MBC_Determination MBC Determination MIC_Determination->MBC_Determination Target_Identification Target Identification Assays (e.g., DNA Gyrase Inhibition) MIC_Determination->Target_Identification Result Lead Compound Identification MBC_Determination->Result Membrane_Disruption Cell Membrane Permeability Assay Target_Identification->Membrane_Disruption Membrane_Disruption->Result G cluster_0 No Inhibition cluster_1 Inhibition Start Relaxed Plasmid DNA + DNA Gyrase + ATP Reaction Incubation at 37°C Start->Reaction Inhibitor Isoquinoline Derivative Inhibitor->Reaction Analysis Agarose Gel Electrophoresis Reaction->Analysis Supercoiled Supercoiled DNA (Faster Migration) Analysis->Supercoiled Relaxed Relaxed DNA (Slower Migration) Analysis->Relaxed

References

Troubleshooting & Optimization

Improving yield in 7-Chloroisoquinolin-1-ol synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

https-www-benchchem-com-technical-support-center-synthesis-of-7-chloroisoquinolin-1-ol. 1

[2] Synthesis of 1-Substituted 7-Chloroisoquinolines - Benchchem A common route for the synthesis of 1-substituted 7-chloroisoquinolines involves the Bischler-Napieralski reaction, followed by oxidation. This method is versatile and allows for the introduction of various substituents at the 1-position. The general two-step sequence is as follows: Step 1: Bischler-Napieralski Cyclization. A β-(3-chlorophenyl)ethylamide is cyclized using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to form a 3,4-dihydro-7-chloroisoquinoline derivative. Step 2: Oxidation. The resulting dihydroisoquinoline is then oxidized to the corresponding aromatic 7-chloroisoquinoline. Common oxidizing agents include palladium on carbon (Pd/C) with a hydrogen acceptor, or manganese dioxide (MnO₂). ... The following is a general protocol for the synthesis of a 1-alkyl-7-chloroisoquinoline. Step 1: Amide Formation. In a round-bottom flask, dissolve 3-chlorophenethylamine (1.0 equiv) and a suitable base (e.g., triethylamine, 1.2 equiv) in an anhydrous solvent such as dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (e.g., acetyl chloride, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC. Work-up the reaction by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide. Step 2: Bischler-Napieralski Cyclization. Dissolve the crude amide (1.0 equiv) in a suitable solvent, such as toluene or acetonitrile. Add phosphorus oxychloride (POCl₃, 2-3 equiv) dropwise at 0 °C. Heat the reaction mixture to reflux (typically 80-110 °C) for 2-6 hours. Monitor the reaction progress by TLC. Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice. Basify the mixture with an aqueous base (e.g., NaOH or NH₄OH) to pH 8-9. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3,4-dihydro-7-chloroisoquinoline. Step 3: Oxidation. Dissolve the crude dihydroisoquinoline (1.0 equiv) in a suitable solvent like toluene or xylene. Add an oxidizing agent, such as 10% Pd/C (0.1 equiv). Reflux the mixture for 4-12 hours, or until the reaction is complete (monitored by TLC or GC-MS). Cool the reaction, filter off the catalyst through a pad of Celite, and wash with the solvent. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1-substituted 7-chloroisoquinoline. ... A1: The Bischler-Napieralski reaction is a classic and effective method for the synthesis of dihydroisoquinolines, which are precursors to isoquinolines.[3][4][5] It involves the acid-catalyzed intramolecular cyclization of a β-phenylethylamide. This reaction is particularly useful for preparing isoquinolines with substituents at the 1-position. The subsequent oxidation (dehydrogenation) of the dihydroisoquinoline yields the aromatic isoquinoline ring system.[6]. Q2: I am getting a low yield in the Bischler-Napieralski cyclization step. What are the common causes? A2: Low yields in this step can be attributed to several factors: Deactivated Aromatic Ring: The cyclization is an electrophilic aromatic substitution. The presence of the electron-withdrawing chloro group on the phenyl ring can deactivate it, making the cyclization more difficult. Harsher conditions (e.g., higher temperature, stronger dehydrating agent like PPA) may be required. Insufficient Dehydrating Agent: Ensure that a sufficient excess of the dehydrating agent (e.g., POCl₃) is used to drive the reaction to completion. Side Reactions: At high temperatures, side reactions such as polymerization or decomposition can occur. Careful temperature control is crucial. Incomplete Amide Formation: Ensure that the starting amide is of high purity and that the amide formation reaction in the previous step has gone to completion. Q3: The oxidation of the dihydroisoquinoline is not going to completion. How can I improve this? A3: Incomplete oxidation can be addressed by: Choice of Oxidant: If catalytic dehydrogenation with Pd/C is slow, consider using a more active catalyst or a different oxidant like manganese dioxide (MnO₂). Reaction Time and Temperature: Prolonging the reaction time or increasing the temperature (within reasonable limits to avoid degradation) can help drive the reaction to completion. Solvent: The choice of solvent can influence the efficiency of the oxidation. High-boiling solvents like xylene are often used for dehydrogenations with Pd/C to allow for higher reaction temperatures. 7

[8] Synthesis of 7-Chloroisoquinolin-1-ol - Echemi this compound is a chemical substance with the molecular formula C9H6ClNO. The following is a common laboratory synthesis method for this compound: Reactant: 3-chlorophenethylamine. Acetic anhydride. Phosphorus pentoxide. Reaction steps: Step 1: Acetylation of 3-chlorophenethylamine. Add 3-chlorophenethylamine and acetic anhydride to a reaction flask, and heat to reflux for 2 hours. After the reaction is completed, the excess acetic anhydride is removed by distillation under reduced pressure to obtain N-acetyl-3-chlorophenethylamine. Step 2: Cyclization reaction. N-acetyl-3-chlorophenethylamine and phosphorus pentoxide were added to the reaction flask and heated to 150°C for 2 hours. After the reaction, the reaction mixture was cooled to room temperature, and then ice water was added to quench the reaction. Step 3: Extraction and purification. The reaction solution was extracted with dichloromethane, and the organic phase was washed with saturated sodium bicarbonate solution and water in turn. The organic phase was dried with anhydrous sodium sulfate and concentrated. The crude product was purified by column chromatography to obtain this compound. ... this compound is a chemical substance with the molecular formula C9H6ClNO. The following is a common laboratory synthesis method for this compound: ... Step 1: Acetylation of 3-chlorophenethylamine Add 3-chlorophenethylamine and acetic anhydride to a reaction flask, and heat to reflux for 2 hours. After the reaction is completed, the excess acetic anhydride is removed by distillation under reduced pressure to obtain N-acetyl-3-chlorophenethylamine. Step 2: Cyclization reaction N-acetyl-3-chlorophenethylamine and phosphorus pentoxide were added to the reaction flask and heated to 150°C for 2 hours. After the reaction, the reaction mixture was cooled to room temperature, and then ice water was added to quench the reaction. Step 3: Extraction and purification The reaction solution was extracted with dichloromethane, and the organic phase was washed with saturated sodium bicarbonate solution and water in turn. The organic phase was dried with anhydrous sodium sulfate and concentrated. The crude product was purified by column chromatography to obtain this compound. 9

[10] A practical and efficient one-pot synthesis of 1-chloro- and 1-bromoisoquinolines (2025-09-08) A practical and efficient one-pot synthesis of 1-chloro- and 1-bromoisoquinolines. Tetrahedron Letters, Volume 46, Issue 37, 2005, pp. 6341-6344. Show less. --INVALID-LINK--. Get rights and content. Abstract. A practical and efficient one-pot synthesis of 1-chloro- and 1-bromoisoquinolines from the corresponding isoquinolin-1(2H)-ones is described. The reaction involves treatment of isoquinolin-1(2H)-ones with POCl3 or POBr3 in the presence of a catalytic amount of DMF at 80–90 °C. The desired products were obtained in high yields (80–95%). ... (2025-09-08) A practical and efficient one-pot synthesis of 1-chloro- and 1-bromoisoquinolines from the corresponding isoquinolin-1(2H)-ones is described. The reaction involves treatment of isoquinolin-1(2H)-ones with POCl3 or POBr3 in the presence of a catalytic amount of DMF at 80–90 °C. The desired products were obtained in high yields (80–95%). ... (2025-09-08)

  • Abstract

  • A practical and efficient one-pot synthesis of 1-chloro- and 1-bromoisoquinolines from the corresponding isoquinolin-1(2H)-ones is described.

  • The reaction involves treatment of isoquinolin-1(2H)-ones with POCl3 or POBr3 in the presence of a catalytic amount of DMF at 80–90 °C.

  • The desired products were obtained in high yields (80–95%). 11

[12] A convenient one-pot synthesis of 1-chloroisoquinolines from 2-cyanomethylbenzoic acids (2025-08-01) A convenient one-pot synthesis of 1-chloroisoquinolines from 2-cyanomethylbenzoic acids. Tetrahedron, Volume 61, Issue 31, 2005, pp. 7453-7459. Show less. --INVALID-LINK--. Get rights and content. Abstract. A convenient one-pot synthesis of 1-chloroisoquinolines from 2-cyanomethylbenzoic acids is described. The reaction involves treatment of 2-cyanomethylbenzoic acids with PPh3 and NCS in CH3CN at reflux. The desired products were obtained in high yields (70–90%). ... (2025-08-01) A convenient one-pot synthesis of 1-chloroisoquinolines from 2-cyanomethylbenzoic acids is described. The reaction involves treatment of 2-cyanomethylbenzoic acids with PPh3 and NCS in CH3CN at reflux. The desired products were obtained in high yields (70–90%). ... (2025-08-01)

  • Abstract

  • A convenient one-pot synthesis of 1-chloroisoquinolines from 2-cyanomethylbenzoic acids is described.

  • The reaction involves treatment of 2-cyanomethylbenzoic acids with PPh3 and NCS in CH3CN at reflux.

  • The desired products were obtained in high yields (70–90%). 13

[14] Synthesis of 1-chloroisoquinolines from 2-phenethylamines by a Bischler–Napieralski/Vilsmeier–Haack-type reaction (2025-08-25) Synthesis of 1-chloroisoquinolines from 2-phenethylamines by a Bischler–Napieralski/Vilsmeier–Haack-type reaction. Tetrahedron Letters, Volume 46, Issue 35, 2005, pp. 5935-5937. Show less. --INVALID-LINK--. Get rights and content. Abstract. A new and efficient synthesis of 1-chloroisoquinolines from 2-phenethylamines is described. The reaction involves treatment of 2-phenethylamines with DMF and POCl3 at 0 °C to room temperature. The desired products were obtained in good yields (60–80%). ... (2025-08-25)

  • Abstract

  • A new and efficient synthesis of 1-chloroisoquinolines from 2-phenethylamines is described.

  • The reaction involves treatment of 2-phenethylamines with DMF and POCl3 at 0 °C to room temperature.

  • The desired products were obtained in good yields (60–80%). 15

[16] Bischler-Napieralski reaction - RÖMPP Online (2025-08-01) Bischler-Napieralski reaction. Name reaction for the synthesis of 3,4-dihydroisoquinolines by cyclizing dehydration of N-acyl-β-phenylethylamines. The reaction is usually carried out with phosphorus oxychloride in an inert solvent (e.g. benzene or toluene); phosphorus pentoxide, zinc chloride or polyphosphoric acid are also suitable as condensing agents. The 3,4-dihydroisoquinolines can be dehydrogenated to isoquinolines (e.g. with palladium). The reaction is a variant of the Pictet-Spengler reaction. Lit.: Ber. dt. chem. Ges. 26, 1904 (1893). J. Am. Chem. Soc. 73, 3126 (1951). J. Chem. Soc. 1957, 2834. Org. React. 6, 74-100 (1951). Tetrahedron 36, 1279-1309 (1980). Last change: 2025-08-01. ... (2025-08-01) Name reaction for the synthesis of 3,4-dihydroisoquinolines by cyclizing dehydration of N-acyl-β-phenylethylamines. The reaction is usually carried out with phosphorus oxychloride in an inert solvent (e.g. benzene or toluene); phosphorus pentoxide, zinc chloride or polyphosphoric acid are also suitable as condensing agents. The 3,4-dihydroisoquinolines can be dehydrogenated to isoquinolines (e.g. with palladium). The reaction is a variant of the Pictet-Spengler reaction. ... (2025-08-01)

  • Lit.: Ber. dt. chem. Ges. 26, 1904 (1893).

  • J. Am. Chem. Soc. 73, 3126 (1951).

  • J. Chem. Soc. 1957, 2834.

  • Org. React. 6, 74-100 (1951).

  • Tetrahedron 36, 1279-1309 (1980). 17 Technical Support Center: A Guide to Improving Yield in this compound Synthesis

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. It provides in-depth troubleshooting advice and answers to frequently asked questions to help overcome common challenges and optimize reaction yields. The information presented here is based on established chemical principles and field-proven insights.

Introduction to this compound Synthesis

This compound is a valuable heterocyclic compound, often serving as a key intermediate in the synthesis of various pharmaceutical agents. The most common and versatile route to this and similar isoquinoline structures is the Bischler-Napieralski reaction.[18][19] This method involves the acid-catalyzed intramolecular cyclization of a β-phenylethylamide, followed by dehydrogenation of the resulting dihydroisoquinoline to yield the aromatic isoquinoline ring system.[2]

The synthesis of this compound typically begins with the acylation of 3-chlorophenethylamine to form the corresponding N-acyl-3-chlorophenethylamine. This amide intermediate is then subjected to cyclization using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline derivative.[4][8][16] Subsequent oxidation or tautomerization leads to the desired this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield or No Product Formation in the Cyclization Step

Question: My Bischler-Napieralski cyclization of N-acetyl-3-chlorophenethylamine is resulting in a very low yield or failing completely. What are the most common reasons for this?

Answer:

Low yields in the Bischler-Napieralski reaction are a frequent challenge and can typically be attributed to a few key factors:[6]

  • Deactivated Aromatic Ring: The core of this reaction is an electrophilic aromatic substitution. The presence of an electron-withdrawing group, such as the chloro group on the phenyl ring, deactivates the ring, making the intramolecular cyclization more difficult.[2]

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates like those with electron-withdrawing groups, common dehydrating agents like phosphorus oxychloride (POCl₃) alone may not be strong enough to promote efficient cyclization.[6]

  • Inappropriate Reaction Conditions: The choice of solvent and temperature is critical. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, often resulting in tar formation.[6]

  • Purity of Starting Material: Ensure that the N-acetyl-3-chlorophenethylamine is of high purity. Incomplete amide formation in the preceding step will directly impact the yield of the cyclization.[2]

Solutions:

  • Optimize the Dehydrating Agent: For deactivated rings, a stronger dehydrating agent or a combination of agents is often more effective. Using phosphorus pentoxide (P₂O₅) in refluxing POCl₃ can be particularly effective. Polyphosphoric acid (PPA) is another powerful alternative.[2]

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier for the cyclization. High-boiling solvents like toluene or xylene are suitable for this purpose.[2] Monitor the reaction closely by Thin-Layer Chromatography (TLC) to avoid decomposition.

  • Consider Milder, Modern Protocols: Milder reaction conditions using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine can facilitate the reaction at lower temperatures, potentially improving the yield for sensitive substrates.[4][6]

Issue 2: Formation of a Styrene Derivative as a Major Side Product

Question: I am observing a significant amount of a styrene derivative in my reaction mixture, which is competing with the desired cyclization. How can this be minimized?

Answer:

The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis, known as the retro-Ritter reaction.[3][6] This occurs when the nitrilium ion intermediate, formed during the reaction, fragments.[6]

Solutions:

  • Solvent Choice: A key strategy to suppress the retro-Ritter reaction is to use the corresponding nitrile as the solvent. This can shift the reaction equilibrium away from the fragmentation pathway.[3][6] For the synthesis of this compound, acetonitrile could be a suitable solvent.

  • Employ Milder Conditions: As mentioned previously, modern protocols using reagents like triflic anhydride (Tf₂O) and 2-chloropyridine allow the reaction to proceed at lower temperatures, which can significantly suppress this side reaction.[6]

Issue 3: Difficulty in Isolating and Purifying the Final Product

Question: My crude this compound is an oily or dark-colored solid that is difficult to purify. What are the best methods for purification?

Answer:

Purification challenges often arise from the presence of polymeric byproducts or unreacted starting materials. A systematic approach to purification is essential.

  • Aqueous Workup: Before attempting chromatography or recrystallization, perform a thorough aqueous workup. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any acidic impurities. Follow this with a brine wash to remove residual water.

  • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired product from impurities.

    • Solvent System Selection: Determine an optimal eluent system using TLC. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for your product.

  • Recrystallization: If the product obtained after chromatography is still not sufficiently pure, recrystallization can be an excellent final purification step to obtain high-purity crystalline material. Experiment with different solvent systems, such as ethanol/water or toluene/hexane, to find the one that gives the best crystal formation and yield.

Purification MethodTypical Solvent SystemExpected PurityEstimated YieldKey Considerations
Flash Column Chromatography Hexane:Ethyl Acetate (Gradient)>98%70-85%Effective for removing closely related impurities.
Recrystallization Ethanol/Water or Toluene/Hexane>99%50-75%Excellent for high-purity material but may result in lower yields due to product loss in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic pathway for this compound?

A1: The most common synthesis involves a two-step process:

  • Amide Formation: 3-chlorophenethylamine is reacted with an acylating agent, such as acetic anhydride or acetyl chloride, to form N-acetyl-3-chlorophenethylamine.[8]

  • Bischler-Napieralski Cyclization: The amide is then cyclized using a dehydrating agent like phosphorus pentoxide or phosphorus oxychloride to yield this compound.[8]

Q2: Are there alternative methods to the Bischler-Napieralski reaction for synthesizing the isoquinoline core?

A2: Yes, other named reactions for isoquinoline synthesis include the Pomeranz–Fritsch reaction and the Pictet-Spengler synthesis.[18] However, for the specific substitution pattern of this compound, the Bischler-Napieralski approach is generally the most direct and widely used.

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product.[6]

Q4: What are the key safety precautions to take during this synthesis?

A4: Phosphorus oxychloride and phosphorus pentoxide are corrosive and react violently with water. These reagents should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reagents.

Experimental Protocols

Protocol 1: Synthesis of N-(3-chlorophenethyl)acetamide
  • In a round-bottom flask, dissolve 3-chlorophenethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(3-chlorophenethyl)acetamide.

Protocol 2: Bischler-Napieralski Cyclization to this compound
  • Dissolve the crude N-(3-chlorophenethyl)acetamide (1.0 equivalent) in a suitable high-boiling solvent such as toluene.

  • Add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise at 0 °C.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 2-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice to quench the reaction.

  • Basify the mixture to a pH of 8-9 with an aqueous solution of sodium hydroxide or ammonium hydroxide.

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start 3-Chlorophenethylamine amide N-(3-chlorophenethyl)acetamide start->amide Acetylation dihydro Crude this compound amide->dihydro Bischler-Napieralski Cyclization workup Aqueous Workup dihydro->workup chromatography Column Chromatography workup->chromatography recrystallization Recrystallization chromatography->recrystallization final_product Pure this compound recrystallization->final_product

Caption: A simplified workflow for the synthesis and purification of this compound.

The following decision tree can help guide troubleshooting efforts when low yield is encountered.

Troubleshooting_Yield start Low Yield in Cyclization? check_sm Is Starting Material Consumed? start->check_sm check_side_product Styrene Side Product Observed? check_sm->check_side_product Yes increase_temp Increase Temperature / Use Stronger Reagent (PPA, P₂O₅/POCl₃) check_sm->increase_temp No use_nitrile Use Nitrile Solvent / Milder Conditions (Tf₂O) check_side_product->use_nitrile Yes optimize_conditions Optimize Conditions (Temp, Time) / Check SM Purity check_side_product->optimize_conditions No

Caption: A decision tree for troubleshooting low yield in the Bischler-Napieralski cyclization.

References

Technical Support Center: Purification of Crude 7-Chloroisoquinolin-1-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of crude 7-Chloroisoquinolin-1-ol via recrystallization. It is designed to be a practical resource, offering not just procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your purification process.

Introduction to the Purification Challenge

This compound is a valuable heterocyclic compound, often synthesized as an intermediate in medicinal chemistry and materials science. The crude product from synthesis typically contains impurities such as starting materials, by-products, and colored contaminants. Recrystallization is a powerful and widely used technique for purifying solid organic compounds, and when optimized, it can yield highly pure crystalline material.[1][2] This guide will walk you through the critical aspects of developing a robust recrystallization protocol for this compound.

Solvent Selection: The Cornerstone of Successful Recrystallization

The choice of solvent is the most critical factor in developing a successful recrystallization procedure.[3] An ideal solvent for recrystallizing this compound should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent to ensure complete dissolution.[4]

  • Low solubility at low temperatures: Upon cooling, the compound should have significantly lower solubility to maximize the recovery of pure crystals.[4]

  • Favorable impurity solubility: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[1]

  • Chemical inertness: The solvent should not react with this compound.

  • Appropriate boiling point: The boiling point should be high enough to facilitate dissolution but low enough to be easily removed from the crystals.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly, whenever possible.

Given the structure of this compound, which contains both polar (hydroxyl group, nitrogen) and non-polar (chlorinated benzene ring) moieties, a range of solvents with varying polarities should be considered.

Recommended Solvents for Screening:

A systematic screening of solvents is highly recommended. Below is a table of suggested solvents to test. Researchers should perform small-scale solubility tests to determine the most suitable solvent or solvent mixture.

SolventPolarityBoiling Point (°C)Expected Solubility of this compoundNotes
WaterHigh100Potentially low due to the aromatic rings, but the hydroxyl group may increase solubility at high temperatures.May be a good co-solvent with a more organic solvent.
EthanolMedium-High78Good potential due to its ability to form hydrogen bonds and solvate the aromatic portion.A common and effective recrystallization solvent.[5]
MethanolHigh65Similar to ethanol, but its higher polarity might lead to higher solubility at room temperature, potentially reducing yield.
IsopropanolMedium82A good alternative to ethanol, with a slightly higher boiling point.
Ethyl AcetateMedium77Often a good solvent for moderately polar compounds.
TolueneLow111May be a good solvent if the compound is less polar than anticipated.Its high boiling point can be advantageous for dissolving stubborn solids.[5]
AcetoneMedium-High56A versatile solvent, but its low boiling point can lead to rapid evaporation and premature crystallization.
AcetonitrileMedium-High82A polar aprotic solvent that can be effective for a range of compounds.

Mixed Solvent Systems:

If a single solvent does not provide the desired solubility profile, a mixed solvent system can be employed.[6] This typically involves a pair of miscible solvents, one in which this compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent). A common example is an ethanol/water mixture.[6]

Detailed Recrystallization Protocol for this compound

This protocol provides a general framework. The specific solvent and volumes will need to be optimized based on your solubility tests.

Materials:

  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flask(s)

  • Hot plate with stirring capability

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil with stirring. Continue adding the solvent portion-wise until the solid has just dissolved.[7] Rationale: Using the minimum amount of hot solvent is crucial for maximizing the yield of the recrystallized product.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, or if decolorizing carbon was used, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel.[6] Rationale: This removes any solid impurities that are not soluble in the hot solvent.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[8] Rationale: Slow cooling allows the crystal lattice to form in an orderly fashion, excluding impurities.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent. Rationale: This removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces.[7]

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove all traces of the solvent. The drying temperature should be well below the melting point of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound will not dissolve in the hot solvent.

  • Possible Cause: An inappropriate solvent has been chosen, or you are not using enough solvent.

  • Solution:

    • Ensure you are at the boiling point of the solvent.

    • Gradually add more solvent. If a large volume is required, the chosen solvent is likely not suitable as recovery will be low.

    • If the solid still does not dissolve, it may be an insoluble impurity. In this case, proceed with hot filtration to remove it.

    • Re-evaluate your solvent choice by performing solubility tests with other solvents.

Q2: No crystals form upon cooling.

  • Possible Cause: Too much solvent was used, or the solution is supersaturated.[9]

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution.[9] The small scratches on the glass can provide a nucleation site for crystal growth.

    • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a seed crystal.[9]

    • Reduce Solvent Volume: If the above methods fail, gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[9]

    • Add a "Poor" Solvent: If you are using a single solvent system, you can try adding a small amount of a miscible "poor" solvent (one in which your compound is insoluble) dropwise until the solution becomes slightly cloudy, then heat to clarify and cool again.

Q3: My compound "oils out" instead of crystallizing.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated, or significant impurities are present.[9]

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation of the solution.

    • Allow the solution to cool more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can help.

    • If oiling out persists, consider a different solvent with a lower boiling point.

Q4: The recovery of my purified compound is very low.

  • Possible Cause: Too much solvent was used, the cooling process was not cold enough, or the crystals were washed with too much cold solvent.

  • Solution:

    • Ensure you are using the minimum amount of hot solvent necessary for dissolution.

    • After cooling to room temperature, always use an ice bath to maximize precipitation.

    • When washing the crystals, use only a very small amount of ice-cold solvent.

    • The mother liquor can be concentrated and a second crop of crystals can be obtained, although they may be less pure.

Q5: The recrystallized product is still colored.

  • Possible Cause: Colored impurities are co-crystallizing with your product.

  • Solution:

    • Add a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration.[6] The charcoal will adsorb the colored impurities. Use only a small amount, as excessive use can also adsorb your desired product.

    • Perform a hot filtration to remove the charcoal.

Frequently Asked Questions (FAQs)

Q: What is the expected purity of this compound after one recrystallization?

A: A single, well-executed recrystallization can significantly improve the purity of this compound. Purity can be assessed by techniques such as melting point analysis (a sharp melting point close to the literature value indicates high purity), HPLC, or NMR spectroscopy. For highly impure samples, a second recrystallization may be necessary.

Q: Is this compound stable to heat during recrystallization?

A: Based on its structure, this compound is expected to be a relatively stable compound. However, prolonged heating at high temperatures should be avoided to prevent potential degradation. Using a solvent with a moderate boiling point is generally advisable.

Q: What are the primary safety precautions when working with this compound and recrystallization solvents?

A: this compound is listed as an irritant.[10] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The solvents used for recrystallization are often flammable and may have their own specific hazards. Always consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent(s) before beginning any work.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool Complete Dissolution? no_dissolve Problem: Incomplete Dissolution dissolve->no_dissolve No crystals Crystals Form? cool->crystals oiling_out Problem: Oiling Out cool->oiling_out Oils Out collect Collect & Dry Crystals crystals->collect Yes no_crystals Problem: No Crystals crystals->no_crystals No add_solvent Add More Hot Solvent no_dissolve->add_solvent hot_filter Hot Filter Insoluble Impurities no_dissolve->hot_filter add_solvent->dissolve hot_filter->cool induce Induce Crystallization (Scratch/Seed) no_crystals->induce reduce_vol Reduce Solvent Volume no_crystals->reduce_vol induce->crystals reduce_vol->cool reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent slow_cool Cool More Slowly reheat_add_solvent->slow_cool slow_cool->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Isolating Isoquinoline Derivatives with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the column chromatographic purification of isoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating these valuable compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions, structured to provide not just solutions, but a deeper understanding of the principles at play.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific challenges you may encounter during the column chromatography of isoquinoline derivatives, providing explanations and actionable solutions.

Issue 1: Poor Peak Shape (Tailing)

Q: My isoquinoline derivative is showing significant peak tailing on a silica gel column. What is causing this and how can I fix it?

A: Peak tailing for basic compounds like isoquinoline alkaloids is a classic problem in normal-phase chromatography on silica gel.[1][2] The root cause is the interaction between the basic nitrogen atom in your isoquinoline molecule and the acidic silanol groups (Si-OH) on the surface of the silica.[2][3] This strong, secondary interaction leads to a portion of your compound being retained more strongly, resulting in a "tailing" effect on the elution peak.

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[1][4]

    • Triethylamine (TEA) or Diethylamine (DEA): Adding 0.1-2% TEA or DEA to your eluent is a standard practice.[4][5] These amines are more basic than the isoquinoline and will competitively bind to the active silanol sites, effectively masking them from your compound.[1]

    • Ammonia: Using a solvent system containing a small amount of aqueous or methanolic ammonia can also deactivate the silica surface and improve peak shape.[5]

  • Stationary Phase Deactivation: For particularly sensitive compounds, you can pre-treat the silica gel.

    • Flush the packed column with your mobile phase containing the basic additive (e.g., 1-2% TEA) for 2-3 column volumes before loading your sample. This ensures the stationary phase is fully deactivated.[1]

  • Choice of Stationary Phase:

    • Alumina (basic or neutral): Alumina is a basic stationary phase and can be an excellent alternative to silica for purifying basic compounds, as it minimizes acidic interactions.

    • End-capped Silica: For reversed-phase applications, using a highly deactivated, end-capped C18 column is recommended to minimize silanol interactions.[1][4]

Issue 2: Poor or No Retention in Reversed-Phase HPLC

Q: My polar isoquinoline derivative is eluting in the solvent front on my C18 column. How can I increase its retention?

A: This is a common issue when dealing with polar analytes in reversed-phase chromatography.[1] The compound has a higher affinity for the polar mobile phase than the non-polar stationary phase.

Solutions:

  • Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, gradually increase the proportion of the aqueous component. Modern reversed-phase columns are designed to be stable under highly aqueous conditions.[1]

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical parameter for ionizable compounds like isoquinolines.[4][6] By adjusting the pH, you can change the ionization state of your molecule and thus its retention. For basic isoquinolines, increasing the pH of the mobile phase will suppress their protonation, making them more neutral and increasing their retention on a reversed-phase column.

  • Use a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character, such as those with phenyl-hexyl or embedded polar groups (EPG).[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds and is an excellent alternative to reversed-phase HPLC for this type of problem.[1][7]

Issue 3: Co-elution of Structurally Similar Isoquinoline Derivatives

Q: I am struggling to separate two isoquinoline isomers. They are always eluting together. What can I do to improve the resolution?

A: Separating structurally similar compounds is one of the biggest challenges in chromatography. The key is to exploit subtle differences in their physicochemical properties.

Solutions:

  • Optimize the Mobile Phase:

    • Solvent Selectivity: If you are using a binary solvent system (e.g., hexane/ethyl acetate), try changing one of the solvents to one from a different selectivity group (e.g., dichloromethane or acetone). This can alter the interactions between your compounds and the stationary phase, potentially improving separation.[8]

    • Gradient Elution: Employ a shallow gradient where the solvent polarity increases very slowly over time. This can help to resolve closely eluting compounds.[8][9]

  • Change the Stationary Phase:

    • Different stationary phases offer different selectivities. If silica gel is not working, consider alumina or a chemically bonded phase (like diol or cyano).

    • For HPLC, trying a column with a different chemistry (e.g., phenyl-hexyl instead of C18) can provide the necessary change in selectivity.[1]

  • Chiral Separation: If your isoquinoline derivatives are enantiomers, you will need a chiral separation method.

    • Chiral Stationary Phases (CSPs): This is the most common approach in HPLC. Polysaccharide-based columns (e.g., Chiralpak) are often effective for separating isoquinoline enantiomers.[10]

    • Chiral Mobile Phase Additives: While less common in preparative chromatography, this involves adding a chiral selector to the mobile phase.

Issue 4: Sample Solubility and Loading

Q: My crude extract containing isoquinoline derivatives is not very soluble in the non-polar mobile phase I need to use for my flash chromatography. How should I load my sample?

A: This is a frequent problem, especially when moving from a polar extraction solvent to a less polar chromatography solvent system. Loading the sample in a strong solvent can ruin the separation.

Solution: Dry Loading [11]

This is the preferred method when sample solubility is an issue.

Protocol for Dry Loading:

  • Dissolve your crude sample in a suitable solvent in which it is highly soluble (e.g., methanol, dichloromethane).

  • In a round-bottom flask, add an inert adsorbent like silica gel (or Celite for very sensitive compounds). A good starting point is about 10-20 times the mass of your sample.[11]

  • Transfer the solution of your sample to the round-bottom flask containing the adsorbent.

  • Gently mix to ensure the adsorbent is fully wetted with the sample solution.

  • Carefully remove the solvent using a rotary evaporator until you have a dry, free-flowing powder. If it remains oily, add more adsorbent and repeat the process.[11]

  • Carefully layer this powder on top of your packed column. You can add a thin layer of sand on top to prevent disturbance when adding the mobile phase.[11]

This technique ensures that your sample is introduced to the column in a concentrated band without the use of a strong solvent that would compromise the separation.

Frequently Asked Questions (FAQs)

Q1: What is the difference between gravity column chromatography and flash column chromatography?

A: The primary difference is the use of pressure.[12][13]

FeatureGravity ChromatographyFlash Chromatography
Driving Force GravityPositive pressure (gas or pump)[12][14]
Speed Slow (can take hours to days)[15]Fast (typically minutes to a few hours)[12][15]
Resolution Generally lowerHigher, due to smaller particle size and uniform flow[12][16]
Solvent Usage HighLower[15]
Scale Small to largeSmall to medium preparative scale[14]

Q2: How do I choose the right solvent system for my isoquinoline derivative?

A: The process starts with Thin Layer Chromatography (TLC).[1][17]

  • Initial Screening: Spot your crude mixture on a TLC plate and develop it in different solvent systems of varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).

  • Target Rf Value: For column chromatography, you want your compound of interest to have an Rf (retention factor) value of approximately 0.2-0.3 in the chosen solvent system.[1] This Rf value generally provides a good balance between retention and elution time on the column.

  • Optimization: If the separation between your target compound and impurities is not ideal, you can fine-tune the solvent ratio or try different solvent combinations.[8] Remember to include a basic additive like TEA in your TLC mobile phase if you are using silica, as this will more accurately reflect the conditions in your column.[5]

Q3: How do I scale up my separation from TLC to a flash column?

A: Scaling up requires a systematic approach to maintain the separation quality.

  • Determine Loading Capacity: The amount of sample you can load depends on the difficulty of the separation and the column size. A general rule of thumb for a straightforward separation is to load 1-10% of the silica gel mass.

  • Maintain Linear Velocity: To preserve the resolution achieved on a smaller scale, you need to maintain the same linear velocity of the solvent. This means that when you increase the column diameter, you must also increase the flow rate proportionally.[18]

  • TLC to Gradient: Modern flash chromatography systems have software that can help you convert your TLC data (Rf values in different solvent systems) into an optimized solvent gradient for your column run.[16][18]

Q4: My compound seems to be decomposing on the silica gel column. What are my options?

A: Compound instability on silica is a serious issue that can lead to low or no recovery.[19]

  • Confirm Instability: First, confirm that the compound is indeed unstable on silica. You can do this by spotting your pure compound on a TLC plate, letting it sit for an hour, and then developing it. If you see new spots or streaking, your compound is likely decomposing.[19]

  • Deactivate the Silica: As mentioned in the troubleshooting section, adding a base like TEA can reduce the acidity of the silica and may prevent decomposition.[19]

  • Switch Stationary Phase: Try a more inert stationary phase.

    • Florisil or Alumina: These can be good alternatives for compounds that are sensitive to the acidic nature of silica.[19]

    • Reversed-Phase Chromatography: Using a C18 column with a suitable mobile phase (like acetonitrile/water) is another excellent option, as the stationary phase is much less reactive.

Visual Workflows

General Purification Workflow

G cluster_prep Preparation cluster_dev Method Development cluster_purify Purification cluster_analysis Analysis crude Crude Extract acid_base Acid-Base Extraction (Optional Enrichment) crude->acid_base tlc TLC Screening (Find Solvent System, Rf ~0.2-0.3) acid_base->tlc column_packing Pack Column (Silica or Alumina) tlc->column_packing sample_loading Sample Loading (Dry or Wet) column_packing->sample_loading elution Elution (Isocratic or Gradient) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling final_product Evaporation & Characterization pooling->final_product

Caption: General workflow for isolating isoquinoline derivatives.

Troubleshooting Decision Tree for Peak Tailing

G start Peak Tailing Observed? add_tea Add 0.5-2% TEA to Mobile Phase start->add_tea Yes check_again Is peak shape acceptable? add_tea->check_again switch_sp Switch Stationary Phase check_again->switch_sp No success Problem Solved check_again->success Yes alumina Use Alumina (Basic or Neutral) switch_sp->alumina rev_phase Use Reversed-Phase (End-capped C18) switch_sp->rev_phase alumina->success rev_phase->success

Caption: Decision tree for troubleshooting peak tailing issues.

References

Chloroquinaldine Synthesis: A Technical Support Center for Impurity Identification and Removal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Welcome to the technical support center for chloroquinaldine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying and removing impurities during the synthesis of chloroquinaldine and its derivatives. This guide is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for chloroquinaldine, and what are their associated impurity profiles?

A1: The most prevalent methods for synthesizing substituted quinolines like chloroquinaldine are the Doebner-von Miller and Skraup reactions.[1][2][3] Both reactions involve the condensation of an aniline with an α,β-unsaturated carbonyl compound or its precursor.[3]

  • Doebner-von Miller Reaction: This reaction typically uses an aniline (e.g., m-chloroaniline) and an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde) in the presence of a mineral acid or Lewis acid.[3][4] A significant challenge with this method is the formation of isomeric impurities. For instance, the reaction of m-chloroaniline can yield both the desired 7-chloroquinaldine and the undesired 5-chloroquinaldine.[5][6] The reaction conditions, such as acid concentration and temperature, can influence the ratio of these isomers.[6]

  • Skraup Synthesis: This method is similar but often uses glycerol, which dehydrates in the presence of a strong acid (like sulfuric acid) to form acrolein in situ.[1][2][7] An oxidizing agent, such as nitrobenzene, is also required.[2] The Skraup synthesis is known for being highly exothermic and can lead to the formation of significant amounts of tar and other polymeric byproducts if not properly controlled.[8]

Q2: My Doebner-von Miller reaction is producing a high percentage of the unwanted 5-chloroquinaldine isomer. How can I improve the regioselectivity for the 7-chloro isomer?

A2: Improving the ratio of 7-chloroquinaldine to 5-chloroquinaldine is a common optimization goal. Several strategies can be employed:

  • Choice of Oxidant: Utilizing specific oxidants can enhance the yield of the 7-chloro isomer. For example, using tetrachloro-1,4-quinone (p-chloranil) as the oxidant in a non-aqueous medium has been shown to improve the ratio of 7-chloroquinaldine to 5-chloroquinaldine.[4]

  • Catalyst Systems: The use of specialized catalysts can also direct the reaction towards the desired isomer. An immobilized ionic liquid catalyst, SiO2-HEPIMBr, has been reported to yield 7-chloroquinaldine with no 5-isomer byproduct.[5][9]

  • Reaction Conditions: Careful control of reaction parameters is crucial. Slow, controlled addition of crotonaldehyde to the reaction mixture at a moderate temperature (75°-110° C) can improve the yield of the desired product.[4]

Q3: I am observing significant tar formation in my Skraup synthesis. What is causing this, and how can I minimize it?

A3: Tar formation is a well-known issue in the Skraup synthesis, primarily due to the polymerization of acrolein and other reactive intermediates under the harsh acidic and high-temperature conditions.[8] To mitigate this:

  • Use a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) is a classic technique to control the exothermic nature of the reaction and reduce tar formation.[8]

  • Controlled Heating: Gentle and gradual heating is essential. Once the reaction initiates, the exothermic heat should be sufficient to sustain it for a period. Reapply heat only after the initial exotherm subsides.[8]

  • Alternative Reagents: Using acetylated amines instead of free amines can sometimes lead to a cleaner reaction with higher yields and easier operation.[10]

Troubleshooting Guide: Specific Impurity Issues

This section provides detailed troubleshooting for specific impurities you might encounter.

Issue 1: Presence of Unreacted Starting Materials

Question: My final product shows significant contamination with unreacted m-chloroaniline and/or crotonaldehyde. What went wrong?

Answer: The presence of unreacted starting materials typically points to incomplete reaction or suboptimal reaction conditions.

Causality:

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.

  • Improper Stoichiometry: An incorrect ratio of reactants can leave one or more starting materials in excess.

  • Catalyst Deactivation: The acid catalyst may have been neutralized or become ineffective during the reaction.

Troubleshooting Protocol:

  • Reaction Monitoring:

    • Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials throughout the reaction.

    • Continue the reaction until the starting material spots/peaks are no longer visible or have reached a steady minimum.

  • Condition Optimization:

    • Temperature: Gradually increase the reaction temperature, ensuring it does not lead to excessive byproduct formation. The optimal temperature for the Doebner-Miller reaction is typically between 75°-110° C.[4]

    • Time: Extend the reaction time. For example, after the addition of crotonaldehyde, a reflux period of several hours is often necessary.[5]

    • Stoichiometry: Ensure the correct molar ratios of reactants are used. A slight excess of the aldehyde component is sometimes employed to drive the reaction to completion.

  • Purification:

    • Steam Distillation: Unreacted volatile starting materials like o-nitrotoluene (often used as an oxidant and solvent) can be effectively removed by steam distillation.[5]

    • Extraction: After neutralization, extraction with an appropriate organic solvent can help separate the product from water-soluble starting materials.

    • Chromatography: Flash chromatography is an effective method for removing residual starting materials from the final product.[11]

Issue 2: Isomeric Impurities (5-Chloroquinaldine)

Question: How can I effectively remove the 5-chloroquinaldine isomer from my 7-chloroquinaldine product?

Answer: The separation of these isomers can be challenging due to their similar physical properties. However, several purification techniques have proven effective.

Causality: The formation of the 5-chloro isomer is a result of the cyclization reaction occurring at the alternative ortho position of the aniline ring.[6]

Purification Workflow:

G Crude Crude Product (7-Cl & 5-Cl Isomers) Dissolve Dissolve in Organic Solvent (e.g., Acetone) Crude->Dissolve Tartaric Add Aqueous Tartaric Acid Dissolve->Tartaric Crystallize Crystallize 7-Chloroquinaldine Tartrate Tartaric->Crystallize Filter Filter Crystals Crystallize->Filter Liberate Treat with Base (e.g., NaOH) Filter->Liberate Filtrate Filtrate (Contains 5-Cl Isomer) Filter->Filtrate Separation Pure Pure 7-Chloroquinaldine Liberate->Pure

Detailed Protocol: Tartaric Acid Salt Formation

This method leverages the differential solubility of the tartrate salts of the two isomers.[6]

  • Dissolution: Dissolve the crude product containing the isomer mixture in an organic solvent such as acetone, ethanol, or toluene.[6]

  • Salt Formation: Add an aqueous solution of tartaric acid to the organic solution. The molar ratio of chloroquinaldine to tartaric acid should be carefully controlled, typically around 1:1.2.[6] The addition is often performed at an elevated temperature (55-70° C).[6]

  • Crystallization: The tartrate salt of 7-chloroquinaldine will selectively crystallize out of the solution upon cooling.

  • Isolation: Collect the crystals by filtration. The filtrate will contain the more soluble 5-chloroquinaldine tartrate.

  • Liberation of Free Base: Treat the collected crystals with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the pure 7-chloroquinaldine.[6]

  • Extraction and Isolation: Extract the pure 7-chloroquinaldine with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

Alternative Purification Methods:

  • Fractional Distillation: Under reduced pressure, it may be possible to separate the isomers based on slight differences in their boiling points.[5]

  • Preparative HPLC: High-performance liquid chromatography can be a powerful tool for separating closely related isomers, especially on a smaller scale.[12]

Issue 3: Colored and Polymeric Impurities (Tar)

Question: My crude product is a dark, tarry substance. How do I purify my chloroquinaldine from this?

Answer: Tar and colored impurities are common in vigorous reactions like the Skraup synthesis. A multi-step purification approach is usually necessary.

Causality: High reaction temperatures and strongly acidic conditions can promote polymerization of the aldehyde reactant and other intermediates, leading to high molecular weight, colored byproducts.[8]

Purification Strategy:

G cluster_0 Initial Workup cluster_1 Purification cluster_2 Final Isolation Crude Tarry Crude Mixture Alkalinize Alkalinize Mixture Crude->Alkalinize SteamDistill Steam Distillation Alkalinize->SteamDistill Distillate Aqueous Distillate SteamDistill->Distillate SolventExtract Solvent Extraction Distillate->SolventExtract ActivatedCarbon Treat with Activated Carbon SolventExtract->ActivatedCarbon FinalSolution Decolorized Solution ActivatedCarbon->FinalSolution Recrystallize Recrystallization or Vacuum Distillation FinalSolution->Recrystallize PureProduct Pure Chloroquinaldine Recrystallize->PureProduct

Step-by-Step Protocol:

  • Steam Distillation: This is a highly effective method for separating the volatile chloroquinaldine from non-volatile tars.[8]

    • Make the crude reaction mixture alkaline with a base like sodium hydroxide.

    • Pass steam through the mixture. The chloroquinaldine will co-distill with the steam.

    • Collect the aqueous distillate.

  • Solvent Extraction:

    • Extract the chloroquinaldine from the aqueous distillate using an organic solvent such as diethyl ether, dichloromethane, or ethyl acetate.[8][11]

  • Decolorization with Activated Carbon:

    • To remove residual colored impurities, dissolve the extracted product in a suitable solvent and add a small amount of activated carbon.[5]

    • Heat the mixture gently and then filter to remove the carbon.

  • Final Purification:

    • Recrystallization: Recrystallize the decolorized product from a suitable solvent system (e.g., petroleum ether) to obtain a pure, crystalline solid.[5]

    • Vacuum Distillation: For oily products, distillation under reduced pressure can be an effective final purification step.[5]

Quantitative Data Summary

Synthesis MethodKey ImpurityTypical YieldPurityReference
Doebner-Miller (Traditional)5-Chloroquinaldine, Tars30-50%Variable[11]
Doebner-Miller (with p-chloranil)5-Chloroquinaldine~61%>98%[4]
Skraup (with SiO2-HEPIMBr catalyst)Minimal byproductsHighHigh[5][9]

Analytical Techniques for Purity Assessment

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying the purity of the final product and identifying the presence of isomers and other impurities. A typical method might use a C8 or C18 column with a mobile phase of acetonitrile and acidified water.[4]

  • Gas Chromatography (GC): Useful for assessing the presence of volatile impurities and residual starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the desired product and identification of impurities with distinct spectral signatures.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities.[13]

  • Elemental Analysis: Verifies the elemental composition (C, H, N, Cl) of the final product.[13]

References

Technical Support Center: Photolytic Degradation of Isoquinoline Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of photolytic degradation in compounds containing isoquinoline rings. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the stability and integrity of your molecules.

Part 1: Understanding the Core Problem: Why Are Isoquinoline Rings Prone to Photodegradation?

The inherent aromaticity and the presence of a nitrogen heteroatom make the isoquinoline ring system susceptible to photolytic degradation. When exposed to light, particularly ultraviolet (UV) radiation, the ring can absorb energy, leading to an excited state.[1] This excited molecule can then undergo a variety of reactions, compromising the compound's structural integrity, efficacy, and safety.[1][2][3]

Key Degradation Pathways Include:

  • Photooxidation: This is a common pathway where the excited isoquinoline ring reacts with oxygen. This can lead to the formation of N-oxides, ring-opened products, or other oxidative degradation products.[2] The presence of trace metals like iron can catalyze these photo-Fenton reactions, significantly accelerating degradation even under visible light.[4][5]

  • Photoreduction: In the absence of oxygen, photoreduction can occur, leading to the formation of dihydroisoquinolines.

  • Ring Cleavage and Rearrangement: High-energy photons can induce cleavage of the heterocyclic ring, leading to a complex mixture of degradation products.[6] Photochemical reactions can also lead to rearrangements and the formation of various photoisomers.[6]

  • Radical Reactions: The absorption of light can generate radical species, initiating chain reactions that lead to further degradation.[7][8][9]

The specific pathway and rate of degradation are influenced by several factors, including the substitution pattern on the isoquinoline ring, the solvent, pH, and the presence of other excipients in a formulation.[3][10][11]

Part 2: Troubleshooting Guide: Common Issues & Immediate Actions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause(s) Immediate Troubleshooting Steps
Discoloration or Cloudiness of Solutions After Light Exposure Formation of insoluble photodegradation products or polymeric materials.1. Immediately protect the solution from light by wrapping the container in aluminum foil or using an amber vial.[2] 2. Filter a small aliquot through a 0.22 µm syringe filter to check for precipitated material. 3. Analyze both the filtrate and the original solution by HPLC-UV to identify new peaks corresponding to degradation products.
Loss of Potency or Altered Biological Activity Degradation of the active pharmaceutical ingredient (API) into inactive or less active photoproducts.1. Quantify the API concentration using a validated stability-indicating HPLC method. 2. Compare the chromatogram of the light-exposed sample to a protected control sample stored in the dark. 3. If degradation is confirmed, implement light-protective measures for all future handling and storage.
Appearance of New Peaks in Chromatograms (HPLC, LC-MS) Formation of one or more photodegradants.1. Characterize the new peaks using LC-MS/MS to determine their molecular weights and fragmentation patterns.[12] 2. Conduct forced degradation studies (see Protocol 1) to intentionally generate larger quantities of the degradants for structural elucidation (e.g., by NMR).[13]
Inconsistent Results in Photostability Studies Uncontrolled light exposure, temperature fluctuations, or reactive excipients.1. Ensure a calibrated and controlled light source is used as per ICH Q1B guidelines.[13][14][15][16][17] 2. Always run a "dark" control sample, wrapped in foil, alongside the exposed sample to differentiate between photolytic and thermal degradation.[14] 3. Evaluate the photostability of the drug substance alone before testing in complex formulations to identify potential excipient interactions.[4][5][18]

Part 3: Frequently Asked Questions (FAQs)

Formulation & Handling

Q1: What is the first and most simple step I can take to prevent degradation?

The most immediate and effective measure is to minimize light exposure.[10] Always store and handle isoquinoline-containing compounds and their formulations in light-protected conditions. Use amber glassware or containers wrapped in aluminum foil, and work in a dimly lit environment or under yellow light when possible.[2][19][20]

Q2: How do I choose the right excipients for my formulation to enhance photostability?

The choice of excipients is critical. Some can be photosensitizers, while others can be protective.[4][5]

  • Avoid: Excipients known to contain reactive impurities, such as peroxides or trace metals (especially iron), which can catalyze photodegradation.[4][5] Be cautious with buffers like citrate, which can contribute to photosensitivity in the presence of iron.[4]

  • Consider:

    • UV Absorbers: Excipients that absorb UV light, such as titanium dioxide or zinc oxide, can be included in solid dosage forms to act as a physical barrier.

    • Antioxidants: These can scavenge free radicals generated during photooxidation.[10][][22][23]

    • Quenchers: These molecules can accept energy from the excited drug molecule, returning it to the ground state before it can degrade.[24][25][26]

Q3: Can pH adjustment of my formulation help?

Yes, the pH of a solution can significantly influence the rate of photodegradation.[10] The stability of your specific isoquinoline derivative at different pH values should be determined experimentally. Often, a pH at which the compound is most stable can be identified and maintained with a suitable buffer system.

Chemical Stabilization Strategies

Q4: What types of antioxidants are effective, and how do I choose one?

Antioxidants work by inhibiting oxidation processes, often by scavenging free radicals.[][22] The choice depends on the nature of your formulation (aqueous vs. organic).

  • Water-Soluble Antioxidants: Ascorbic acid (Vitamin C), sodium metabisulfite, and thiourea are common choices for aqueous formulations.[][27]

  • Oil-Soluble Antioxidants: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and alpha-tocopherol (Vitamin E) are suitable for lipid-based formulations.[][27]

A combination of antioxidants can sometimes provide a synergistic effect.[27] For example, a system containing citric acid, ascorbic acid, and BHT has been shown to be effective.[27]

Q5: What are "quenchers" and how do they work?

A quencher, or excited-state quencher, is a molecule that can de-excite the photosensitive drug molecule by accepting its excess energy.[24][25][28] This energy transfer process returns the drug to its stable ground state before it has a chance to undergo a chemical reaction.[24] Nickel-based quenchers are one example, though their use can be limited by color contribution and heavy metal content.[24] Hindered Amine Light Stabilizers (HALS) are another class that functions by trapping free radicals.[24]

Testing & Analysis

Q6: How do I properly design a photostability study?

A systematic approach is recommended, following guidelines such as the ICH Q1B.[3][13][14][16] The process generally involves two stages: forced degradation and confirmatory testing.[13][14]

  • Forced Degradation: This involves exposing the drug substance to intense light conditions to rapidly evaluate its photosensitivity and identify potential degradation products.[13][29] This helps in developing and validating a stability-indicating analytical method.[13]

  • Confirmatory Testing: The drug product is exposed to standardized light sources (e.g., xenon lamp or a combination of cool white and near-UV lamps) for a defined duration to simulate real-world storage conditions.[13][15] The total illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt hours/square meter.[13][17]

Q7: What analytical techniques are best for monitoring photodegradation?

High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the most common and powerful technique.[15][30] A "stability-indicating" HPLC method must be developed, which is a method capable of separating the parent drug from all known degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural characterization of the photoproducts formed.[12]

Part 4: Experimental Protocols & Workflows

Protocol 1: Forced Photodegradation Study of an Isoquinoline Compound

Objective: To rapidly assess the photosensitivity of a drug substance and identify primary degradation products.

Materials:

  • Isoquinoline-containing drug substance

  • Solvent (e.g., methanol, acetonitrile, water)

  • Class A volumetric flasks

  • Clear and amber glass vials

  • Photostability chamber with a calibrated light source (e.g., Xenon lamp)

  • HPLC-PDA-MS system

Procedure:

  • Prepare a solution of the drug substance at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Divide the solution into two portions. Place one portion in a clear glass vial (the "exposed sample") and the other in an amber vial or a clear vial wrapped completely in aluminum foil (the "dark control").

  • Place both vials in the photostability chamber.

  • Expose the samples to a high-intensity light source. The exposure duration can be varied (e.g., 24, 48, 72 hours) to achieve significant degradation (typically 5-20%).

  • At each time point, withdraw an aliquot from both the exposed sample and the dark control.

  • Analyze the samples by a suitable HPLC-PDA-MS method.

  • Analysis: Compare the chromatograms of the exposed sample and the dark control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks in the exposed sample. Use the MS data to propose structures for the major degradants.

Workflow for Developing a Photostable Formulation

The process of developing a photostable formulation is iterative and requires a systematic approach.

Photostability_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Testing & Finalization A Characterize Intrinsic Photostability of API (Protocol 1) B Identify Degradation Pathways (LC-MS) A->B Provides samples C Select Stabilizers: - Antioxidants - Quenchers - UV Absorbers B->C Informs strategy E Optimize Formulation: - pH - Solvent System C->E D Screen Excipients for Compatibility & Inertness D->E F Conduct Confirmatory Photostability Testing (ICH Q1B) E->F Leads to final tests G Select Primary Packaging (e.g., Amber Glass, Opaque Plastic) F->G Results inform choice H Define Storage & Handling Instructions G->H

Caption: Workflow for Photostable Formulation Development.

This diagram outlines the logical progression from initial characterization of the active pharmaceutical ingredient (API) to the final selection of packaging and handling instructions.

Part 5: Concluding Remarks

Preventing the photolytic degradation of isoquinoline rings is a multifaceted challenge that requires a deep understanding of photochemical principles and a systematic approach to formulation and testing. By controlling light exposure, carefully selecting excipients, employing chemical stabilizers like antioxidants and quenchers, and adhering to rigorous testing protocols such as those outlined in ICH Q1B, researchers can ensure the development of safe, effective, and stable drug products. This guide serves as a foundational resource to navigate these challenges effectively.

References

Optimal storage conditions for 7-Chloroisoquinolin-1-ol to ensure stability

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the optimal storage and handling of 7-Chloroisoquinolin-1-ol to ensure its long-term stability and integrity.

Technical Support Center: this compound

Welcome to the technical support resource for this compound (CAS No. 24188-74-7). This guide, curated by our senior application scientists, provides in-depth answers to frequently asked questions, troubleshooting advice for common stability issues, and validated protocols for storage and handling. Our goal is to ensure the integrity of your compound, leading to more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For maximal stability, this compound should be stored in a tightly sealed container at 2-8°C.[1] The storage environment must be dry, cool, well-ventilated, and protected from light and moisture.[1][2][3] To prevent potential degradation from atmospheric components, storing the compound under an inert atmosphere, such as argon or nitrogen, is also a recommended practice.[2]

Q2: Why are these specific storage conditions so critical for the stability of this compound?

A2: The molecular structure of this compound contains several functional groups that are susceptible to degradation under suboptimal conditions:

  • Isoquinolin-1-ol Tautomerism: The molecule exists in equilibrium with its tautomeric form, 7-chloro-1(2H)-isoquinolinone.[4] This equilibrium can be influenced by environmental factors.

  • Hydroxyl Group (-OH): The hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light.

  • Aromatic Ring System: The isoquinoline ring can be sensitive to photolytic degradation upon prolonged exposure to UV or ambient light.[5]

  • Moisture Sensitivity: The compound is known to be sensitive to moisture.[1] The presence of water can lead to hydrolysis or facilitate other degradation reactions.

Q3: The material I received is a solid. Does it need to be handled in any special way when aliquoting?

A3: Yes. As a solid crystalline substance, it's important to handle it in a controlled environment.[6] Given its sensitivity to air and moisture, we recommend aliquoting the compound inside a glove box or a desiccator cabinet with low humidity.[7] This minimizes exposure to atmospheric water and oxygen, which are key drivers of degradation. Always use clean, dry spatulas and vials.

Q4: What are the known incompatibilities for this compound?

A4: The primary incompatibility noted for this class of compounds is with strong oxidizing agents.[2] Contact with such agents can lead to rapid and uncontrolled degradation, potentially of an exothermic nature. Avoid storing it near peroxides, nitrates, or other strong oxidizers.

Q5: How can I tell if my stored sample of this compound has degraded?

A5: Visual inspection is the first step. A change in color (e.g., yellowing or darkening) or physical state (e.g., clumping of the solid) can indicate degradation. For a more definitive assessment, you should perform an analytical check. A simple method is to dissolve a small amount in a suitable solvent and analyze it via High-Performance Liquid Chromatography (HPLC) to check for the appearance of new impurity peaks compared to a reference standard or a freshly opened sample.

Troubleshooting Guide: Common Stability Issues

Observed Issue Potential Cause Recommended Action & Explanation
Compound Discoloration (e.g., turning yellow/brown) Oxidation or PhotodegradationThis is often a sign of exposure to air and/or light. Discard the sample if purity is critical. For future prevention, ensure the container is purged with an inert gas (e.g., argon) before sealing and is wrapped in aluminum foil or stored in an amber vial to protect from light.
Difficulty in Dissolving the Compound Polymerization or Formation of Insoluble DegradantsThe compound may have degraded into less soluble byproducts. Attempt sonication to aid dissolution. If it remains insoluble, the sample integrity is likely compromised. It is advisable to use a fresh, properly stored sample for your experiments.
Inconsistent Experimental Results Partial Degradation of the AliquotFrequent opening and closing of the main stock container can introduce contaminants and cause gradual degradation. Prepare single-use aliquots to maintain the integrity of the bulk supply.
Appearance of New Peaks in HPLC/LC-MS Chemical DegradationThe presence of new peaks confirms degradation. If the degradation is minor (<5%) and the impurities are well-separated from the main peak, it may still be usable for some applications. However, for quantitative or sensitive assays, a fresh sample is required.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure
  • Environment Preparation: Perform all aliquoting inside a glovebox or a controlled low-humidity environment.

  • Aliquoting: Using a clean, dry spatula, dispense the desired amount of this compound into pre-weighed, amber glass vials with PTFE-lined screw caps.

  • Inert Atmosphere: Purge the headspace of each vial with a gentle stream of an inert gas (e.g., argon or nitrogen) for 15-30 seconds.

  • Sealing: Immediately and tightly seal the vial cap. For extra protection, wrap the cap-vial interface with parafilm.

  • Labeling: Clearly label each vial with the compound name, concentration/mass, date of aliquoting, and lot number.

  • Storage: Place the sealed vials in a secondary container and store them in a refrigerator at 2-8°C, away from light and incompatible materials.[1]

Protocol 2: Quick Stability Assessment of a Stored Sample
  • Sample Preparation: Prepare a solution of your stored this compound at a known concentration (e.g., 1 mg/mL) in a suitable HPLC-grade solvent (e.g., acetonitrile or methanol).

  • Reference Preparation: If available, prepare a solution of a new, unopened sample or a certified reference standard at the same concentration.

  • HPLC Analysis:

    • Column: Use a standard C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a typical starting point.

    • Detection: Use a UV detector set to a wavelength appropriate for the isoquinoline ring system (e.g., 254 nm or 280 nm).

  • Data Analysis:

    • Compare the chromatograms of the stored sample and the reference sample.

    • Purity Check: Calculate the peak area percentage of the main peak in your stored sample. A significant decrease in purity or the appearance of new peaks >1% indicates degradation.

    • Retention Time: A shift in the retention time of the main peak could indicate a change in the compound or interaction with the analytical column, warranting further investigation.

Visualization of Workflows

Below are diagrams outlining key decision-making and experimental processes for ensuring the stability of this compound.

G start Assess Stored Sample of This compound visual Visual Inspection: Color & Physical State start->visual decision1 Is there discoloration or clumping? visual->decision1 analytical Analytical Check: HPLC/LC-MS decision2 Are new peaks >1% present or purity significantly reduced? analytical->decision2 decision1->analytical No discard Sample is likely degraded. Discard and use a fresh aliquot. decision1->discard Yes ok Sample is likely stable. Proceed with caution. decision2->ok No decision2->discard Yes

Caption: Decision tree for assessing the viability of a stored sample.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stored Prepare Solution of Stored Sample (1 mg/mL) hplc Run HPLC Analysis (C18 Column, UV Detection) prep_stored->hplc prep_ref Prepare Solution of Reference Sample (1 mg/mL) prep_ref->hplc compare Compare Chromatograms hplc->compare purity Calculate Peak Area % and check for new peaks compare->purity decision Is purity acceptable? purity->decision

Caption: Experimental workflow for a simple stability assessment.

References

Technical Support Center: Troubleshooting Low Recovery in Laboratory Chemical Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, your expert resource for resolving challenges in the purification of laboratory chemicals. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet frustrating issue of low product recovery. Here, we move beyond simple checklists to provide in-depth, scientifically grounded explanations and actionable troubleshooting protocols to enhance your experimental outcomes. Our approach is rooted in decades of field-proven experience and a commitment to rigorous scientific methodology.

A Foundational Approach to Troubleshooting: Where Did My Compound Go?

Low recovery is a sign that a portion of your target compound is being lost at one or more stages of the purification process. The first and most critical step in troubleshooting is to systematically determine where the loss is occurring.[1] This is achieved by collecting and analyzing fractions from each step of your purification protocol (e.g., flow-through, wash steps, and elution fractions).[1] By identifying the fraction containing your missing analyte, you can pinpoint the problematic step and apply a targeted solution.

I. Troubleshooting Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a powerful technique for sample clean-up and concentration, but it is not without its pitfalls. Low recovery in SPE can often be traced back to a mismatch between the analyte, the sorbent, and the solvents used.

Q1: My analyte is in the initial flow-through/load fraction. Why isn't it binding to the SPE cartridge?

This indicates that your analyte is not being retained by the sorbent during the loading step. The primary reasons for this are improper method development and a lack of affinity between your compound and the stationary phase.[2]

Underlying Causes & Mechanistic Explanation:

  • Incorrect Sorbent Selection: The retention mechanism of the sorbent must match the chemical properties of your analyte.[3] For instance, using a nonpolar (reversed-phase) sorbent for a highly polar analyte will result in poor retention.

  • Inappropriate Sample Solvent: If the solvent in which your sample is dissolved is too strong (i.e., has a high elution strength), it will compete with your analyte for binding sites on the sorbent, causing the analyte to pass through without being retained.[1][4]

  • Incorrect pH: For ionizable compounds, the pH of the sample is critical for retention.[5] To ensure optimal binding to a reversed-phase sorbent, the pH should be adjusted to suppress the ionization of the analyte, making it more hydrophobic.[4]

  • Column Overload: Exceeding the binding capacity of the SPE cartridge will cause the excess analyte to flow through unretained.[5]

  • Improper Cartridge Conditioning: Failure to properly wet and activate the sorbent bed means the stationary phase is not prepared to interact with and retain the analyte.[5][6]

Troubleshooting Protocol:

  • Verify Sorbent Choice: Confirm that the sorbent's chemistry (e.g., reversed-phase, normal phase, ion-exchange) is appropriate for your analyte's polarity and functional groups.[3]

  • Adjust Sample Solvent: If possible, dilute your sample in a weaker solvent to enhance its affinity for the sorbent.[4]

  • Optimize Sample pH: For ionizable compounds, adjust the pH of the sample to ensure the analyte is in its neutral form for reversed-phase SPE or its charged form for ion-exchange SPE.[5]

  • Reduce Sample Load: Decrease the amount of sample loaded onto the cartridge or use a cartridge with a larger sorbent mass.[4]

  • Ensure Proper Conditioning: Follow the manufacturer's protocol for cartridge conditioning, typically involving washing with a strong organic solvent followed by equilibration with the loading solvent.[4][6]

Q2: My analyte is being lost during the wash step. How can I prevent this?

Losing your analyte during the wash step suggests that the wash solvent is too strong, prematurely eluting your compound of interest along with the impurities.[1][7]

Underlying Causes & Mechanistic Explanation:

  • Wash Solvent Polarity: The wash solvent should be strong enough to remove weakly bound impurities but not so strong that it displaces your target analyte from the sorbent.[3]

  • Incorrect pH of Wash Solvent: Similar to the loading step, maintaining the correct pH during the wash is crucial for keeping ionizable analytes bound to the sorbent.[1]

Troubleshooting Protocol:

  • Reduce Wash Solvent Strength: Decrease the percentage of the stronger solvent in your wash solution.[1]

  • Change Wash Solvent Composition: Consider using a different wash solvent with a lower elution strength.

  • Maintain pH Control: Ensure the pH of the wash solvent is consistent with the pH required for optimal analyte retention.[1]

Q3: I am getting poor recovery in my final elution fraction. What is happening?

This common problem indicates that your analyte is binding too strongly to the sorbent and is not being efficiently desorbed during the elution step.[1]

Underlying Causes & Mechanistic Explanation:

  • Insufficient Elution Solvent Strength: The elution solvent must be strong enough to disrupt the interactions between your analyte and the sorbent.[3][6]

  • Inadequate Elution Volume: An insufficient volume of elution solvent may not be enough to completely desorb the analyte from the sorbent bed.[3]

  • Incorrect Elution Solvent pH: For ionizable compounds, the pH of the elution solvent must be adjusted to ensure the analyte is in a state that has a low affinity for the sorbent.[3]

Troubleshooting Protocol:

  • Increase Elution Solvent Strength: Increase the percentage of the strong solvent in your elution mixture or switch to a stronger solvent altogether.[1][6]

  • Increase Elution Volume: Pass a larger volume of the elution solvent through the cartridge.[3][6]

  • Optimize Elution pH: Adjust the pH of the elution solvent to facilitate the release of your analyte. For example, for an acidic compound on a reversed-phase column, increasing the pH will ionize the acid, making it more polar and easier to elute.[3]

Troubleshooting Workflow for Low SPE Recovery

SPE_Troubleshooting start Low Recovery in SPE check_fractions Analyze all fractions: Load, Wash, and Elute start->check_fractions analyte_in_load Analyte in Load/Flow-through? check_fractions->analyte_in_load Systematic Check analyte_in_wash Analyte in Wash? analyte_in_load->analyte_in_wash No node_sorbent Incorrect Sorbent/Phase Choice? analyte_in_load->node_sorbent analyte_in_load->node_sorbent Yes node_solvent Sample Solvent Too Strong? analyte_in_load->node_solvent node_ph Incorrect Sample pH? analyte_in_load->node_ph node_overload Column Overloaded? analyte_in_load->node_overload analyte_not_eluted Analyte not in Load or Wash? analyte_in_wash->analyte_not_eluted No node_wash_strength Wash Solvent Too Strong? analyte_in_wash->node_wash_strength analyte_in_wash->node_wash_strength Yes node_wash_ph Incorrect Wash pH? analyte_in_wash->node_wash_ph node_elution_strength Elution Solvent Too Weak? analyte_not_eluted->node_elution_strength analyte_not_eluted->node_elution_strength Yes node_elution_volume Insufficient Elution Volume? analyte_not_eluted->node_elution_volume node_elution_ph Incorrect Elution pH? analyte_not_eluted->node_elution_ph solution_load Solution: - Re-evaluate sorbent choice - Dilute sample in weaker solvent - Adjust sample pH - Reduce sample load node_sorbent->solution_load node_solvent->solution_load node_ph->solution_load node_overload->solution_load solution_wash Solution: - Decrease wash solvent strength - Adjust wash solvent pH node_wash_strength->solution_wash node_wash_ph->solution_wash solution_elute Solution: - Increase elution solvent strength - Increase elution volume - Adjust elution pH node_elution_strength->solution_elute node_elution_volume->solution_elute node_elution_ph->solution_elute LLE_Troubleshooting start Low Recovery in Organic Phase (LLE) is_ionizable Is the compound ionizable (acidic or basic)? start->is_ionizable adjust_ph Adjust aqueous pH to neutralize the compound (pH < pKa-2 for acids, pH > pKa+2 for bases) is_ionizable->adjust_ph Yes check_solvent Re-evaluate organic solvent choice. Is it appropriate for the compound's polarity? is_ionizable->check_solvent No adjust_ph->check_solvent optimize_extraction Optimize Extraction Parameters check_solvent->optimize_extraction node_ratio Increase organic:aqueous phase ratio optimize_extraction->node_ratio node_multiple Perform multiple extractions optimize_extraction->node_multiple node_salting Consider 'salting out' optimize_extraction->node_salting

References

Quinoline Synthesis Technical Support Center: A Guide to Managing Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinoline derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with side reactions during their synthetic workflows. Here, we provide in-depth, field-proven insights and practical troubleshooting advice to help you optimize your reactions, improve yields, and ensure the purity of your target compounds.

Part 1: Frequently Asked Questions (FAQs) on Side Reaction Management

This section addresses common issues encountered during the most prevalent quinoline synthesis methods.

The Skraup & Doebner-von Miller Syntheses

Question: My Skraup/Doebner-von Miller reaction is producing a significant amount of tar-like polymer instead of my desired quinoline. What is causing this, and how can I prevent it?

Answer: This is a classic and frequent issue in these reactions, which are known for their harsh, exothermic conditions. The primary cause is the uncontrolled polymerization of the α,β-unsaturated aldehyde or ketone (acrolein, crotonaldehyde, etc.) generated in situ. This polymerization competes directly with the desired cyclization reaction.

Causality and Expert Insight: The strong acid catalyst (typically concentrated sulfuric acid) and the oxidizing agent (nitrobenzene or arsenic pentoxide in the classic Skraup) create a highly reactive environment. The heat generated during the reaction further accelerates the polymerization of the Michael acceptor.

Troubleshooting Steps:

  • Temperature Control is Critical: The exothermic nature of this reaction cannot be overstated. Instead of adding all reagents at once, add the sulfuric acid dropwise to the aniline and glycerol mixture in an ice bath to maintain a low initial temperature. Monitor the internal temperature carefully throughout the reaction.

  • Use a Moderating Agent: Ferrous sulfate (FeSO₄) can be added to make the reaction less violent and more controllable. It helps to smooth out the exothermic profile.

  • Solvent Choice: Using a high-boiling, inert solvent like nitrobenzene (which also serves as the oxidant) or sulfolane can help to better regulate the reaction temperature. For the Doebner-von Miller reaction, which uses polyphosphoric acid (PPA) or hydrochloric acid, controlling the rate of addition of the α,β-unsaturated carbonyl is key.

Question: I'm observing the formation of unwanted isomers. How can I improve the regioselectivity of my Doebner-von Miller reaction?

Answer: The formation of isomers often arises from the nature of the aniline substrate used, particularly if it has substituents. The cyclization step can occur at different positions on the aromatic ring.

Expert Insight: The regioselectivity is governed by the electronic and steric effects of the substituents on the aniline ring. Electron-donating groups typically direct the cyclization to the para-position, while electron-withdrawing groups favor the ortho-position.

Strategies for Improving Regioselectivity:

  • Catalyst Modification: Lewis acid catalysts, such as scandium triflate (Sc(OTf)₃) or ytterbium triflate (Yb(OTf)₃), have been shown to offer better regiocontrol compared to traditional Brønsted acids.

  • Protecting Groups: If you have multiple reactive sites on the aniline, consider using a protecting group strategy to block unwanted cyclization pathways.

The Combes Synthesis

Question: In my Combes synthesis, the reaction is not proceeding to completion, and I'm isolating the intermediate Schiff base. What's going wrong?

Answer: The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. The final step is an electrophilic aromatic substitution (cyclization), which is often the rate-limiting step. Failure to cyclize points to insufficient activation of the aromatic ring or a catalyst that is not strong enough.

Causality and Expert Insight: The cyclization requires the protonated Schiff base intermediate to be attacked by the electron-rich aniline ring. If the aniline ring is substituted with strong electron-withdrawing groups (e.g., -NO₂, -CF₃), its nucleophilicity is significantly reduced, making the cyclization difficult.

Troubleshooting Steps:

  • Increase Catalyst Strength: If you are using a weaker acid like polyphosphoric acid (PPA), consider switching to concentrated sulfuric acid or adding a co-catalyst like P₂O₅ to the PPA to increase its strength.

  • Higher Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the cyclization step. Use a high-boiling solvent to safely achieve this.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the Combes synthesis by efficiently overcoming the activation energy barrier for cyclization.

The Conrad-Limpach & Knorr Syntheses

Question: I am getting a mixture of 4-hydroxyquinolines (from Conrad-Limpach) and 2-hydroxyquinolines (from Knorr). How can I favor the formation of the 4-hydroxyquinoline isomer?

Answer: This is a well-known issue of competing reaction pathways, and the outcome is almost entirely dependent on temperature.

Causality and Expert Insight: The reaction between an aniline and a β-ketoester initially forms a β-aminoacrylate intermediate.

  • At lower temperatures (typically below 100°C), the reaction proceeds via an electrophilic attack on the aromatic ring (Knorr pathway), leading to the 2-hydroxyquinoline. This is the kinetically favored product.

  • At higher temperatures (typically above 140°C), the reaction favors a thermal cyclization via a ketene intermediate (Conrad-Limpach pathway), which yields the thermodynamically more stable 4-hydroxyquinoline.

Protocol for Selective Synthesis:

  • For 4-Hydroxyquinolines (Conrad-Limpach):

    • Mix the aniline and β-ketoester without a solvent.

    • Heat the mixture to 140-160°C for 1-2 hours. You should observe the evolution of ethanol.

    • The resulting intermediate is then cyclized by adding it to a high-boiling solvent like Dowtherm A or paraffin oil at 250°C.

  • For 2-Hydroxyquinolines (Knorr):

    • The β-aminoacrylate intermediate is first formed and isolated.

    • This intermediate is then treated with a strong acid like sulfuric acid at a lower temperature (typically < 100°C) to induce cyclization.

The Friedländer Synthesis

Question: My Friedländer synthesis is suffering from low yields due to a competing self-condensation of the ketone starting material. How can I suppress this side reaction?

Answer: The Friedländer synthesis condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. The self-condensation of the ketone (e.g., an aldol condensation) is a common side reaction, especially under basic conditions.

Expert Insight: This side reaction is favored when the ketone enolate attacks another molecule of the ketone instead of the intended o-aminoaryl carbonyl compound. This is often due to mismatched reactivity or suboptimal reaction conditions.

Strategies to Minimize Self-Condensation:

  • Switch to Acidic Conditions: While classically run under basic conditions (NaOH, KOH), the Friedländer synthesis can often be performed under acidic conditions (e.g., using p-toluenesulfonic acid, HCl). Acid catalysis can disfavor the aldol pathway.

  • Use a More Reactive Methylene Compound: Employing a more acidic methylene compound (e.g., a β-diketone or β-ketoester) can accelerate the desired reaction, outcompeting the self-condensation.

  • Catalyst Choice: Recent literature has shown that catalysts like iodine, bismuth triflate, or gold chlorides can efficiently promote the Friedländer annulation while suppressing side reactions under milder conditions.

Part 2: Troubleshooting Guides (Tabular Format)

Table 1: Skraup & Doebner-von Miller Synthesis
Observed Problem Probable Cause(s) Recommended Solution(s)
Excessive Polymerization/Tarring Reaction is too exothermic; uncontrolled polymerization of acrolein/crotonaldehyde.1. Ensure slow, dropwise addition of H₂SO₄ in an ice bath. 2. Add a moderating agent like FeSO₄. 3. Use a high-boiling solvent for better temperature control.
Low Yield Incomplete reaction; oxidant is not efficient enough.1. Increase reaction time or temperature cautiously. 2. Consider a stronger or alternative oxidizing agent (e.g., I₂ or air in some modern variations).
Formation of Unwanted Isomers Poor regiocontrol during the cyclization step on a substituted aniline.1. Switch from Brønsted acid to a Lewis acid catalyst (e.g., Sc(OTf)₃) for better control. 2. Analyze the electronic properties of your aniline substituent to predict the major isomer.
Table 2: Friedländer Synthesis
Observed Problem Probable Cause(s) Recommended Solution(s)
Low Yield & Ketone Self-Condensation Basic conditions favoring the aldol side reaction.1. Switch to acidic catalysis (e.g., p-TsOH, HCl). 2. Use a modern catalyst like iodine or a Lewis acid (Bi(OTf)₃) under neutral conditions.
Reaction Stalls The carbonyl of the o-aminoaryl ketone is not electrophilic enough, or the methylene compound is not nucleophilic enough.1. Use a more activated methylene compound (e.g., 1,3-dicarbonyls). 2. For unreactive ketones, consider alternative named reactions like the Camps cyclization.
Difficulty in Product Isolation Product may be soluble in the reaction medium or form a complex with the catalyst.1. Perform a proper aqueous workup to remove the catalyst. 2. Use extraction with a suitable organic solvent. 3. Consider purification by column chromatography.

Part 3: Visual Guides & Protocols

Diagram 1: Troubleshooting Workflow for Quinoline Synthesis

This diagram outlines a logical decision-making process for addressing common issues in quinoline synthesis.

G cluster_start Start: Unsuccessful Reaction cluster_analysis Problem Analysis cluster_solutions Solution Pathways cluster_end Outcome Start Low Yield or Side Products Analysis Characterize Byproducts (NMR, MS, LC-MS) Start->Analysis Step 1 Identify Identify Main Side Reaction (e.g., Polymerization, Isomerization, Self-Condensation) Analysis->Identify Step 2 Temp Adjust Temperature (Cooling for Exotherms, Heating for Cyclization) Identify->Temp Is it Temp Related? Catalyst Change Catalyst (Brønsted vs. Lewis Acid, Modern Catalysts) Identify->Catalyst Is it Catalyst Related? Reagent Modify Reagents (Purity, Stoichiometry, Protecting Groups) Identify->Reagent Is it Reagent Related? End Optimized Reaction: Improved Yield & Purity Temp->End Catalyst->End Solvent Change Solvent (Polarity, Boiling Point) Reagent->Solvent Reagent->End Solvent->End

Caption: A workflow for troubleshooting side reactions.

Diagram 2: Competing Pathways in Skraup Synthesis

This diagram illustrates the competition between the desired quinoline formation and the undesired polymerization side reaction.

G Reagents Aniline + Glycerol + H₂SO₄ + Oxidant Acrolein In-situ Acrolein Formation Reagents->Acrolein MichaelAdd Michael Addition of Aniline to Acrolein Acrolein->MichaelAdd Desired Path Polymerization Uncontrolled Polymerization Acrolein->Polymerization Side Reaction (Exothermic) Cyclization Acid-Catalyzed Cyclization & Dehydration MichaelAdd->Cyclization Oxidation Oxidation to Dihydroquinoline Cyclization->Oxidation Quinoline Desired Quinoline Product Oxidation->Quinoline Polymer Undesired Polymer/Tar Polymerization->Polymer

Caption: Desired vs. side reaction pathways in Skraup synthesis.

Protocol: A Modified Friedländer Synthesis Using Iodine Catalyst to Minimize Side Reactions

This protocol provides a step-by-step method that often gives higher yields and purity by avoiding the harsh basic conditions that lead to self-condensation.

Objective: Synthesize 2-phenylquinoline from 2-aminobenzophenone and acetophenone.

Materials:

  • 2-aminobenzophenone (1 mmol, 197.2 mg)

  • Acetophenone (1.2 mmol, 144.2 mg, 140 µL)

  • Molecular Iodine (I₂) (10 mol%, 0.1 mmol, 25.4 mg)

  • Ethanol (5 mL)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzophenone (1 mmol) and acetophenone (1.2 mmol).

  • Solvent and Catalyst Addition: Add ethanol (5 mL) to the flask, followed by the catalytic amount of molecular iodine (10 mol%).

  • Reaction: Place the flask in a preheated oil bath at 80°C and reflux the mixture with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

    • Expert Tip: The iodine serves as a mild Lewis acid and dehydrogenating agent, promoting the desired condensation while being less harsh than traditional catalysts.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine. The brown color should disappear.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-phenylquinoline.

Validation & Comparative

A Comparative Guide to the Structure Elucidation of Chloroisoquinoline Derivatives Using NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chlorine atom to this scaffold can significantly modulate a molecule's physicochemical properties, metabolic stability, and biological activity. Consequently, the unambiguous structure elucidation of chloroisoquinoline derivatives is a critical step in drug discovery and development. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two cornerstone analytical techniques for the structural characterization of these compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative sources.

The Challenge of Isomerism in Chloroisoquinolines

A primary challenge in the characterization of chloroisoquinolines is the potential for positional isomerism. The chlorine atom can be substituted at various positions on the isoquinoline ring system, leading to compounds with the same molecular formula and mass but different chemical structures and properties. Differentiating these isomers requires a detailed analysis of their spectroscopic data, where subtle differences in chemical shifts, coupling constants, and fragmentation patterns become key identifiers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for determining the precise connectivity of atoms in a molecule. It provides detailed information about the chemical environment of each nucleus, primarily ¹H and ¹³C.

1D NMR: The First Look
  • ¹H NMR: This is often the initial experiment performed. It reveals the number of different types of protons, their relative abundance (integration), and their neighboring protons (multiplicity and coupling constants). For chloroisoquinolines, the position of the chlorine atom and other substituents significantly influences the chemical shifts of the aromatic protons.[1][2] Electron-withdrawing groups like chlorine will generally deshield nearby protons, shifting their signals to a higher frequency (downfield).[3]

  • ¹³C NMR: This technique provides a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are also sensitive to their electronic environment.[4] The carbon directly attached to the chlorine atom will exhibit a characteristic chemical shift, and the signals of other carbons will be influenced by the chlorine's position.[5]

2D NMR: Connecting the Pieces

When 1D NMR spectra are complex or ambiguous, 2D NMR techniques are indispensable for establishing definitive structural assignments.[6][7]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[8] It helps to trace out the proton spin systems within the molecule, for instance, identifying adjacent protons on the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[8][9] This is extremely useful for assigning carbon signals and resolving overlapping proton signals.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds.[8][9] HMBC is crucial for connecting different molecular fragments and for determining the position of substituents that do not have attached protons, such as the chlorine atom.[8] For example, a correlation between a proton and the carbon bearing the chlorine atom can definitively establish the chlorine's position.

Experimental Protocol: Comprehensive NMR Analysis of a Chloroisoquinoline Derivative
  • Sample Preparation: Dissolve 5-10 mg of the purified chloroisoquinoline derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1][10] Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[1]

  • 1D ¹H NMR Acquisition:

    • Use a spectrometer with a proton frequency of at least 400 MHz.[1][10]

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[1]

    • Acquire a standard single-pulse spectrum with an adequate number of scans (typically 8-64) to achieve a good signal-to-noise ratio.[1]

  • 1D ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to obtain a single peak for each unique carbon.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Load standard pulse sequence programs for each experiment.[8]

    • Set appropriate spectral widths in both dimensions to encompass all relevant signals.[8]

    • Optimize acquisition parameters (e.g., number of increments, number of scans) to achieve the desired resolution and sensitivity.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to all spectra.[1]

    • Reference the spectra to the TMS signal.[1]

    • Analyze the 1D and 2D spectra in conjunction to assign all proton and carbon signals and establish the complete molecular structure.

Workflow for NMR-Based Structure Elucidation

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Data_Analysis Integrated Data Analysis COSY->Data_Analysis HSQC->Data_Analysis HMBC->Data_Analysis Sample Purified Chloroisoquinoline Sample->H1_NMR Sample->C13_NMR Structure Final Structure Data_Analysis->Structure Synergistic_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry NMR_Analysis 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Connectivity Atomic Connectivity & Isomer Differentiation NMR_Analysis->Connectivity Proposed_Structure Proposed Structure Connectivity->Proposed_Structure MS_Analysis HRMS & MS/MS Composition_Fragmentation Elemental Composition & Fragmentation Pattern MS_Analysis->Composition_Fragmentation Composition_Fragmentation->Proposed_Structure Sample Chloroisoquinoline Derivative Sample->NMR_Analysis Sample->MS_Analysis Final_Structure Confirmed Structure Proposed_Structure->Final_Structure Data Correlation

References

A Senior Application Scientist's Guide to Halo-Isoquinolines in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, this guide provides a deep dive into the comparative analysis of halo-isoquinolines as kinase inhibitors. The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The strategic introduction of halogen atoms (F, Cl, Br, I) onto this scaffold offers a powerful tool to modulate potency, selectivity, and pharmacokinetic properties. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring that every protocol is presented as a self-validating system.

The Rationale: Why Halo-Isoquinolines?

Protein kinases, as central nodes in cellular signaling, are prime targets for therapeutic intervention, particularly in oncology.[1] The isoquinoline core provides a robust framework for designing ATP-competitive inhibitors. The introduction of halogens is a key strategy in modern drug design for several reasons:

  • Modulation of Potency: Halogens can form favorable interactions, including hydrogen bonds and the increasingly appreciated "halogen bonds," with amino acid residues in the kinase ATP-binding pocket. This can significantly enhance binding affinity.

  • Selectivity Tuning: The size, electronegativity, and polarizability of the halogen atom can be systematically varied to achieve selectivity for a specific kinase or kinase family. For instance, a subtle change from a fluorine to a chlorine atom can switch the inhibitory preference between two closely related enzymes.[2][3]

  • Metabolic Stability: Halogenation at specific positions can block sites of metabolic attack by cytochrome P450 enzymes, thereby improving the pharmacokinetic profile of the inhibitor.

This guide will compare and contrast different halo-isoquinoline derivatives, providing the necessary data and protocols to empower your own research in this promising area.

Comparative Analysis of Halo-Isoquinoline Kinase Inhibitors

The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), the concentration of inhibitor required to reduce enzyme activity by 50%. A lower IC50 value denotes a more potent inhibitor. The following table summarizes representative data for halo-isoquinoline derivatives against various kinases, illustrating the impact of halogen identity and position on inhibitory activity.

Compound ClassHalogen SubstitutionTarget KinaseIC50 (nM)Key Observations & Insights
Pyrazolo[3,4-g]isoquinolines 8-BromoHaspin>1000The introduction of a bromine atom at the 8-position was found to be detrimental to Haspin inhibition, with the compound only showing 23% inhibition at a concentration of 1 µM.[4][5] This suggests a steric clash or an unfavorable electronic interaction in the Haspin active site.
4-Nitro (non-halogenated)Haspin57 - 66The non-halogenated nitro-substituted analogs in this series demonstrated potent Haspin inhibition, serving as a key comparator for the halogenated derivatives.[4]
Isoquinoline-1,3-diones 4-FluoroUSP7 (a deubiquitinase)SelectiveIn a remarkable example of selectivity switching, the introduction of a fluorine atom completely shifted the inhibitory preference from USP2 to the related deubiquitinase USP7.[2][3] This highlights the profound impact a single halogen atom can have on inhibitor selectivity.
4-Chloro/BromoUSP2250The chloro and bromo-substituted analogs were potent inhibitors of USP2, acting through an uncompetitive mechanism.[2][3] The larger halogens were well-tolerated at this position and contributed to the compound's potency.
Pyrrolo[2,3-c]isoquinolines 2-(p-bromophenyl)PKA, MLCK2000, 7000J1, a compound with a bromo-substituted phenyl ring attached to the pyrrolo-isoquinoline core, was a potent inhibitor of PKA and MLCK, with IC50 values of 2 µM and 7 µM, respectively.[6]

Expert Interpretation: The data clearly demonstrates that halogenation is not a universally beneficial modification. The impact of a halogen is highly context-dependent, relying on the specific kinase target, the position of substitution on the isoquinoline ring, and the nature of the halogen itself. The detrimental effect of the 8-bromo substitution in the pyrazolo[3,4-g]isoquinoline series on Haspin inhibition is a salient example of how a seemingly minor structural change can abrogate activity.[4][5] Conversely, the dramatic switch in selectivity from USP2 to USP7 with the introduction of a fluorine atom underscores the power of halogens to fine-tune inhibitor profiles.[2][3]

Key Signaling Pathways Targeted by Isoquinoline Inhibitors

To understand the cellular context of halo-isoquinoline inhibitors, it is crucial to visualize the signaling pathways they modulate. Many isoquinoline-based inhibitors target kinases within the PI3K/Akt, MAPK/ERK, and Src signaling cascades, which are frequently dysregulated in cancer and inflammatory diseases.[7][8][9]

PI3K/Akt/mTOR Signaling Pathway

This pathway is a critical regulator of cell growth, proliferation, and survival.[10][11] Its aberrant activation is a hallmark of many cancers.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane RTK RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Growth Cell Growth & Proliferation mTORC1->Growth PTEN PTEN PTEN->PIP3 Inhibits Halo_Isoquinoline Halo-Isoquinoline Inhibitor Halo_Isoquinoline->PI3K Inhibits

Caption: PI3K/Akt/mTOR pathway and a potential point of inhibition.

MAPK/ERK Signaling Pathway

This cascade transduces signals from cell surface receptors to the nucleus, regulating gene expression and cell cycle progression.[12][13]

MAPK_ERK_Pathway Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., Myc, Fos) ERK->Transcription Proliferation Cell Proliferation, Differentiation Transcription->Proliferation Halo_Isoquinoline Halo-Isoquinoline Inhibitor Halo_Isoquinoline->Raf Inhibits

Caption: MAPK/ERK pathway, a common target for kinase inhibitors.

Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, migration, and invasion, processes critical for cancer metastasis.[14][15]

Src_Pathway Integrin Integrin / RTK Src Src Kinase Integrin->Src Activates FAK FAK Src->FAK Phosphorylates PI3K PI3K Src->PI3K Ras Ras Src->Ras Migration Cell Adhesion, Migration, Invasion FAK->Migration PI3K->Migration Ras->Migration Halo_Isoquinoline Halo-Isoquinoline Inhibitor Halo_Isoquinoline->Src Inhibits

Caption: Src kinase signaling in cell adhesion and migration.

Experimental Protocols: A Self-Validating Approach

The trustworthiness of any inhibitor comparison lies in the robustness of the experimental protocols. The following sections detail methodologies for key kinase inhibition assays, structured to be self-validating systems.

General Experimental Workflow

A typical workflow for evaluating a novel halo-isoquinoline inhibitor involves a primary biochemical screen to determine potency (IC50), followed by cellular assays to assess on-target effects and cytotoxicity.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Assay_Dev Assay Development (Enzyme/Substrate Titration) IC50_Det IC50 Determination (e.g., ADP-Glo) Assay_Dev->IC50_Det Selectivity Selectivity Profiling (Kinase Panel Screen) IC50_Det->Selectivity Target_Engagement Target Engagement (e.g., Western Blot for p-Substrate) IC50_Det->Target_Engagement Proliferation Cell Proliferation Assay (e.g., MTT/CellTiter-Glo) Target_Engagement->Proliferation Toxicity Cytotoxicity Assay Proliferation->Toxicity

Caption: General workflow for halo-isoquinoline inhibitor evaluation.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[16][17] Its high sensitivity and broad ATP tolerance make it an excellent choice for primary screening and IC50 determination.[18]

Principle of Causality: We choose this assay for its robustness. By quantifying ADP, a direct product of the kinase reaction, we establish a direct link between inhibitor concentration and enzyme activity. The two-step process, involving ATP depletion before ADP conversion, minimizes interference from high ATP concentrations often required for kinase assays, thus ensuring data accuracy.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the halo-isoquinoline test compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11-point, 1:3 dilution) of the compound in a 384-well plate using DMSO. This will be your compound plate.

    • Reconstitute the recombinant kinase and substrate according to the manufacturer's specifications in the appropriate kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[19]

    • Prepare the ATP solution at a concentration equal to the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Kinase Reaction:

    • In a white, 384-well assay plate, add 2.5 µL of the 2X kinase/substrate mixture.

    • Add 2.5 µL of the test compound at various concentrations.

    • Self-Validation Controls:

      • Positive Control (100% Activity): Add vehicle (DMSO) instead of the inhibitor.

      • Negative Control (0% Activity): Use buffer without the kinase enzyme.

    • Initiate the reaction by adding 5 µL of 2X ATP solution.

    • Incubate the reaction plate at room temperature (or 30°C) for 60 minutes.[19][20]

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.[21]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[21]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average luminescence of the negative control wells from all other wells.

    • Normalize the data by setting the average luminescence of the positive control wells to 100% activity.

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.

Protocol 2: FRET-Based Kinase Assay (Z'-LYTE™)

The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based method that uses a peptide substrate labeled with two different fluorophores.[1][22] Cleavage of the non-phosphorylated substrate by a development reagent disrupts FRET, leading to a measurable change in the fluorescence emission ratio.

Principle of Causality: This assay is chosen for its ratiometric readout, which minimizes well-to-well variations and compound interference, leading to high-quality, reproducible data suitable for high-throughput screening (Z'-factor > 0.7).[1][23] The differential cleavage of phosphorylated vs. non-phosphorylated substrate provides a highly specific measure of kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serially diluted halo-isoquinoline compounds in kinase buffer as described for the ADP-Glo™ assay.

    • Prepare a solution containing the kinase and the FRET-peptide substrate in kinase buffer.

    • Prepare the ATP solution at the desired concentration (typically at or near the Km).

  • Kinase Reaction:

    • In a black, 384-well plate, add 2.5 µL of the compound dilutions.

    • Add 5 µL of the kinase/FRET-peptide substrate solution.

    • Self-Validation Controls:

      • 0% Phosphorylation Control: Wells containing substrate without kinase.

      • 100% Phosphorylation Control: Wells containing a pre-phosphorylated version of the FRET-peptide (phospho-control peptide).

    • Initiate the reaction by adding 2.5 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Development Reaction:

    • Add 5 µL of the Development Reagent solution to each well. This reagent contains a site-specific protease that will cleave only the non-phosphorylated peptides.

    • Incubate for 60 minutes at room temperature.

  • Detection and Data Analysis:

    • Measure the fluorescence of the two fluorophores (e.g., Coumarin emission at 445 nm and Fluorescein emission at 520 nm, with excitation at 400 nm).[1]

    • Calculate the Emission Ratio (e.g., 445 nm / 520 nm).

    • Calculate the Percent Phosphorylation using the emission ratios from the 0% and 100% phosphorylation controls.

    • Determine the Percent Inhibition based on the Percent Phosphorylation in the presence of the inhibitor compared to the no-inhibitor control.

    • Plot Percent Inhibition vs. log[Inhibitor] and fit the curve to determine the IC50 value.

Conclusion and Future Directions

The strategic use of halogenation on the isoquinoline scaffold provides a powerful avenue for the development of potent and selective kinase inhibitors. This guide has provided a framework for the comparative analysis of these compounds, emphasizing the importance of robust, self-validating experimental design. The provided data and protocols serve as a starting point for researchers to explore the rich chemical space of halo-isoquinolines. Future work should focus on expanding the library of halogenated isoquinolines and profiling them against broader kinase panels to uncover novel inhibitors for challenging therapeutic targets. The continued integration of structural biology and computational modeling will be essential to rationally design the next generation of halo-isoquinoline-based kinase inhibitors with superior efficacy and safety profiles.

References

A Comparative Guide to the Cytotoxicity of 7-Chloroisoquinolin-1-ol Analogues on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel cytotoxic agents with enhanced efficacy and selectivity remains a paramount objective. The isoquinoline scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities.[1] Among these, 7-Chloroisoquinolin-1-ol and its analogues represent a promising class of compounds warranting in-depth investigation. This guide provides a comparative analysis of the cytotoxic profiles of this compound analogues and related derivatives against various cancer cell lines, supported by experimental data and mechanistic insights.

The Rationale for Targeting Cancer with Isoquinoline Derivatives

Isoquinoline-based compounds exhibit a broad spectrum of biological activities, including the ability to induce cell cycle arrest and apoptosis in cancer cells.[1][2] Their planar structure allows for intercalation into DNA, while various substitutions on the isoquinoline ring can modulate their interaction with key cellular targets, such as topoisomerases and protein kinases. The introduction of a chlorine atom at the 7-position, as seen in this compound, can significantly influence the molecule's electronic properties and bioavailability, often enhancing its cytotoxic potential.

Comparative Cytotoxicity of 7-Chloroquinoline and Isoquinoline Derivatives

While a direct head-to-head comparison of a comprehensive library of this compound analogues is not extensively documented in publicly available literature, we can draw valuable insights from studies on structurally related 7-chloroquinoline and substituted isoquinoline derivatives. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various analogues against a panel of human cancer cell lines. A lower IC50 value indicates greater cytotoxic potency.

Compound/AnalogueCancer Cell LineIC50 (µM)Reference
7-Chloroquinoline Derivatives
QTCA-1MDA-MB-231 (Triple-Negative Breast Cancer)19.91 (72h)[3]
QTCA-1MCF-7 (Breast Adenocarcinoma)>50[3]
7-chloroquinoline hydrazone (23)SR (Leukemia)<0.12[4]
MBHA/7-chloroquinoline hybridHL-60 (Promyelocytic Leukemia)4.60[5]
Substituted Isoquinoline Derivatives
2-aryl-5,6-dihydropyrrolo[2,1-a]isoquinoline (7b)HepG2 (Hepatocellular Carcinoma)4.25[6]
7-Amino-6-bromoisoquinoline-5,8-quinone (13)HL-60 (Leukemia)0.21[7]
3-Biphenyl-N-methylisoquinolin-1-one (7)Various (e.g., A549, HCT-116)Not specified, but potent[8]
Chloroalkyl 1H-benz[de]isoquinoline-1,3-dione (2i)MOLT-4 (Leukemia)Significant at 10 µM[9]

Note: The specific structures of the numbered compounds can be found in the corresponding references.

From the data, we can infer several structure-activity relationships (SARs). For instance, the potent activity of the 7-chloroquinoline hydrazone derivative on leukemia cells suggests that the nature of the side chain at other positions of the quinoline ring plays a crucial role in cytotoxicity.[4] Furthermore, the differential activity of QTCA-1 on MDA-MB-231 versus MCF-7 cells highlights a degree of selectivity, potentially linked to the triple-negative phenotype of MDA-MB-231 cells.[3] The potent activity of the isoquinoline-quinone derivatives underscores the importance of the quinone moiety in mediating cytotoxicity, likely through the generation of reactive oxygen species (ROS) and covalent modification of cellular macromolecules.[7]

Mechanistic Insights: Induction of Apoptosis

The primary mechanism by which many isoquinoline derivatives exert their cytotoxic effects is through the induction of programmed cell death, or apoptosis. This is a tightly regulated process involving a cascade of molecular events that lead to cell dismantling without eliciting an inflammatory response. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.

The following diagram illustrates a simplified overview of the apoptotic signaling pathways potentially activated by this compound analogues.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 disc->caspase8 Activation procaspase8 Pro-caspase-8 procaspase8->disc procaspase3 Pro-caspase-3 caspase8->procaspase3 compound This compound Analogue dna_damage DNA Damage / ROS compound->dna_damage p53 p53 Activation dna_damage->p53 bax Bax/Bak Activation p53->bax bcl2 Bcl-2/Bcl-xL Inhibition p53->bcl2 mito Mitochondrion bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Caspase-9 apoptosome->caspase9 Activation procaspase9 Pro-caspase-9 procaspase9->apoptosome caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 Activation parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis Cytotoxicity_Workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis & Mechanistic Studies synthesis Synthesis of This compound Analogues purification Purification & Characterization (NMR, MS) synthesis->purification treatment Treatment with Analogues purification->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (MTT or LDH) treatment->cytotoxicity_assay ic50 IC50 Determination cytotoxicity_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar apoptosis_assay Apoptosis Assays (e.g., Annexin V) ic50->apoptosis_assay western_blot Western Blot (Apoptotic Proteins) apoptosis_assay->western_blot

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Chloro-Nitroisoquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Chloro-Nitroisoquinolines

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] When substituted with electron-withdrawing groups like chloro- and nitro- moieties, these compounds can exhibit potent biological activities, but they also present unique analytical challenges. Their reactivity, potential for thermal instability, and complex impurity profiles demand robust, validated analytical methods to ensure the identity, strength, quality, purity, and potency of drug substances and products.[3][4]

This guide moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, providing the scientific rationale needed to develop and validate methods that are not only compliant but truly fit for purpose. We will compare the primary analytical techniques, grounded in the principles set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6]

The Regulatory Bedrock: Understanding ICH Q2(R2) Guidelines

Any discussion of method validation must begin with the global standard: the ICH Harmonised Guideline Q2(R2) on Validation of Analytical Procedures.[5][7] This guideline, recently revised, provides a comprehensive framework for validation, outlining the performance characteristics that must be evaluated to demonstrate a method's suitability.[6][8] The objective is to prove that the analytical procedure is fit for its intended purpose.[6]

The core validation parameters, which we will explore in detail, include:

  • Specificity / Selectivity

  • Linearity

  • Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

These parameters are not a mere checklist; they are an interconnected system that, when properly evaluated, provides a high degree of assurance in the reliability of the analytical data.[9]

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is the most critical decision in method development. For chloro-nitroisoquinoline compounds, the selection hinges on the analyte's physicochemical properties, particularly its volatility and thermal stability.

TechniquePrincipleApplicability for Chloro-NitroisoquinolinesStrengthsWeaknesses
HPLC-UV/PDA Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV-Vis absorbance.Highly Suitable. Ideal for non-volatile and potentially thermally labile isoquinoline derivatives.[10]High resolution, robust, widely available, excellent for quantitation. PDA detectors offer the ability to assess peak purity.Moderate sensitivity compared to MS. Specificity can be a challenge in complex matrices without a confirmatory technique.
LC-MS Combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.Excellent. Provides mass information for definitive peak identification and structural elucidation of impurities and degradants.Unparalleled specificity and sensitivity. Can confirm the identity of co-eluting peaks.Higher cost and complexity. Matrix effects can cause ion suppression or enhancement, impacting quantitation.
GC-MS Separation based on partitioning between a gaseous mobile phase and a stationary phase, coupled with mass spectrometry.Potentially Applicable. Suitable only if the compound is volatile and thermally stable, or can be derivatized.[11]Excellent for separating volatile compounds. High sensitivity with specific detectors.[12]High temperatures in the injection port can cause degradation of nitroaromatic compounds.[11] Use of hydrogen carrier gas can lead to unwanted hydrogenation of the nitro group.[13]
Performance Characteristics: A Comparative Summary

The following table summarizes typical performance characteristics for these methods, based on data from analogous nitroaromatic and isoquinoline compounds. This serves as a benchmark for method development.

ParameterHPLC-UVLC-MSGC-MSReference
Linearity (r²) > 0.999> 0.995> 0.995[10][14]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%[15][16]
Precision (% RSD) ≤ 2.0%≤ 5.0%≤ 10.0%[15][17]
LOQ ~0.05 - 0.2 µg/mLng/mL to pg/mL rangepg/mL range[10][18]
The Analytical Method Validation Workflow

A structured approach is essential for efficient and successful validation. The workflow ensures that all regulatory requirements are met and that the method is scientifically sound.

Caption: A typical workflow for analytical method validation.

Experimental Protocols for Key Validation Parameters

The following sections provide detailed, step-by-step protocols for the most critical validation parameters. The causality behind each step is explained to provide a deeper understanding of the validation process.

1. Specificity (A Stability-Indicating Method)

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For chloro-nitroisoquinolines, which may be susceptible to hydrolysis or photolysis, a forced degradation study is essential to demonstrate that the method can separate the intact drug from its potential breakdown products, thus proving it is "stability-indicating."[9]

Experimental Protocol:

  • Prepare Stress Samples: Subject the drug substance to various stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store solid drug substance at 105 °C for 72 hours.

    • Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

  • Sample Analysis: Analyze an unstressed control sample and each of the stressed samples by the proposed HPLC method. Use a Photodiode Array (PDA) detector if available.

  • Data Evaluation:

    • Demonstrate that the principal peak for the active pharmaceutical ingredient (API) is resolved from all degradation product peaks (Resolution > 2.0).

    • Use PDA data to perform peak purity analysis on the API peak in both stressed and unstressed samples. The peak purity angle should be less than the purity threshold, indicating no co-eluting impurities.

2. Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[16] The range is the interval between the upper and lower concentrations for which the method has been proven to have a suitable level of linearity, accuracy, and precision.[18] This is fundamental for accurate quantitation.

Experimental Protocol:

  • Prepare Standards: Prepare a stock solution of the chloro-nitroisoquinoline reference standard. From this stock, prepare at least five standard solutions covering 80% to 120% of the expected assay concentration. For an impurity method, the range should bracket the expected impurity levels, from the reporting threshold up to 120% of the specification.

  • Analysis: Inject each standard solution in triplicate.

  • Data Evaluation:

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis to calculate the slope, y-intercept, and correlation coefficient (r²).

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be negligible compared to the response at 100% concentration.

3. Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study by spiking a known amount of analyte into a placebo (matrix) mixture. This confirms that the sample preparation process is efficient and that there are no significant matrix interferences.[19]

Experimental Protocol:

  • Prepare Spiked Samples: Prepare a placebo blend of the drug product. Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) with a known amount of the API. Prepare three independent samples at each level.

  • Analysis: Analyze the nine spiked samples according to the proposed method.

  • Data Evaluation:

    • Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

    • Calculate the mean recovery and relative standard deviation (RSD) for each concentration level.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for a drug product assay.[16]

4. Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[17] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Measures precision over a short time interval under the same conditions.

  • Intermediate Precision: Evaluates the effect of random events within a laboratory, such as different days, different analysts, or different equipment.[20]

Experimental Protocol:

  • Repeatability:

    • Prepare six independent assay samples of the drug product at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the mean assay value and the %RSD.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Prepare a new set of six samples.

    • Calculate the %RSD for this second set of samples.

    • Combine the data from both sets (12 results total) and calculate the overall mean and %RSD.

  • Acceptance Criteria: The %RSD for repeatability and intermediate precision should typically be ≤ 2.0%.

G cluster_0 Core Quantitative Validation Lin Linearity Range Validated Range Lin->Range Defines the boundaries Acc Accuracy Acc->Range Confirmed within Prec Precision Prec->Range Confirmed within

Caption: Relationship between core quantitative validation parameters.

Conclusion: A Pathway to Robust and Defensible Data

The validation of analytical methods for chloro-nitroisoquinoline compounds is a rigorous but essential process for ensuring pharmaceutical quality and safety. While High-Performance Liquid Chromatography with UV or MS detection stands out as the most broadly applicable and robust technique, the principles of validation remain universal.[10] A thorough understanding of the underlying scientific principles and regulatory expectations, as outlined in the ICH Q2(R2) guidelines, is paramount.[5]

By systematically evaluating specificity, linearity, range, accuracy, precision, and robustness, researchers can develop methods that are truly fit for their intended purpose. This not only ensures regulatory compliance but also builds a foundation of reliable data that supports confident decision-making throughout the drug development lifecycle.

References

A Senior Application Scientist's Guide to the In Vitro Anticancer Screening of Novel Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: Reimagining a Classic Scaffold for Modern Oncology

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Among its derivatives, the 4-aminoquinoline compound, chloroquine, is historically celebrated for its role in combating malaria.[3] However, the scientific community has increasingly recognized that the biological activities of chloroquine and its analogues extend far beyond their antimalarial properties, showing significant potential in oncology.[4][5]

Chloroquine derivatives exert their anticancer effects through a variety of mechanisms, most notably by disrupting lysosomal function and inhibiting autophagy—a cellular recycling process that cancer cells often exploit to survive under stress.[3][4][6] Beyond this, they can induce programmed cell death (apoptosis), trigger cell cycle arrest, and modulate the tumor microenvironment.[1][7] This multifaceted activity makes novel chloroquinoline derivatives highly attractive candidates for new cancer therapeutics.

This guide provides a comprehensive, technically-grounded framework for the in vitro screening of novel chloroquinoline derivatives. It is designed to move beyond a simple recitation of protocols, instead offering insights into the causality behind experimental choices, ensuring a robust and logical screening cascade that can effectively identify and characterize promising lead compounds.

The Strategic Framework for In Vitro Screening

A successful in vitro screening campaign is not a single experiment but a phased approach designed to efficiently triage compounds. The goal is to move from a broad assessment of cytotoxicity to a more focused investigation of the mechanism of action for the most potent candidates.[8][9]

cluster_0 cluster_1 Compound_Library Novel Chloroquinoline Derivatives Library Primary_Screen Primary Cytotoxicity Screening (e.g., SRB or MTT Assay) Across Cell Line Panel Compound_Library->Primary_Screen Test Concentrations Data_Analysis Data Analysis: Calculate IC50 Values Assess Selectivity Index Primary_Screen->Data_Analysis Raw Absorbance Data Hit_ID Hit Identification (Potent & Selective Compounds) Data_Analysis->Hit_ID Comparative IC50 Data Mechanistic_Studies Secondary Mechanistic Assays Hit_ID->Mechanistic_Studies Advance Hits Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanistic_Studies->Cell_Cycle Apoptosis Apoptosis Confirmation (Western Blot) Mechanistic_Studies->Apoptosis Lead_Candidate Lead Candidate Profile

Caption: General workflow for in vitro screening of novel compounds.

Causality Behind Experimental Design Choices
  • The Cell Line Panel: Probing for Spectrum and Selectivity: The choice of cell lines is paramount. A well-conceived panel should include representatives from diverse cancer types to assess the breadth of activity. For instance, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT-116 (colorectal carcinoma) provides a cross-section of common solid tumors.[10] Crucially, a non-cancerous cell line, such as human foreskin fibroblasts (HFF) or HEK293 (human embryonic kidney cells), must be included.[11] This allows for the calculation of a Selectivity Index (SI) (IC50 in normal cells / IC50 in cancer cells), a key metric for identifying compounds that are preferentially toxic to cancer cells.

  • Benchmark Compounds: Establishing a Performance Baseline: Novel compounds cannot be evaluated in a vacuum. Their performance must be compared against relevant benchmarks. For this screen, two are essential:

    • Chloroquine: The parent compound, to determine if the novel derivatives offer improved potency.

    • Doxorubicin (or Cisplatin): A standard-of-care chemotherapeutic agent with a well-characterized cytotoxic profile.[12][13] This provides a clinically relevant measure of efficacy.

Phase 1: Quantitative Assessment of Cytotoxicity

The initial goal is to quantify the cytotoxic or cytostatic effect of each compound to determine its half-maximal inhibitory concentration (IC50).[8] This is the concentration required to inhibit cell growth by 50% and serves as the primary metric for potency.[14]

Methodology Showdown: MTT vs. SRB Assay

Two colorimetric assays are widely used for high-throughput cytotoxicity screening:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT tetrazolium salt to a purple formazan product.[9][15] The amount of formazan is proportional to the number of metabolically active, viable cells.

  • Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to basic amino acids of cellular proteins under mildly acidic conditions.[16] The amount of bound dye is directly proportional to the total protein mass, and thus to the cell number.

Senior Scientist's Recommendation: While both assays are robust, the SRB assay is often preferred .[12] Its endpoint—total protein content—is less susceptible to interference from compounds that might alter mitochondrial metabolism without directly killing the cell. It is a measure of total biomass, which is a reliable indicator of cell number.[12][16]

Data Presentation: The IC50 Comparison Table

All quantitative cytotoxicity data should be summarized in a clear, comparative table. This allows for at-a-glance assessment of potency and selectivity.

Table 1: Hypothetical In Vitro Cytotoxicity (IC50 in µM) of Novel Chloroquinoline Derivatives

CompoundMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HEK293 (Normal)Selectivity Index (SI for A549)
CQ-D1 (Novel) 1.20.82.516.020.0
CQ-D2 (Novel) 15.612.320.1> 50> 4.1
Chloroquine 25.030.528.4> 100> 3.3
Doxorubicin 0.050.10.081.515.0

In this hypothetical example, CQ-D1 shows significantly improved potency over the parent Chloroquine and a favorable selectivity index, making it a priority "hit" for further investigation.

Experimental Protocol 1: SRB Cytotoxicity Assay

This protocol is designed for determining the IC50 values of test compounds.

Materials:

  • Selected cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO) and reference drugs

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells and perform a viable cell count. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and reference drugs in culture medium. Remove the medium from the plates and add 100 µL of medium containing the various compound concentrations. Include wells for "vehicle control" (DMSO at the highest concentration used) and "untreated control".

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well without removing the supernatant. Incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Post-Stain Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye. Place the plates on an orbital shaker for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Phase 2: Unraveling the Mechanism of Action

Identifying a potent compound is only the first step. Understanding how it works is critical for its future development. For chloroquinoline derivatives, two key mechanisms to investigate are their effects on the cell cycle and their ability to induce apoptosis.[1][5]

A. Cell Cycle Analysis via Flow Cytometry

The Rationale: Many anticancer agents function by halting the cell division cycle, preventing cancer cells from proliferating.[17] This assay will reveal if the novel compounds cause cells to accumulate in a specific phase (G0/G1, S, or G2/M), which is indicative of cell cycle arrest.

The Method: Flow cytometry with Propidium Iodide (PI) staining is the standard method.[18] PI is a fluorescent intercalating agent that binds to DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for the differentiation of cell populations:

  • G0/G1 phase: Cells have a normal (2N) amount of DNA.

  • S phase: Cells are actively replicating their DNA (between 2N and 4N).

  • G2/M phase: Cells have completed DNA replication (4N) and are preparing for or are in mitosis.

Caption: Correlation of cell cycle phase with DNA content histogram.

Experimental Protocol 2: Cell Cycle Analysis

Materials:

  • 6-well plates

  • Test compound and controls

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% Ethanol

  • PI Staining Solution (containing 50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

  • Flow cytometer

Step-by-Step Methodology: [17][19]

  • Cell Culture and Treatment: Seed cells in 6-well plates to be 60-70% confluent at the time of treatment. Treat cells with the test compound (e.g., at its IC50 and 2x IC50 concentration) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. To do this, collect the culture medium, wash the adherent cells with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

  • Fixation: Centrifuge the cell suspension (300 x g for 5 minutes), discard the supernatant, and resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Storage: Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI Staining Solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes. The RNase A in the solution will degrade RNA, ensuring that PI only stains DNA.

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. The resulting histogram will show the distribution of cells across the different cycle phases.

B. Apoptosis Confirmation by Western Blot

The Rationale: A hallmark of an effective anticancer drug is its ability to induce apoptosis, or programmed cell death. Western blotting allows for the detection of key protein markers that are altered during the apoptotic cascade.[20] This provides definitive evidence that the compound is inducing this specific mode of cell death.

The Method: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect proteins of interest.[21] Key markers for apoptosis include:

  • Caspase Cleavage: Apoptosis is executed by enzymes called caspases. They exist as inactive pro-caspases and are cleaved into active forms during apoptosis. Detecting the cleaved (active) forms of Caspase-3 or Caspase-7 is a definitive sign of apoptosis.[22]

  • PARP Cleavage: Cleaved Caspase-3 targets and cleaves PARP-1 (Poly (ADP-ribose) polymerase-1). The appearance of a cleaved PARP-1 fragment is a classic downstream marker of caspase-dependent apoptosis.[21]

  • Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins often dictates the cell's fate. An increase in the Bax/Bcl-2 ratio suggests the involvement of the intrinsic (mitochondrial) apoptotic pathway.[22]

CQD Novel Chloroquinoline Derivative (CQ-D1) Stress Cellular Stress (e.g., Lysosomal Disruption) CQD->Stress Bcl2_Family ↑ Bax / ↓ Bcl-2 Ratio Stress->Bcl2_Family Casp9 Pro-Caspase-9 Bcl2_Family->Casp9 Cleavage Casp9_c Cleaved Caspase-9 (Active) Casp9->Casp9_c Cleavage Casp3 Pro-Caspase-3 Casp9_c->Casp3 Cleavage Casp3_c Cleaved Caspase-3 (Active) Casp3->Casp3_c Cleavage PARP PARP-1 Casp3_c->PARP Cleavage Apoptosis Apoptosis Casp3_c->Apoptosis PARP_c Cleaved PARP-1 PARP->PARP_c Cleavage PARP_c->Apoptosis

Caption: Potential apoptotic pathway induced by a chloroquinoline derivative.

Experimental Protocol 3: Western Blot for Apoptosis Markers

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Step-by-Step Methodology: [8][21]

  • Cell Treatment and Lysis: Treat cells in 6-well or 10 cm plates with the test compound for a specified time (e.g., 24 hours). Harvest the cells and lyse them on ice using ice-cold RIPA buffer.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a protein ladder to determine molecular weights. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Incubate the membrane with an ECL substrate and visualize the protein bands using a chemiluminescence detection system. The presence of cleaved forms of Caspase-3 and PARP will confirm apoptosis.

Conclusion: Synthesizing Data for Lead Candidate Selection

This comprehensive in vitro screening guide provides a logical and robust pathway from a library of novel chloroquinoline derivatives to the identification of a promising lead candidate. A superior candidate, such as the hypothetical CQ-D1 , would exhibit the following profile:

  • High Potency: Low micromolar or nanomolar IC50 values against a panel of cancer cell lines.

  • High Selectivity: A significantly higher IC50 value in normal cells compared to cancer cells, resulting in a favorable Selectivity Index.

  • Defined Mechanism: Clear evidence of inducing cell cycle arrest at a specific phase and triggering apoptosis, confirmed by the presence of key molecular markers like cleaved Caspase-3 and cleaved PARP.

By integrating quantitative cytotoxicity data with qualitative mechanistic insights, researchers can build a compelling data package, justifying the advancement of the most promising derivatives into more complex preclinical models and toward potential clinical application.

References

A Head-to-Head Comparison of Synthetic Routes to 1-Chloroisoquinoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Chloroisoquinoline in Modern Chemistry

1-Chloroisoquinoline is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a multitude of complex molecules.[1] Its importance is underscored by its role as a key intermediate in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] The isoquinoline scaffold itself is a core component of many natural alkaloids and synthetic compounds with a wide spectrum of biological activities, and the presence of a chlorine atom at the 1-position provides a reactive handle for further molecular elaboration through various cross-coupling reactions.[1] This reactivity makes 1-chloroisoquinoline a valuable precursor for creating diverse and complex molecular architectures, accelerating research in medicinal chemistry and drug discovery.[2]

This guide provides an in-depth, head-to-head comparison of the most common and effective synthesis routes to 1-chloroisoquinoline. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis of their respective yields, advantages, and limitations. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions when selecting a synthetic strategy for this crucial intermediate.

Route 1: From Isoquinoline N-Oxide: A High-Yielding and Direct Approach

The synthesis of 1-chloroisoquinoline from isoquinoline N-oxide is a widely employed and highly efficient method. This approach leverages the activation of the C1 position of the isoquinoline ring by the N-oxide functionality, facilitating nucleophilic attack by a chloride ion.

Reaction Mechanism

The reaction proceeds through the activation of the isoquinoline N-oxide with a chlorinating agent, typically phosphorus oxychloride (POCl₃). The phosphorus oxychloride acts as both a dehydrating and chlorinating agent. The initial step involves the attack of the N-oxide oxygen on the phosphorus atom of POCl₃, forming a reactive intermediate. This is followed by the nucleophilic attack of a chloride ion at the C1 position and subsequent elimination to yield 1-chloroisoquinoline.

G cluster_0 Synthesis from Isoquinoline N-Oxide A Isoquinoline N-Oxide C Reactive Intermediate A->C Reaction with POCl3 B POCl3 B->C D 1-Chloroisoquinoline C->D Nucleophilic attack by Cl- and elimination E H3PO4 C->E

Caption: Synthesis of 1-Chloroisoquinoline from Isoquinoline N-Oxide.

Experimental Protocol

A general and reliable procedure for this transformation is as follows:

  • Under ice bath cooling conditions, slowly add phosphoryl chloride (200 mL) dropwise to isoquinoline-N-oxide (20.0 g).

  • After the addition is complete, heat the reaction mixture to 105 °C and reflux overnight.

  • Upon completion of the reaction, remove the excess phosphoryl chloride by distillation under reduced pressure.

  • Quench the residue with ice water and extract the product with dichloromethane.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to afford 1-chloroisoquinoline.

Performance Data
ParameterValueReference
Yield 85%
Purity 96.0% (by HPLC)
Starting Material Isoquinoline N-oxide
Reagents Phosphoryl chloride
Conditions Reflux at 105 °C
Advantages and Disadvantages

Advantages:

  • High Yield: This method consistently provides high yields of the desired product.

  • Directness: It is a one-step conversion from a readily accessible starting material.

  • Well-Established: The procedure is robust and has been extensively documented.

Disadvantages:

  • Harsh Reagents: The use of a large excess of phosphorus oxychloride can be problematic on a large scale and requires careful handling and quenching procedures.

  • Preparation of Starting Material: Isoquinoline N-oxide needs to be prepared from isoquinoline in a separate step, typically by oxidation with a peroxy acid.

Route 2: The Bischler-Napieralski Approach: Building the Isoquinoline Core

The Bischler-Napieralski reaction is a classic and powerful method for constructing the 3,4-dihydroisoquinoline core, which can then be aromatized and chlorinated to yield 1-chloroisoquinoline.[3][4][5] This route is particularly useful for synthesizing substituted isoquinolines.[6]

Reaction Mechanism

The synthesis begins with the acylation of a β-phenylethylamine to form an amide. This amide is then cyclized using a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃), to form a 3,4-dihydroisoquinoline.[7] The dihydroisoquinoline is subsequently aromatized to isoquinoline, which can then be converted to isoquinolin-1-ol. Finally, treatment of isoquinolin-1-ol with a chlorinating agent like POCl₃ yields 1-chloroisoquinoline.

G cluster_1 Bischler-Napieralski Route A β-Phenylethylamine C Amide A->C Acylation B Acylating Agent B->C D 3,4-Dihydroisoquinoline C->D Cyclization (e.g., POCl3) E Isoquinoline D->E Aromatization F Isoquinolin-1-ol E->F Hydroxylation G 1-Chloroisoquinoline F->G Chlorination (e.g., POCl3)

Caption: Bischler-Napieralski synthesis of 1-Chloroisoquinoline.

Experimental Protocol (Illustrative)

A general procedure for this multi-step synthesis is as follows:

  • Amide Formation: Acylate the desired β-phenylethylamine with an appropriate acyl chloride or anhydride.

  • Cyclization: Reflux the resulting amide with a dehydrating agent (e.g., POCl₃ in toluene) to yield the corresponding 3,4-dihydroisoquinoline.[6]

  • Aromatization: Dehydrogenate the 3,4-dihydroisoquinoline to the isoquinoline. This can be achieved using various methods, including heating with sulfur or using a palladium catalyst.[8]

  • Hydroxylation: Convert the isoquinoline to isoquinolin-1(2H)-one (isoquinolin-1-ol).

  • Chlorination: Treat the isoquinolin-1(2H)-one with phosphorus oxychloride to obtain 1-chloroisoquinoline.[9]

Performance Data

The overall yield of this multi-step process can vary significantly depending on the substrate and the efficiency of each step. Yields for the Bischler-Napieralski cyclization are generally good, especially for electron-rich aromatic rings.[6]

StepReagentsTypical Yield
Cyclization POCl₃, P₂O₅, or Tf₂OVaries (often good for activated rings)[6]
Aromatization Sulfur, Pd/CGenerally high
Chlorination POCl₃Good to excellent
Advantages and Disadvantages

Advantages:

  • Versatility: This method allows for the synthesis of a wide range of substituted isoquinolines by varying the starting β-phenylethylamine and acylating agent.[6]

  • Access to Dihydroisoquinolines: It provides a direct route to 3,4-dihydroisoquinolines, which are valuable intermediates in their own right.

Disadvantages:

  • Multi-step Process: The overall synthesis is longer and can lead to lower overall yields compared to more direct methods.

  • Harsh Conditions: The cyclization step often requires strong acids and high temperatures.[6]

  • Limited Scope for Deactivated Rings: The reaction is less effective for substrates with electron-withdrawing groups on the aromatic ring.[6]

Route 3: The Pomeranz-Fritsch Reaction: An Alternative for Isoquinoline Core Construction

Similar to the Bischler-Napieralski reaction, the Pomeranz-Fritsch reaction is a classical method for constructing the isoquinoline nucleus, which can then be converted to 1-chloroisoquinoline.[3][10]

Reaction Mechanism

This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[11] The resulting isoquinoline can then be subjected to hydroxylation and subsequent chlorination as described in the Bischler-Napieralski route.

G cluster_2 Pomeranz-Fritsch Route A Benzaldehyde C Benzalaminoacetal A->C Condensation B 2,2-Dialkoxyethylamine B->C D Isoquinoline C->D Acid-catalyzed cyclization E Isoquinolin-1-ol D->E Hydroxylation F 1-Chloroisoquinoline E->F Chlorination (e.g., POCl3)

Caption: Pomeranz-Fritsch synthesis of 1-Chloroisoquinoline.

Experimental Protocol (Illustrative)

A general two-stage procedure for the Pomeranz-Fritsch synthesis is as follows[10]:

  • Benzalaminoacetal Formation: Condense the appropriate benzaldehyde with a 2,2-dialkoxyethylamine.

  • Cyclization: Treat the resulting benzalaminoacetal with a strong acid (e.g., concentrated sulfuric acid) to effect cyclization to the isoquinoline.[11]

  • Hydroxylation and Chlorination: Follow the same procedure as outlined in the Bischler-Napieralski route to convert the isoquinoline to 1-chloroisoquinoline.

Performance Data

The yield of the Pomeranz-Fritsch reaction is highly dependent on the substituents on the starting benzaldehyde and the reaction conditions.[12] Electron-donating groups generally lead to higher yields.[11]

StepReagentsTypical Yield
Cyclization Strong acid (e.g., H₂SO₄)Highly variable[10]
Hydroxylation -Good
Chlorination POCl₃Good to excellent
Advantages and Disadvantages

Advantages:

  • Alternative Starting Materials: This route utilizes benzaldehydes, offering a different starting point compared to the Bischler-Napieralski reaction.

  • Access to Variably Substituted Isoquinolines: It allows for the synthesis of isoquinolines with substitution patterns that may be difficult to achieve with other methods.[10]

Disadvantages:

  • Harsh Acidic Conditions: The cyclization step requires strong and often harsh acidic conditions.[11]

  • Variable and Potentially Low Yields: The yields can be inconsistent and are sensitive to the electronic nature of the starting materials.[10]

  • Multi-step Process: Similar to the Bischler-Napieralski route, it is a multi-step synthesis with the potential for lower overall yields.

Route 4: The Sandmeyer Reaction: From Amino to Chloro

The Sandmeyer reaction provides a classic and reliable method for converting an aromatic amino group into a chloro group via a diazonium salt intermediate.[6][13] This approach can be applied to the synthesis of 1-chloroisoquinoline starting from 1-aminoisoquinoline.

Reaction Mechanism

The synthesis begins with the diazotization of 1-aminoisoquinoline with a source of nitrous acid (e.g., sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This unstable intermediate is then treated with a copper(I) chloride solution, which catalyzes the displacement of the diazonium group with a chloride ion, releasing nitrogen gas and forming 1-chloroisoquinoline.

G cluster_3 Sandmeyer Reaction A 1-Aminoisoquinoline C Isoquinoline-1-diazonium salt A->C Diazotization B NaNO2, HCl (0-5 °C) B->C E 1-Chloroisoquinoline C->E Sandmeyer Reaction F N2 C->F D CuCl D->E

Caption: Sandmeyer reaction for the synthesis of 1-Chloroisoquinoline.

Experimental Protocol

A general procedure for the Sandmeyer reaction on an aminoisoquinoline is as follows[14]:

  • Diazotization: Dissolve 1-aminoisoquinoline in a cold aqueous solution of a strong acid (e.g., hydrochloric acid). Cool the solution to 0-5 °C and slowly add a solution of sodium nitrite.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid. Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Nitrogen gas will evolve.

  • Work-up: After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

  • Purification: Purify the crude product by crystallization or column chromatography.

Performance Data

The yield of the Sandmeyer reaction is typically moderate to good.

ParameterValueReference
Yield Moderate to good[6][13]
Starting Material 1-Aminoisoquinoline[14]
Reagents NaNO₂, HCl, CuCl[14]
Conditions Low temperature (0-5 °C)[14]
Advantages and Disadvantages

Advantages:

  • Reliable Transformation: The Sandmeyer reaction is a well-established and dependable method for the conversion of aromatic amines to halides.[6]

  • Availability of Starting Materials: 1-Aminoisoquinoline can be synthesized from isoquinoline via the Chichibabin reaction.

Disadvantages:

  • Handling of Diazonium Salts: Diazonium salts are unstable and potentially explosive, requiring careful temperature control and handling.

  • Use of Copper Salts: The use of stoichiometric amounts of copper salts can lead to waste disposal issues.

  • Preparation of 1-Aminoisoquinoline: The synthesis of the starting material adds an extra step to the overall process.

Route 5: Modern Catalytic Approaches: A Glimpse into the Future

Modern synthetic organic chemistry is continually evolving, with a focus on developing more efficient, atom-economical, and environmentally friendly methods. While classical named reactions remain valuable, new catalytic approaches for the synthesis of 1-chloroisoquinoline and its precursors are emerging.

One such example is the Rh(III)-catalyzed [4+2] self-annulation of N-vinylarylamides, which can lead to the formation of the isoquinoline core.[15] Another approach involves the direct C-H chlorination of the isoquinoline ring, although achieving high regioselectivity for the C1 position can be challenging.

While these modern methods are promising, they are often still under development and may not yet be as widely applicable or as high-yielding as the more established routes for the specific synthesis of 1-chloroisoquinoline. However, they represent an exciting area of research that may lead to more streamlined and sustainable syntheses in the future.

Head-to-Head Comparison Summary

Synthesis RouteStarting MaterialKey ReagentsNumber of StepsTypical YieldKey AdvantagesKey Disadvantages
From Isoquinoline N-Oxide Isoquinoline N-oxidePOCl₃185%High yield, directHarsh reagents, requires N-oxide preparation
Bischler-Napieralski β-PhenylethylamineAcylating agent, POCl₃Multi-stepVariableVersatile for substituted isoquinolinesMulti-step, harsh conditions, limited scope
Pomeranz-Fritsch Benzaldehyde2,2-Dialkoxyethylamine, H₂SO₄Multi-stepVariable[10]Alternative starting materials, diverse substitutionsHarsh conditions, variable yields, multi-step
Sandmeyer Reaction 1-AminoisoquinolineNaNO₂, HCl, CuCl2 (from isoquinoline)Moderate to goodReliable transformationUnstable intermediates, copper waste
Modern Catalytic Methods VariesTransition metal catalystsVariesOften still under optimizationPotentially more efficient and sustainableMay lack generality and established protocols

Conclusion: Selecting the Optimal Synthetic Pathway

The choice of the most suitable synthetic route for 1-chloroisoquinoline depends on several factors, including the desired scale of the synthesis, the availability of starting materials, the required purity of the final product, and the laboratory's capabilities.

  • For a high-yielding, direct, and well-established laboratory-scale synthesis , the route starting from isoquinoline N-oxide is often the preferred choice.

  • When structural diversity and the synthesis of substituted 1-chloroisoquinolines are the primary goals, the Bischler-Napieralski and Pomeranz-Fritsch reactions offer greater flexibility, despite being multi-step processes.

  • The Sandmeyer reaction provides a reliable alternative, particularly if 1-aminoisoquinoline is readily available.

As the field of organic synthesis continues to advance, it is anticipated that new and more efficient catalytic methods will emerge, offering even more attractive options for the synthesis of this important heterocyclic building block. Researchers are encouraged to carefully evaluate the specific requirements of their project to select the most appropriate and efficient synthetic strategy.

References

The Quinoline Hybrid Scaffold: A Comparative Guide to Assessing Drug-Like Properties and Bioavailability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of Quinoline in Drug Discovery

The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine rings, is a cornerstone in medicinal chemistry, celebrated for its vast therapeutic potential.[1][2][3][4][5] From the historical triumphs of quinine in combating malaria to modern applications in oncology and infectious diseases, quinoline derivatives have consistently proven their mettle. The advent of quinoline hybrids—molecules integrating the quinoline nucleus with other pharmacologically active moieties—has opened new frontiers, aiming to enhance efficacy, overcome resistance, and fine-tune therapeutic indices.[2][6]

However, the journey from a promising hybrid concept to a clinically viable drug is fraught with challenges, primarily centered around its drug-like properties and bioavailability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate this critical path. We will dissect the essential parameters that define a "drug-like" quinoline hybrid and present a comparative analysis of the state-of-the-art computational and experimental methodologies used to assess these properties. Our focus is not merely on protocol recitation but on elucidating the scientific rationale behind each experimental choice, ensuring a self-validating and robust assessment pipeline.

Pillar 1: Deciphering the "Drug-Like" Nature of Quinoline Hybrids

The "drug-likeness" of a compound is a qualitative concept that amalgamates several molecular properties crucial for its journey through the body to the target site. For oral drug candidates, this is often initially assessed through computational models before significant investment in synthesis and in vitro/in vivo testing.

In Silico Triage: Early-Stage Computational Profiling

Computational, or in silico, methods provide a rapid and cost-effective first pass to evaluate the drug-like potential of novel quinoline hybrids.[7] These tools leverage vast datasets of known drugs to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities.[1][7]

A foundational element of this in silico assessment is Lipinski's Rule of Five , a set of guidelines used to predict the oral bioavailability of a drug candidate.[8][9][10][11][12]

Table 1: Lipinski's Rule of Five and its Implications for Quinoline Hybrids

ParameterRuleRationale for Oral Bioavailability
Molecular Weight (MW) ≤ 500 DaltonsSmaller molecules are more readily absorbed through passive diffusion across the gut wall.
LogP (Octanol-Water Partition Coefficient) ≤ 5A measure of lipophilicity. An optimal balance is required for membrane permeability and solubility in aqueous environments.
Hydrogen Bond Donors (HBD) ≤ 5A high number of hydrogen bond donors can hinder membrane permeability.
Hydrogen Bond Acceptors (HBA) ≤ 10Similar to HBD, excessive hydrogen bond acceptors can negatively impact membrane permeability.

It is crucial to note that Lipinski's Rule of Five is a guideline, not an immutable law. Many successful drugs, particularly natural products and those utilizing active transport mechanisms, violate one or more of these rules.[8]

Beyond Lipinski's rule, a battery of other computational models are employed to build a comprehensive ADMET profile. Several web-based tools are widely used in the field:

  • SwissADME: Predicts a wide range of physicochemical properties, pharmacokinetics, and drug-likeness parameters.[1][13][14][15]

  • pkCSM: Focuses on the prediction of pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.[1]

  • admetSAR: A tool for predicting ADMET properties of chemical compounds.[1][13][14][15]

  • ProTox-II: Predicts various toxicity endpoints, including organ toxicity and toxicological class.[1]

The causality behind this in silico-first approach is risk mitigation. By identifying potential liabilities in absorption or toxicity at the design stage, researchers can prioritize the synthesis of compounds with a higher probability of downstream success, thereby conserving resources.[7]

Pillar 2: Experimental Validation of Drug-Like Properties

While in silico predictions are invaluable, they must be substantiated by rigorous experimental data. This section details key in vitro assays that provide quantitative measures of a quinoline hybrid's drug-like properties.

Aqueous Solubility: The Prerequisite for Absorption

A drug must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in drug development.

Experimental Protocol: Kinetic Solubility Assay (High-Throughput)

  • Compound Preparation: Prepare a high-concentration stock solution of the quinoline hybrid in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at various concentrations in a microplate.

  • Incubation and Precipitation: Incubate the plate for a set period (e.g., 2 hours) to allow for precipitation of the compound.

  • Quantification: Separate the precipitate (e.g., by filtration or centrifugation) and quantify the concentration of the compound remaining in the supernatant using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.

  • Data Analysis: The highest concentration at which the compound remains in solution is reported as its kinetic solubility.

Self-Validation: The inclusion of well-characterized high and low solubility control compounds in each assay plate validates the experimental run.

Membrane Permeability: Crossing the Biological Barrier

For oral drugs, crossing the intestinal epithelium is a critical step. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a widely used in vitro model for predicting passive transcellular permeability.[16]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Donor Compartment: The quinoline hybrid is added to the donor wells of the plate.

  • Acceptor Compartment: The filter plate is placed on top of an acceptor plate containing buffer.

  • Incubation: The "sandwich" is incubated, allowing the compound to diffuse from the donor to the acceptor compartment through the artificial membrane.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured by HPLC or LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the concentration change over time.

Data Presentation: Comparative Permeability of Quinoline Hybrids

Compound IDStructureIn Silico LogPPAMPA Permeability (Pe) (10⁻⁶ cm/s)
Q-Hybrid-01[Structure]3.215.2
Q-Hybrid-02[Structure]4.88.5
Q-Hybrid-03[Structure]2.12.3
Verapamil (High Permeability Control)-->20
Atenolol (Low Permeability Control)--<1

Causality of Experimental Choice: PAMPA is chosen for its high-throughput nature and its specific focus on passive diffusion, which is a primary route of absorption for many small molecule drugs.[16] This allows for the rapid screening and ranking of compounds based on their intrinsic permeability.

Metabolic Stability: Resisting the Body's Defenses

The liver is the primary site of drug metabolism, where enzymes like the cytochrome P450 (CYP) family work to clear foreign compounds.[17] Assessing a compound's stability in the presence of liver enzymes is crucial for predicting its in vivo half-life.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture: The quinoline hybrid is incubated with liver microsomes (which contain a high concentration of CYP enzymes) and a cofactor, NADPH, to initiate the metabolic reaction.[17]

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution (e.g., acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Self-Validating System: The inclusion of positive control compounds with known high and low metabolic clearance (e.g., verapamil and warfarin, respectively) validates the activity of the microsomal preparation and the overall assay performance.

Pillar 3: Assessing Bioavailability - The Ultimate Goal

Bioavailability (F) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. It is the culmination of absorption, distribution, metabolism, and excretion. While in vitro assays provide valuable clues, in vivo studies are the gold standard for determining bioavailability.[18][19]

In Vivo Pharmacokinetic Studies in Animal Models

Pharmacokinetic (PK) studies in animal models (typically rodents) are essential for understanding how a quinoline hybrid behaves in a living system.[17]

Experimental Protocol: Oral Bioavailability Study in Rats

  • Dosing: A cohort of rats is administered the quinoline hybrid orally (e.g., by gavage). A separate cohort receives the drug intravenously (IV) to determine the 100% bioavailable dose.

  • Blood Sampling: Blood samples are collected at predetermined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[19]

  • Plasma Analysis: The concentration of the quinoline hybrid in the plasma is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key PK parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.[18][19]

    • AUC (Area Under the Curve): A measure of total drug exposure.[20]

  • Bioavailability Calculation: The oral bioavailability (F) is calculated using the following formula:

    • F (%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100

Data Presentation: Comparative Pharmacokinetics of Quinoline Hybrids

Compound IDCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Oral Bioavailability (F%)
Q-Hybrid-A4501.5210045
Q-Hybrid-B1204.098015
Reference Drug6001.0320065

Causality of Experimental Choice: The use of both oral and IV administration allows for the determination of absolute bioavailability, providing a definitive measure of the fraction of the drug that is absorbed and escapes first-pass metabolism.

Visualizing the Assessment Workflow

A logical and structured workflow is essential for the efficient assessment of novel quinoline hybrids.

G cluster_0 In Silico Assessment cluster_1 In Vitro Validation cluster_2 In Vivo Evaluation Virtual Library of Quinoline Hybrids Virtual Library of Quinoline Hybrids ADMET Prediction ADMET Prediction Virtual Library of Quinoline Hybrids->ADMET Prediction Lipinski's Rule of Five Lipinski's Rule of Five Virtual Library of Quinoline Hybrids->Lipinski's Rule of Five Prioritized Hits Prioritized Hits ADMET Prediction->Prioritized Hits Lipinski's Rule of Five->Prioritized Hits Synthesis Synthesis Prioritized Hits->Synthesis Solubility Assay Solubility Assay Synthesis->Solubility Assay PAMPA PAMPA Synthesis->PAMPA Metabolic Stability Assay Metabolic Stability Assay Synthesis->Metabolic Stability Assay Promising Candidates Promising Candidates Solubility Assay->Promising Candidates PAMPA->Promising Candidates Metabolic Stability Assay->Promising Candidates Animal PK Studies Animal PK Studies Promising Candidates->Animal PK Studies Bioavailability Determination Bioavailability Determination Animal PK Studies->Bioavailability Determination Lead Candidate Lead Candidate Bioavailability Determination->Lead Candidate

Caption: Workflow for Assessing Drug-Like Properties of Quinoline Hybrids.

Conclusion: A Pathway to Clinically Viable Quinoline Hybrids

The development of novel quinoline hybrids holds immense promise for addressing unmet medical needs. However, success hinges on a thorough and systematic evaluation of their drug-like properties and bioavailability. By integrating early-stage in silico predictions with robust in vitro and in vivo experimental validation, researchers can de-risk their drug discovery programs and efficiently identify candidates with the highest potential for clinical success. This guide provides a scientifically grounded framework to navigate this complex but rewarding journey, ensuring that the therapeutic potential of the versatile quinoline scaffold is fully realized.

References

A Comparative Guide to the Molecular Docking of 7-Chloro-4-aminoquinoline-benzimidazole Hybrids

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic amalgamation of privileged scaffolds to create hybrid molecules has emerged as a powerful approach to developing novel therapeutic agents. Among these, 7-chloro-4-aminoquinoline-benzimidazole hybrids have garnered significant attention due to their promising anticancer and antiplasmodial activities. This guide provides an in-depth comparative analysis of the molecular docking studies of these hybrids, juxtaposing their performance against established drugs in both oncology and infectious disease. We will explore the causality behind experimental choices in docking simulations and present a transparent, data-driven comparison to inform future drug design and development.

The Rationale for Hybridization: A Synergy of Pharmacophores

The 7-chloro-4-aminoquinoline core is the backbone of renowned antimalarial drugs like chloroquine, known to interfere with heme detoxification in Plasmodium falciparum. Concurrently, the benzimidazole moiety is a versatile pharmacophore present in a range of bioactive compounds, including the anticancer agent Crenolanib. The hybridization of these two scaffolds aims to create synergistic effects, potentially leading to compounds with dual-action capabilities or enhanced potency against specific targets. Molecular docking, a computational method that predicts the preferred orientation and binding affinity of a ligand to a macromolecular target, is an indispensable tool for elucidating the potential mechanisms of action of these hybrids at a molecular level.

A Comparative Analysis of Molecular Docking Performance

To provide a clear and objective comparison, this guide will focus on the molecular docking performance of a representative 7-chloro-4-aminoquinoline-benzimidazole hybrid, compound 12d from a notable study, and compare it against established drugs in both anticancer and antimalarial contexts.

Anticancer Potential: Targeting Tyrosine-Protein Kinase c-Src

Recent research has highlighted the antiproliferative activity of 7-chloro-4-aminoquinoline-benzimidazole hybrids against various cancer cell lines, with molecular docking studies pointing towards tyrosine-protein kinase c-Src as a potential target.[1] c-Src is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival, and its aberrant activation is implicated in various cancers.

Table 1: Comparative Docking Performance against Anticancer Targets

Compound/DrugTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting Residues (if available)
Hybrid Compound 12d c-Src (3G6H)-119.99 Glu310, Asp404
LenvatinibVEGFR2 (3WZD)-11.28 to -11.00E885, C919, D1046
CrenolanibFLT3 (4RT7)-11.616 (Quizartinib co-crystal)Cys695, Glu661
DoxorubicinTopoisomerase II (5GWK)-7.271 to -9.29ASP463, PRO485, DA12(DNA)

Note: Docking scores can vary based on the software, force field, and specific protocol used. The values presented here are for comparative purposes based on available literature.

The remarkably high docking score of compound 12d against c-Src suggests a strong binding affinity, significantly greater than that observed for established anticancer drugs against their respective targets in the cited studies.[1] The interactions with key residues in the active site, Glu310 and Asp404, further substantiate its potential as a potent c-Src inhibitor.[1]

Signaling Pathway of c-Src Kinase

The following diagram illustrates the central role of c-Src in cellular signaling, highlighting its position as a promising target for anticancer therapies.

c_Src_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR) c_Src c-Src RTK->c_Src Integrins Integrins FAK FAK Integrins->FAK GPCR GPCRs GPCR->c_Src STAT3 STAT3 c_Src->STAT3 PI3K PI3K/Akt Pathway c_Src->PI3K RAS_MAPK RAS/MAPK Pathway c_Src->RAS_MAPK Metastasis Metastasis c_Src->Metastasis FAK->c_Src Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival PI3K->Survival RAS_MAPK->Proliferation

c-Src signaling pathways in cancer.
Antiplasmodial Potential: A Comparative Outlook

While 7-chloro-4-aminoquinoline-benzimidazole hybrids have demonstrated potent in vitro activity against Plasmodium falciparum, specific molecular docking studies of these hybrids against key malarial targets are not yet extensively reported in the available literature.[2] However, we can draw valuable comparisons by examining the docking performance of established antimalarial drugs against their targets.

Table 2: Comparative Docking Performance against Antiplasmodial Targets

Compound/DrugTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting Residues (if available)
4-Aminoquinoline Hybrids PfLDH-7.0-
ChloroquinePfLDH-4.8 to -5.9-
ArtemisininPfATP6 (homology model)-7.9-
PyrimethaminePfDHFR-TS (3QGT)-7.04Arg122, Ile164, Ser111, Ala16

Note: The docking score for "4-Aminoquinoline Hybrids" is based on a study of similar but not identical compounds to the 7-chloro-4-aminoquinoline-benzimidazole hybrids.[3] This highlights an area for future research.

The docking scores of established antimalarial drugs against their respective targets provide a benchmark for the binding affinities required for effective antiplasmodial activity. The comparable, and in some cases superior, docking scores of other 4-aminoquinoline derivatives against PfLDH suggest that the 7-chloro-4-aminoquinoline-benzimidazole hybrids likely possess strong binding potential to relevant malarial targets.[3] Direct docking studies are warranted to confirm this hypothesis.

Key Antiplasmodial Drug Target Pathway: Folate Biosynthesis

The dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme is a critical target for antifolate drugs like pyrimethamine. The pathway below illustrates its importance in parasite survival.

PfDHFR_Pathway cluster_0 PfDHFR-TS Enzyme DHF Dihydrofolate (DHF) DHFR DHFR domain DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) TS TS domain THF->TS NADP NADP+ dUMP dUMP dUMP->TS dTMP dTMP DNA DNA Synthesis dTMP->DNA DHFR->THF DHFR->NADP TS->dTMP Pyrimethamine Pyrimethamine Pyrimethamine->DHFR Inhibits

The role of PfDHFR-TS in Plasmodium falciparum.

Experimental Protocols: A Guide to Robust Molecular Docking

The validity of any molecular docking study hinges on a meticulously executed protocol. Below is a detailed, step-by-step methodology for performing molecular docking using the widely accepted AutoDock Vina software, which serves as a foundational workflow for the types of studies discussed in this guide.

Molecular Docking Workflow

Docking_Workflow PDB 1. Target Selection (from PDB) Prep_Protein 3. Protein Preparation - Remove water & heteroatoms - Add polar hydrogens - Assign charges PDB->Prep_Protein Ligand_DB 2. Ligand Selection (e.g., PubChem) Prep_Ligand 4. Ligand Preparation - Generate 3D coordinates - Minimize energy - Define rotatable bonds Ligand_DB->Prep_Ligand Grid_Box 5. Grid Box Generation (Define search space) Prep_Protein->Grid_Box Docking 6. Docking Simulation (AutoDock Vina) Prep_Ligand->Docking Grid_Box->Docking Analysis 7. Results Analysis - Binding affinity (kcal/mol) - Interaction analysis Docking->Analysis

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.